3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEQOUNJJYSFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967081 | |
| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-13-2 | |
| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a fascinating indole derivative with significant potential in neuroprotective and antioxidant research. We will delve into its chemical architecture, explore a plausible synthetic pathway with detailed mechanistic insights, and discuss its known biological activities and future applications.
Introduction: A Molecule of Interest
This compound, also known as 5-methoxytryptamine-2-carboxylic acid, belongs to the vast and functionally diverse family of indole alkaloids. Its structure is closely related to the neurotransmitter serotonin and the hormone melatonin, suggesting a potential for interaction with serotonergic pathways. The presence of a carboxylic acid group at the 2-position, a methoxy group at the 5-position, and an aminoethyl side chain at the 3-position creates a unique chemical entity with a distinct pharmacological profile.[1] Preliminary studies have highlighted its potential as a neuroprotective agent, an antioxidant, and even as a molecule with anticancer properties, making it a compelling subject for further investigation in drug discovery and development.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Chemical Structure and Identifiers
The molecule consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring.[1] Key functional groups that dictate its chemical behavior include a carboxylic acid at position C2, an aminoethyl side chain at C3, and a methoxy group at C5.
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52648-13-2[2] |
| Molecular Formula | C12H14N2O3[3][4] |
| Molecular Weight | 234.25 g/mol [2][3][4] |
| InChI | InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)[2][4] |
| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O[4] |
Spectroscopic Data (Predicted)
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¹H NMR: Protons on the aromatic and pyrrole rings would appear in the aromatic region (δ 6.5-7.5 ppm). The methylene protons of the aminoethyl side chain would likely appear as two distinct multiplets in the upfield region. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The amine and carboxylic acid protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic and indole ring carbons would resonate in the δ 100-140 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 170 ppm). The methoxy carbon would be around δ 55 ppm.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amine and indole NH, C=O stretching for the carboxylic acid, and C-O stretching for the methoxy group.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 234.25.
Synthesis of this compound
A robust and reproducible synthetic route is crucial for the further investigation of this molecule. While a specific, detailed protocol for this exact compound is not widely published, a plausible multi-step synthesis can be designed based on well-established indole synthetic methodologies. The proposed pathway involves the initial construction of the 5-methoxyindole-2-carboxylic acid core, followed by the introduction of the 2-aminoethyl side chain at the C3 position.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate. This intermediate can be efficiently prepared using the Reissert indole synthesis.
-
Stage 2: Introduction of the 2-Aminoethyl Side Chain and Hydrolysis. This involves a Vilsmeier-Haack formylation at the C3 position, followed by a series of transformations to build the aminoethyl group, and finally, hydrolysis of the ester to yield the target carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical sequence of reactions based on established chemical principles. Researchers should optimize conditions and validate each step.
Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)
-
Rationale: The Reissert indole synthesis provides a reliable method for constructing the indole-2-carboxylate core from an appropriately substituted o-nitrotoluene derivative.
-
Procedure:
-
Nitrate 2-methyl-4-methoxyaniline to introduce a nitro group ortho to the methyl group.
-
Condense the resulting 4-methoxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (C).
-
Perform a reductive cyclization of the intermediate (C) using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or zinc dust in acetic acid, to yield ethyl 5-methoxy-1H-indole-2-carboxylate (D).
-
Step 2: Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)
-
Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at this position.
-
Procedure:
-
Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (D) in an anhydrous solvent like DMF.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and neutralize to precipitate the product, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E).
-
Step 3: Henry Reaction of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E)
-
Rationale: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that will convert the aldehyde into a nitrovinyl group, which can then be reduced to the desired aminoethyl side chain.
-
Procedure:
-
Dissolve the 3-formyl derivative (E) in nitromethane.
-
Add a base, such as ammonium acetate or an amine base, and heat the mixture to drive the condensation and subsequent dehydration.
-
After the reaction is complete, cool the mixture and isolate the product, ethyl 5-methoxy-3-(2-nitrovinyl)-1H-indole-2-carboxylate (F).
-
Step 4: Reduction of the Nitrovinyl Group
-
Rationale: The nitro group can be readily reduced to a primary amine using various reducing agents.
-
Procedure:
-
Dissolve the nitrovinyl compound (F) in a suitable solvent like THF or ethanol.
-
Add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature, or perform catalytic hydrogenation using Raney nickel or palladium on carbon.
-
Carefully quench the reaction and work up to isolate ethyl 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylate (G).
-
Step 5: Hydrolysis of the Ester
-
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the amino ester (G) in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, this compound (H).
-
The product can be further purified by recrystallization.
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Biological Activity and Mechanism of Action
While research on this compound is still in its early stages, preliminary findings suggest a range of interesting biological activities.
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, potentially by mitigating neuronal damage.[1] Its structural similarity to serotonin suggests that it might interact with the serotonergic system, which plays a crucial role in mood, cognition, and neuronal health. The precise mechanism of its neuroprotective action is yet to be fully elucidated but could involve modulation of neurotransmitter signaling pathways or protection against excitotoxicity.
Antioxidant Properties
The indole nucleus is known to have antioxidant activity, and this compound has shown promise in reducing oxidative stress.[1] Oxidative stress is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders. The ability of this molecule to scavenge free radicals or upregulate endogenous antioxidant defense mechanisms is an area of active investigation.
Caption: Potential biological activities and mechanisms of action.
Potential Anticancer Activity
Preliminary research has also suggested that this compound may inhibit the proliferation of cancer cells.[1] The indole scaffold is present in many anticancer drugs, and the unique substitution pattern of this molecule could confer novel mechanisms of anticancer activity. Further studies are needed to identify the specific cellular targets and signaling pathways involved.
Applications in Research and Drug Development
The diverse biological activities of this compound make it a valuable tool for various research applications and a promising lead compound for drug development.
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Neuroscience Research: As a potential neuroprotective agent, it can be used as a chemical probe to study the mechanisms of neuronal cell death and survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
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Drug Discovery: Its unique structure can serve as a scaffold for the design and synthesis of novel therapeutic agents targeting the serotonergic system, or for the development of new antioxidants and anticancer drugs.
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Pharmacological Studies: The compound can be utilized to investigate the structure-activity relationships of indole derivatives and to better understand the molecular requirements for interaction with specific biological targets.
Conclusion
This compound is a molecule with a rich chemical structure and promising biological activities. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this intriguing indole derivative. The proposed synthetic pathway offers a starting point for its chemical synthesis, which will be instrumental in enabling more in-depth biological and pharmacological investigations. As our understanding of this compound grows, it may pave the way for the development of new and effective treatments for a range of human diseases.
References
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PrecisionFDA. This compound. Available at: [Link]
-
PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Available at: [Link]
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- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid properties
An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Executive Summary
This compound, also known as 2-Carboxy-5-methoxytryptamine, is a multifaceted indole derivative with significant potential in pharmacological research and drug development. Its structure, combining a tryptamine backbone with a carboxylic acid and a methoxy group, positions it as a promising candidate for investigating a range of biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its known and hypothesized biological activities, and its potential applications. Preliminary research highlights its potential as a neuroprotective, antioxidant, and anticancer agent, warranting further exploration.[1] The close structural relationship to 5-methoxyindole-2-carboxylic acid (5MICA), a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH) with neuroprotective and antidiabetic properties, provides a strong basis for its mechanistic investigation.[2][3]
Molecular Identity and Physicochemical Properties
This compound is a tryptamine derivative. The presence of a carboxylic acid group at the 2-position of the indole ring distinguishes it from the parent neurotransmitter analogue, 5-methoxytryptamine. This modification significantly alters its polarity and potential receptor interactions.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[4]
-
Synonyms: 2-Carboxy-5-methoxytryptamine, 5-Methoxytryptamine-2-carboxylic acid, 5-methoxy-2-carboxytryptamine[4][5]
-
CAS Number: 52648-13-2
-
Molecular Formula: C₁₂H₁₄N₂O₃
-
Molecular Weight: 234.25 g/mol
Physicochemical Data
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 234.25 g/mol | |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [4] |
| Physical Form | Solid | |
| XLogP3 (Computed) | -1.1 | [4] |
| InChI Key | FBEQOUNJJYSFJU-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | [4] |
| Storage Temperature | 2°C - 8°C | [5] |
Synthesis and Chemical Reactivity
The synthesis of this molecule can be approached through established indole synthesis methodologies. A plausible strategy involves the construction of the indole core followed by the introduction or modification of the functional groups.
Proposed Synthetic Workflow
A common and effective method for constructing substituted indoles is the Japp-Klingemann reaction. This approach offers a reliable pathway to the desired indole-2-carboxylic acid scaffold, which can then be further functionalized. The following workflow outlines a conceptual synthetic route.
Caption: Proposed Japp-Klingemann synthesis workflow.
Exemplary Synthetic Protocol
This protocol is a conceptualized procedure based on standard organic chemistry principles for indole synthesis.
Step 1: Preparation of p-Methoxybenzenediazonium chloride
-
Dissolve p-anisidine in 3M hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the resulting solution for 15-20 minutes at 0-5°C to ensure complete diazotization. The diazonium salt solution is used immediately in the next step.
-
Causality: This standard diazotization reaction converts the primary aromatic amine into a diazonium salt, which is an excellent electrophile for the subsequent C-C bond-forming reaction.
-
Step 2: Japp-Klingemann Reaction to form the Indole Core
-
In a separate flask, dissolve the β-keto ester (e.g., ethyl 2-formyl-4-(phthalimido)butanoate, a protected amino acid derivative) in ethanol.
-
Add a base, such as sodium ethoxide, to deprotonate the α-carbon of the keto ester, forming an enolate.
-
Slowly add the cold diazonium salt solution from Step 1 to the enolate solution. Azo-coupling occurs, followed by spontaneous cyclization upon heating, driven by the loss of a stable leaving group.
-
Acidic workup followed by purification (e.g., column chromatography) yields the protected indole-2-carboxylate ester.
-
Causality: The Japp-Klingemann reaction is a reliable method for synthesizing indole-2-carboxylic esters. Using a protected amino group (like phthalimido) prevents unwanted side reactions with the diazonium salt.
-
Step 3: Hydrolysis and Deprotection
-
Treat the indole ester from Step 2 with a strong base like aqueous sodium hydroxide and heat to reflux to hydrolyze both the ester and the phthalimide protecting group.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid. This protonates the carboxylic acid and the amino group.
-
The final product, this compound, will precipitate and can be collected by filtration, washed, and dried.
-
Causality: Basic hydrolysis (saponification) converts the ester to a carboxylate salt, while also cleaving the phthalimide group. Subsequent acidification is necessary to yield the neutral amino acid product.
-
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:[1]
-
Carboxylic Acid: Can undergo esterification with alcohols, or decarboxylation under harsh heating conditions to yield 5-methoxytryptamine.[1]
-
Amino Group: The primary amine is nucleophilic and can be acylated or undergo reactions with aldehydes and ketones.[1]
-
Indole Ring: The electron-rich indole nucleus is susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents.
Pharmacological Profile and Biological Activity
The biological activity of this compound is an area of active research. Preliminary studies and analogies to related compounds suggest a promising pharmacological profile.
Neuroprotective and Antioxidant Effects
Research indicates that the compound exhibits potential neuroprotective and antioxidant properties.[1] This activity may stem from its ability to scavenge free radicals and reduce oxidative stress, a key pathological factor in neurodegenerative diseases.[1][2] The parent compound, 5-methoxyindole-2-carboxylic acid (5MICA), has demonstrated beneficial neuroprotective action against ischemic stroke injury in rats by reducing infarct size and improving oxidative stress status.[2]
Potential Mechanism of Action: DLDH Inhibition
A likely mechanism for its biological effects is the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH). 5MICA is a known inhibitor of this enzyme.[2][3] DLDH is a critical component of several mitochondrial enzyme complexes, including the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. Its inhibition can lead to a state of "chemical preconditioning," protecting cells against subsequent ischemic injury.
Caption: Hypothesized mechanism via DLDH inhibition.
Other Potential Activities
-
Anticancer Activity: Preliminary studies suggest the compound may inhibit cancer cell proliferation, though the mechanisms are not yet understood.[1]
-
Antidiabetic Potential: The related 5MICA is a potent hypoglycemic agent that inhibits gluconeogenesis in the liver.[3] This suggests that this compound should also be investigated for potential antidiabetic properties.[3]
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a standard battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the indole ring, a singlet for the methoxy group (~3.8 ppm), signals for the two methylene groups of the aminoethyl chain, and a broad singlet for the N-H proton of the indole.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the side chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.1.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid, N-H stretches for the amine and indole, and a strong C=O stretch for the carbonyl group.
Conclusion and Future Directions
This compound is a promising chemical scaffold with clear potential for therapeutic development, particularly in the areas of neuroprotection and metabolic disease. Its unique combination of a tryptamine core and a carboxylic acid function invites extensive investigation.
Future research should focus on:
-
Elucidation of Mechanism: Confirming the inhibition of DLDH and exploring other potential biological targets.
-
In Vivo Efficacy: Moving from preliminary studies to robust animal models of neurodegenerative diseases, stroke, and diabetes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the compound's ADME properties to assess its viability as a drug candidate.
The foundational data presented in this guide serves as a launchpad for scientists dedicated to exploring the therapeutic potential of novel indole derivatives.
References
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PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. [Link]
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Anastassova, N., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]
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ResearchGate. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
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Ye, J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Dove Medical Press. [Link]
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DSpace Repository. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
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Barabanov, M. A., et al. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Link]
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precisionFDA. This compound. [Link]
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Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. [Link]
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- 4. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS: 52648-13-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS: 52648-13-2), a fascinating indole derivative with significant potential in neuropharmacology and medicinal chemistry. Structurally related to the endogenous neurotransmitter serotonin and the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this compound, also known as 2-carboxy-5-methoxytryptamine, stands at a critical intersection of tryptamine metabolism and pharmacology. This document elucidates its physicochemical properties, outlines a plausible synthetic pathway, provides expected analytical data for characterization, and explores its potential biological activities and mechanisms of action based on its structural relationship to key neuroactive molecules.
Introduction and Significance
This compound is an indolealkanamine characterized by a carboxylic acid group at the 2-position of the indole ring, a methoxy group at the 5-position, and an aminoethyl side chain at the 3-position.[1][2][3] This unique combination of functional groups suggests a complex pharmacological profile. Its structural similarity to 5-methoxytryptamine (5-MT) and its potential role as a metabolite of 5-MeO-DMT make it a compound of high interest for researchers in neuroscience and drug discovery.[4] Furthermore, related indole-2-carboxylic acid derivatives have demonstrated neuroprotective properties, opening another avenue for therapeutic investigation.[5] This guide aims to consolidate the available technical information and provide a scientifically grounded perspective on the synthesis, characterization, and potential applications of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 52648-13-2 | [1][6][7] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3] |
| Molecular Weight | 234.25 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 2-Carboxy-5-methoxytryptamine, 5-Methoxytryptamine-2-carboxylic acid | [3] |
| Appearance | Solid (predicted) | [7] |
| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | [1][2][4] |
| InChI Key | FBEQOUNJJYSFJU-UHFFFAOYSA-N | [1][2][4] |
Synthesis and Purification
Proposed Synthetic Pathway: A Japp-Klingemann/Fischer Indole Approach
The synthesis of the target molecule can be envisioned in a multi-step process starting from readily available precursors. A key intermediate is the corresponding hydrazone, which can be cyclized to form the indole ring.
Sources
- 1. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
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- 4. 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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5-methoxy-2-carboxytryptamine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-carboxytryptamine
Foreword
5-Methoxy-2-carboxytryptamine, systematically named 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, is a tryptamine derivative of significant interest in medicinal chemistry and drug development.[1] Its structure combines the core features of the neurotransmitter serotonin and the naturally occurring compound 5-methoxytryptamine (mexamine) with a carboxylic acid moiety at the 2-position of the indole ring.[2][3] This modification can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties, making its synthesis a key step for exploring its potential as a therapeutic agent or a research tool.
This guide provides a comprehensive overview of a logical and robust synthetic pathway to 5-methoxy-2-carboxytryptamine. Drawing upon established principles of heterocyclic chemistry, we will detail the strategic construction of the indole nucleus and the subsequent installation of the characteristic aminoethyl side chain. The methodologies presented are grounded in well-documented reactions, ensuring scientific integrity and providing researchers with a solid foundation for practical application.
I. Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, 5-methoxy-2-carboxytryptamine (I), suggests a disconnection at the C2-C3 bond of the indole ring, leading to two primary synthons: the 5-methoxy-1H-indole-2-carboxylic acid core (II) and an electrophilic two-carbon unit that will form the aminoethyl side chain (III).
Caption: Retrosynthetic analysis of 5-Methoxy-2-carboxytryptamine.
This approach prioritizes the construction of the stable indole-2-carboxylic acid scaffold first, a common intermediate in pharmaceutical synthesis. The most effective and well-established method for creating this specific scaffold is the Reissert indole synthesis, which builds the ring from an ortho-nitrotoluene derivative.[4][5]
II. Core Synthesis: The Reissert Indole Pathway
The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[4] The reaction proceeds through a base-catalyzed condensation followed by a reductive cyclization.[5]
Mechanism of the Reissert Synthesis
-
Condensation: The synthesis begins with the deprotonation of the methyl group of 4-methoxy-2-nitrotoluene by a strong base, typically a potassium or sodium alkoxide. The resulting carbanion acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl 2-(4-methoxy-2-nitrophenyl)pyruvate intermediate.[6]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amino group. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation (e.g., Pd/C).[7][8] The newly formed aniline nitrogen immediately undergoes intramolecular condensation with the adjacent ketone, forming the indole ring.[4] If the reaction is performed under acidic conditions (like Zn/AcOH), the ethyl ester is often concomitantly hydrolyzed to the carboxylic acid.[6]
Caption: Workflow for the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid
This protocol is adapted from established procedures for the Reissert synthesis.[5][9]
Step 1: Condensation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add absolute ethanol.
-
Add potassium metal in small portions to generate a solution of potassium ethoxide.
-
To this solution, add a mixture of 4-methoxy-2-nitrotoluene and diethyl oxalate dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting nitrotoluene.
-
Cool the reaction mixture and pour it into a mixture of ice and dilute sulfuric acid to precipitate the crude ethyl (4-methoxy-2-nitrophenyl)pyruvate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization and Hydrolysis
-
Suspend the crude pyruvate from the previous step in a mixture of glacial acetic acid and ethanol.
-
Heat the suspension to approximately 80-90°C and add zinc dust portion-wise, maintaining a gentle reflux from the exothermic reaction.
-
After the addition is complete, continue heating at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove excess zinc and inorganic salts.
-
Cool the filtrate to induce crystallization of the product, 5-methoxy-1H-indole-2-carboxylic acid.
-
Collect the crystals by filtration, wash with cold acetic acid and then water, and dry to yield the desired indole core.
| Reagent/Solvent | Molar Ratio (vs. Nitrotoluene) | Purpose |
| 4-Methoxy-2-nitrotoluene | 1.0 | Starting Material |
| Diethyl Oxalate | 1.1-1.5 | Carbon Source for Pyruvate |
| Potassium Ethoxide | 1.1-1.5 | Base for Condensation |
| Zinc Dust | 3.0-5.0 | Reducing Agent |
| Acetic Acid | Solvent | Solvent & Acid Catalyst |
| Ethanol | Solvent | Solvent |
III. Introduction of the C3-Side Chain
With the 5-methoxyindole-2-carboxylic acid core synthesized, the next critical phase is the introduction of the 2-aminoethyl side chain at the C3 position. The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. A common and effective method is the indolyl-3-glyoxamide pathway .
Mechanism and Rationale
-
Esterification: To prevent interference from the acidic proton of the carboxylic acid, it is first converted to its ethyl or methyl ester (e.g., using SOCl₂ in ethanol).
-
Acylation: The resulting ester is then acylated at the C3 position using oxalyl chloride. This Friedel-Crafts-type reaction forms a highly reactive indolyl-3-glyoxylyl chloride intermediate.
-
Amidation: The intermediate is not isolated but is reacted in situ with an amine source, such as aqueous ammonia or dimethylamine, to form the corresponding indolyl-3-glyoxamide.
-
Reduction: The final step involves the complete reduction of both the amide and the ketone of the glyoxamide moiety. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation, yielding the primary amine of the tryptamine side chain.
-
Saponification: The ester at the C2 position is then hydrolyzed back to a carboxylic acid using a base like NaOH or LiOH.
Caption: Synthesis of the C3-side chain via the glyoxamide route.
Experimental Protocol: Side Chain Installation
-
Esterification: Reflux 5-methoxy-1H-indole-2-carboxylic acid in absolute ethanol with a catalytic amount of sulfuric acid until esterification is complete. Neutralize, extract with an organic solvent (e.g., ethyl acetate), and purify to obtain the ethyl ester.
-
Glyoxamide Formation: Dissolve the ethyl ester in a dry, aprotic solvent like diethyl ether or THF and cool to 0°C. Add oxalyl chloride dropwise. After stirring for 1-2 hours, bubble ammonia gas through the solution or add aqueous ammonia dropwise to form the glyoxamide. Extract and purify the resulting solid.
-
Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH₄ in dry THF. Add the glyoxamide from the previous step slowly as a solution in THF. Reflux the mixture for several hours.
-
Work-up & Saponification: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water. Filter off the aluminum salts. Add LiOH or NaOH to the filtrate and heat to hydrolyze the ester.
-
Isolation: Acidify the aqueous solution to precipitate the final product, 5-methoxy-2-carboxytryptamine. The product can be further purified by recrystallization or chromatography.[10]
IV. Characterization
The identity and purity of the final compound should be confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the indole ring protons, the methoxy group, the carboxylic acid proton, and the aliphatic protons of the aminoethyl side chain.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing an accurate molecular weight.[12]
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H (amine and indole), O-H (carboxylic acid), and C=O (carboxylic acid) functional groups.[13]
V. Conclusion
The synthesis of 5-methoxy-2-carboxytryptamine is a multi-step process that relies on classic and reliable reactions in heterocyclic chemistry. The Reissert indole synthesis provides an efficient route to the key 5-methoxy-1H-indole-2-carboxylic acid intermediate. Subsequent functionalization at the C3 position via an indolyl-3-glyoxamide intermediate and subsequent reduction robustly constructs the desired tryptamine side chain. Careful control of reaction conditions and rigorous purification are essential to obtaining a high-purity final product suitable for advanced research and development.
References
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Wikipedia. 5-Methoxytryptamine. [Online] Available at: [Link]
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PubChem. 5-Methoxytryptamine. [Online] Available at: [Link]
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Wikipedia. Bischler–Möhlau indole synthesis. [Online] Available at: [Link]
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Merck Index. Bischler-Möhlau Indole Synthesis. [Online] Available at: [Link]
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ResearchGate. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Online] Available at: [Link]
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Wikipedia. Reissert indole synthesis. [Online] Available at: [Link]
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University of the West Indies. The Fischer Indole Synthesis: A Semiempirical Study. [Online] Available at: [Link]
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chemeurope.com. Bischler-Möhlau indole synthesis. [Online] Available at: [Link]
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Name Reactions in Organic Synthesis. Reissert Indole Synthesis. [Online] Available at: [Link]
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ResearchGate. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Online] Available at: [Link]
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PubMed. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Online] Available at: [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]
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SciSpace. Bischler–Möhlau indole synthesis. [Online] Available at: [Link]
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Alentris Research Pvt. Ltd. 5-Methoxytryptamine-2-carboxylic acid. [Online] Available at: [Link]
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Sciencemadness Discussion Board. Melatonin: 5-MeO-N-Acetyltryptamine. [Online] Available at: [Link]
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YouTube. Reissert Indole Synthesis: The Path to Perfect Indoles. [Online] Available at: [Link]
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Online] Available at: [Link]
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2-Carboxy-5-methoxytryptamine biological activity
An In-Depth Technical Guide to the Biological Activity of 2-Carboxy-5-methoxytryptamine
Abstract
This technical guide provides a comprehensive analysis of 2-Carboxy-5-methoxytryptamine, a structural analog of the neurotransmitter serotonin. While primarily documented as a synthetic intermediate in the production of 5-methoxytryptamine (mexamine), its intrinsic biological activity is not well-characterized in existing literature. This document synthesizes information from related, well-studied tryptamines to build a predictive pharmacological profile based on structure-activity relationships (SAR). We delve into the predicted effects of its key structural motifs—the indolethylamine core, the 5-methoxy substitution, and the critical 2-carboxy group—on receptor binding and central nervous system (CNS) penetration. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of its receptor affinity and functional activity, providing a roadmap for future research. The objective is to offer a foundational resource for scientists investigating novel tryptamine derivatives, combining established principles of pharmacology with a practical framework for laboratory validation.
Introduction and Molecular Context
2-Carboxy-5-methoxytryptamine is an indolealkaloïd derivative structurally related to serotonin (5-hydroxytryptamine). Its core structure features the tryptamine pharmacophore essential for interaction with serotonin (5-HT) receptors. The molecule is distinguished by two key substitutions on the indole ring: a methoxy group at the 5-position, analogous to that in the well-known compound 5-methoxytryptamine (5-MeO-T), and a carboxylic acid group at the 2-position.
While the pharmacology of 5-substituted tryptamines is extensively studied, 2-Carboxy-5-methoxytryptamine is most frequently cited in chemical literature as a precursor in synthetic pathways. Specifically, it serves as an intermediate that undergoes decarboxylation (removal of the 2-carboxy group) to yield 5-methoxytryptamine.[1][2] This synthetic role is crucial for understanding its context but leaves a significant gap in our knowledge of its direct biological effects. This guide will therefore focus on a predictive analysis of its pharmacology, grounded in the established SAR of related tryptamines, and will propose a clear experimental strategy for its definitive characterization.
Caption: Synthetic role of 2-Carboxy-5-methoxytryptamine.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The biological activity of a ligand is dictated by its three-dimensional structure and physicochemical properties. By dissecting the key functional groups of 2-Carboxy-5-methoxytryptamine, we can formulate a robust hypothesis regarding its likely interactions with biological targets.
The Indolethylamine Pharmacophore
The tryptamine backbone is the foundational element for binding to serotonin receptors. The protonatable nitrogen atom on the ethylamine side chain forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of most serotonin G protein-coupled receptors (GPCRs).[3][4] This electrostatic interaction serves as the primary anchor for the ligand within the receptor. The indole ring itself penetrates deep into a hydrophobic pocket of the receptor.[3] It is therefore expected that 2-Carboxy-5-methoxytryptamine retains the fundamental ability to be recognized by the serotonin receptor family.
The 5-Methoxy Group
Substitution at the 5-position of the indole ring significantly modulates receptor affinity and functional activity. A 5-methoxy group, as seen in 5-MeO-T and the potent psychedelic 5-MeO-DMT, is known to enhance agonist potency at several 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, when compared to their unsubstituted tryptamine counterparts.[5][6] This is attributed to favorable electronic and steric interactions within the binding pocket. This suggests that, all other factors being equal, the 5-methoxy group would predispose the molecule towards higher potency at these receptors.
The 2-Carboxy Group: The Dominant Modulator
The addition of a carboxylic acid group at the C2 position of the indole ring is predicted to be the single most influential factor determining the compound's overall biological profile, likely in a negative manner for typical CNS activity.
-
Blood-Brain Barrier (BBB) Permeability: The carboxyl group is highly polar and will be ionized at physiological pH (pKa ≈ 4-5). This dramatically increases the molecule's hydrophilicity and reduces its ability to passively diffuse across the lipophilic BBB. Consequently, peripherally administered 2-Carboxy-5-methoxytryptamine is expected to have negligible CNS penetration. Any observed in vivo effects would likely be confined to peripheral systems.
-
Steric Hindrance at Receptor Binding Sites: The C2 position of the indole ring is in close proximity to the ethylamine side chain and the core of the binding pocket. The introduction of a bulky carboxyl group at this position is highly likely to cause significant steric clash with receptor residues, preventing the optimal alignment required for high-affinity binding and/or receptor activation. This would likely override any potency-enhancing effects from the 5-methoxy group, resulting in dramatically reduced or abolished affinity for most 5-HT receptors.
Proposed Methodologies for Pharmacological Characterization
To move from prediction to empirical fact, a systematic pharmacological evaluation is required. The following protocols outline a standard workflow for characterizing a novel tryptamine derivative.
Caption: Standard workflow for pharmacological characterization.
Protocol 1: Radioligand Displacement Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 2-Carboxy-5-methoxytryptamine for a panel of human serotonin receptors.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (10-50 µg protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ; [³H]ketanserin for 5-HT₂ₐ). The concentration should be near the Kₔ of the radioligand for its receptor.
-
Increasing concentrations of the test compound (2-Carboxy-5-methoxytryptamine), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay buffer to reach a final volume of 200 µL.
-
-
Define "non-specific binding" by including wells with an excess of a known, high-affinity non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Define "total binding" in wells containing only membranes and radioligand.
-
Incubate the plate at room temperature or 37°C for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Protocol 2: G-Protein Signaling Functional Assay (Calcium Mobilization)
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 2-Carboxy-5-methoxytryptamine at Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂C.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the receptor of interest (e.g., CHO-h5-HT₂ₐ) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to grow to ~90% confluency.
-
Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash away excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of the test compound and a reference agonist (e.g., serotonin) in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.
-
The instrument adds the compound solutions to the wells while simultaneously monitoring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response produced by the reference agonist (serotonin).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect relative to the reference agonist).
-
An Eₘₐₓ near 100% indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist. No response suggests inactivity or antagonism. To test for antagonism, the assay can be repeated by pre-incubating with the test compound before adding the reference agonist.
-
Caption: Canonical signaling pathways for 5-HT₁ₐ and 5-HT₂ₐ receptors.
Comparative Pharmacology and Data Summary
To place the predicted profile of 2-Carboxy-5-methoxytryptamine in context, the table below summarizes the known pharmacological data for key related compounds at human serotonin receptors.
| Compound | 5-HT₁ₐ Affinity (Kᵢ, nM) | 5-HT₂ₐ Affinity (Kᵢ, nM) | 5-HT₂ₐ Functional Potency (EC₅₀, nM) | Predicted CNS Activity |
| Serotonin | ~3-15 | ~5-20 | ~10-50 | Endogenous Neurotransmitter |
| 5-Methoxytryptamine | High | High | 0.5 - 0.7 [7] | Low (Rapid MAO metabolism)[7][8] |
| 5-MeO-DMT | 1.9 - 3 [9] | ~100-300 | 3.87[7] | High (Potent Psychedelic)[10][11] |
| 2-Carboxy-5-MeO-T | Predicted > 10,000 | Predicted > 10,000 | Predicted: Inactive | Predicted: Negligible |
Data compiled from multiple sources and represent approximate ranges for comparative purposes.[7][8][9][10][11]
Conclusion
2-Carboxy-5-methoxytryptamine is a molecule of interest primarily from a synthetic chemistry perspective, serving as a direct precursor to 5-methoxytryptamine. A thorough analysis of its structure strongly predicts a negligible pharmacological profile at central serotonin receptors. The presence of a polar carboxyl group at the C2 position is expected to severely limit its ability to cross the blood-brain barrier and to cause steric hindrance within the receptor binding pocket, likely abolishing high-affinity interactions. While it is structurally related to potent serotonergic agents, this single chemical modification fundamentally alters its predicted biological activity. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this hypothesis. Future investigations into this compound should prioritize in vitro binding and functional assays to confirm its predicted lack of activity before any resource-intensive in vivo studies are considered.
References
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central. Available at: [Link]
- Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes. Google Patents.
-
Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]
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Gáspár, D., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Available at: [Link]
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Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2023). Journal of the American Chemical Society. Available at: [Link]
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Synthesis of 5-MeO-tryptamine (Mexamine)[1]. designer-drug.com. Available at: [Link]
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Available at: [Link]
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Reckweg, J., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available at: [Link]
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5-MeO-DMT. Wikipedia. Available at: [Link]
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5-Methoxytryptamine. Wikipedia. Available at: [Link]
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Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. Available at: [Link]
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Beck, O., & Jonsson, G. (1982). In vivo formation of 5-methoxytryptamine from melatonin in rat. PubMed. Available at: [Link]
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Functional activity of 5-H T 2 A and 5-H T 2 C receptors in seven inbred mouse strains. ResearchGate. Available at: [Link]
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Technical Dossier: Physicochemical Properties of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
This guide provides a comprehensive analysis of the molecular weight and structural characteristics of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a key indole derivative of interest in medicinal chemistry and pharmacological research.
Executive Summary: Molecular Weight and Chemical Identity
This compound has a calculated molecular weight of approximately 234.26 g/mol .[1][2] This value is derived from its molecular formula, C₁₂H₁₄N₂O₃.[3][4] Understanding this fundamental property is critical for a wide range of research applications, including stoichiometric calculations for chemical synthesis, preparation of solutions with precise molar concentrations, and interpretation of analytical data from techniques such as mass spectrometry.
Key Chemical Identifiers
A summary of the essential identification parameters for this compound is provided below for unambiguous characterization.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem, Sigma-Aldrich[3] |
| Molecular Weight | 234.26 g/mol | CymitQuimica, PubChem[2][3] |
| CAS Number | 52648-13-2 | Sigma-Aldrich, CymitQuimica[2] |
Foundational Principle: Calculation of Molecular Weight
The molecular weight of a compound is a cornerstone of its chemical identity. It is the sum of the atomic weights of all atoms present in a single molecule. The process is not merely arithmetic; it is a validation of the compound's elemental composition. The molecular formula, C₁₂H₁₄N₂O₃, dictates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
The calculation protocol is as follows:
-
Identify Constituent Elements: The elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Determine Atom Count: From the molecular formula, we have C=12, H=14, N=2, O=3.
-
Utilize Standard Atomic Weights: Standard atomic weights as defined by IUPAC are used for the calculation.
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Nitrogen (N): ~14.007 amu
-
Oxygen (O): ~15.999 amu
-
-
Calculate Total Mass for Each Element:
-
Mass of Carbon = 12 atoms × 12.011 amu/atom = 144.132 amu
-
Mass of Hydrogen = 14 atoms × 1.008 amu/atom = 14.112 amu
-
Mass of Nitrogen = 2 atoms × 14.007 amu/atom = 28.014 amu
-
Mass of Oxygen = 3 atoms × 15.999 amu/atom = 47.997 amu
-
-
Sum for Molecular Weight:
-
Total Molecular Weight = 144.132 + 14.112 + 28.014 + 47.997 = 234.255 amu
-
This calculated value, typically rounded to 234.26 g/mol for practical laboratory use, corresponds directly with the values reported in major chemical databases.[1]
Structural Visualization
The spatial arrangement of atoms and functional groups in this compound dictates its chemical reactivity and biological activity. The molecule features a core indole ring system, substituted with a methoxy group at the 5-position, a carboxylic acid at the 2-position, and an aminoethyl side chain at the 3-position.
Caption: 2D structure of this compound.
Experimental Verification Protocol: Mass Spectrometry
While the theoretical molecular weight provides a precise value, it is imperative to verify this experimentally, typically via mass spectrometry (MS). This technique provides a mass-to-charge ratio (m/z) that confirms the compound's identity and purity.
Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Standard workflow for molecular weight verification using ESI-MS.
Rationale for Protocol Choices:
-
ESI: Electrospray ionization is a 'soft' ionization technique, ideal for preventing the fragmentation of organic molecules and ensuring the parent molecular ion is observed.
-
Positive Ion Mode: The presence of the basic amino group (-NH₂) makes the molecule readily protonated. Adding formic acid to the solvent system facilitates the formation of the protonated molecule, [M+H]⁺.
-
Expected Result: For this compound, the expected m/z value for the singly charged, protonated ion ([M+H]⁺) would be approximately 235.26 (234.26 + 1.008). Observation of this peak provides high confidence in the compound's identity.
Conclusion
The molecular weight of this compound is a fundamental constant, established theoretically as 234.26 g/mol and verifiable through standard analytical techniques like mass spectrometry. This technical guide has detailed the basis of this value, its calculation, and the experimental protocol for its confirmation, providing researchers with a self-validating framework for their work with this compound.
References
-
PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. National Center for Biotechnology Information. Available at: [Link]
-
precisionFDA. This compound. U.S. Food and Drug Administration. Available at: [Link]
Sources
The Discovery and Profile of 5-Methoxytryptamine-2-carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Methoxytryptamine-2-carboxylic acid (5-MT-2-COOH), a tryptamine derivative of significant interest to the scientific community. While its direct biological discovery in nature remains to be fully elucidated, its structural relationship to neuroactive compounds such as 5-Methoxytryptamine (5-MT) and the demonstrated biological activities of its close analog, 5-methoxyindole-2-carboxylic acid (MICA), position it as a molecule with considerable research potential. This document details a plausible synthetic pathway, predicted analytical characterization, and explores the potential biological significance of 5-MT-2-COOH, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction: The Rationale for Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Tryptamine derivatives, in particular, have a profound impact on the central nervous system, primarily through their interaction with serotonin (5-HT) receptors. 5-Methoxytryptamine (5-MT), a naturally occurring compound found in the pineal gland, is a potent agonist at various 5-HT receptors and serves as a metabolic precursor to melatonin.[1][2] The introduction of a carboxylic acid moiety at the 2-position of the indole ring, yielding 5-Methoxytryptamine-2-carboxylic acid (also known as 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid), is a strategic modification intended to alter the molecule's physicochemical properties, such as polarity and charge, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
The impetus for the detailed investigation of 5-MT-2-COOH stems from the compelling biological activities observed in its near structural analog, 5-methoxyindole-2-carboxylic acid (MICA). MICA has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, acting as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[3] This activity suggests that compounds within this structural class may hold therapeutic potential for neurodegenerative disorders and conditions associated with oxidative stress.
This guide aims to provide a detailed, scientifically-grounded framework for the synthesis, purification, and characterization of 5-Methoxytryptamine-2-carboxylic acid, thereby enabling further exploration of its biological functions and therapeutic potential.
Synthetic Pathway: A Proposed Route to 5-Methoxytryptamine-2-carboxylic Acid
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that the indole ring can be formed via a Fischer indole cyclization of a corresponding phenylhydrazone. This key intermediate can, in turn, be synthesized through a Japp-Klingemann reaction between a diazonium salt of a suitable aniline precursor and a β-keto ester.
Caption: Retrosynthetic analysis of 5-Methoxytryptamine-2-carboxylic acid.
Proposed Synthetic Protocol
The following protocol outlines a plausible multi-step synthesis of 5-Methoxytryptamine-2-carboxylic acid.
Step 1: Diazotization of p-Anisidine
-
Rationale: To generate the electrophilic diazonium salt required for the Japp-Klingemann reaction.
-
Procedure:
-
Dissolve p-anisidine in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the 4-methoxybenzenediazonium chloride.
-
Step 2: Japp-Klingemann Reaction to form the Phenylhydrazone
-
Rationale: To couple the diazonium salt with a β-keto ester to form the key phenylhydrazone intermediate. A suitable β-keto ester would be one that incorporates the protected aminoethyl side chain. For this, a custom β-keto ester precursor would need to be synthesized or sourced.
-
Procedure:
-
In a separate flask, dissolve the chosen β-keto ester (e.g., ethyl 4-(phthalimido)-2-oxobutanoate) in ethanol and cool to 0-5 °C.
-
Slowly add the previously prepared cold solution of 4-methoxybenzenediazonium chloride to the β-keto ester solution with vigorous stirring.
-
Add a solution of sodium acetate to maintain a slightly acidic pH.
-
Allow the reaction to stir at room temperature for several hours until the formation of the phenylhydrazone is complete, often indicated by the formation of a precipitate.
-
Isolate the crude phenylhydrazone by filtration and wash with cold water.
-
Step 3: Fischer Indole Synthesis
-
Rationale: To cyclize the phenylhydrazone to form the 5-methoxyindole-2-carboxylic acid ester core.
-
Procedure:
-
Suspend the crude phenylhydrazone in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or gaseous hydrogen chloride.
-
Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole ester.
-
Collect the precipitate by filtration and wash with water.
-
Step 4: Hydrolysis of the Ester and Deprotection of the Amine
-
Rationale: To convert the ester to the desired carboxylic acid and remove the protecting group from the aminoethyl side chain.
-
Procedure:
-
Dissolve the crude indole ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours to effect saponification of the ester.
-
For deprotection of a phthalimide group, hydrazine hydrate can be added to the reaction mixture and refluxed further.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 5-Methoxytryptamine-2-carboxylic acid.
-
Collect the product by filtration.
-
Purification
-
Rationale: To obtain a highly pure sample of the final product suitable for analytical characterization and biological testing.
-
Procedure:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.
-
Alternatively, column chromatography on silica gel may be employed for more challenging purifications.
-
Caption: Proposed synthetic workflow for 5-Methoxytryptamine-2-carboxylic acid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-Methoxytryptamine-2-carboxylic acid. The following table summarizes the key analytical techniques and the expected data.
| Technique | Expected Observations |
| Molecular Formula | C₁₂H₁₄N₂O₃[4] |
| Molecular Weight | 234.25 g/mol [4] |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the methoxy group protons, two triplets for the ethyl side chain protons, and signals for the amine and carboxylic acid protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. |
| ¹³C NMR | Signals corresponding to the indole ring carbons, the methoxy carbon, the ethyl side chain carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺) at m/z 235.1. Characteristic fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the ethylamine side chain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole and amine, the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, and C-O stretching of the methoxy group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |
Note: Specific experimental NMR and mass spectrometry data for 5-Methoxytryptamine-2-carboxylic acid are not widely available in the public domain. The expected data presented here are based on the analysis of its constituent functional groups and comparison with closely related structures, such as 5-methoxyindole-2-carboxylic acid and various tryptamine derivatives.
Potential Biological Significance and Signaling Pathways
The biological activity of 5-Methoxytryptamine-2-carboxylic acid has not yet been extensively reported. However, based on its structural similarity to known neuroactive compounds, several potential biological roles and signaling pathway interactions can be hypothesized.
Serotonin Receptor Modulation
As a tryptamine derivative, 5-MT-2-COOH is a prime candidate for interaction with serotonin (5-HT) receptors. The parent compound, 5-MT, is a known agonist at multiple 5-HT receptor subtypes, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors.[2] The addition of the carboxylic acid group at the 2-position will introduce a negative charge at physiological pH, which could alter its binding affinity and selectivity for different 5-HT receptor subtypes compared to 5-MT. This modification might lead to a unique pharmacological profile with potential therapeutic implications.
Neuroprotective Activity
The most compelling evidence for the potential biological activity of 5-MT-2-COOH comes from studies on 5-methoxyindole-2-carboxylic acid (MICA). MICA has been shown to confer neuroprotection in models of ischemic stroke by inhibiting the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[3] This inhibition leads to a preconditioning effect in the brain, reducing infarct volume and oxidative stress. It is plausible that 5-MT-2-COOH shares this ability to modulate mitochondrial function and oxidative stress, potentially offering a therapeutic avenue for neurodegenerative diseases.
Caption: Hypothesized signaling pathways for 5-Methoxytryptamine-2-carboxylic acid.
Future Directions and Conclusion
5-Methoxytryptamine-2-carboxylic acid represents a promising, yet underexplored, molecule at the intersection of tryptamine chemistry and neuropharmacology. The synthetic pathway proposed in this guide provides a clear and achievable route for its preparation, which will be the first critical step in enabling its biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining detailed experimental data (NMR, MS, IR) to establish a comprehensive analytical profile.
-
In Vitro Pharmacological Profiling: Screening 5-MT-2-COOH against a panel of 5-HT receptor subtypes to determine its binding affinities and functional activities (agonist, antagonist, or partial agonist).
-
Evaluation of Neuroprotective Effects: Investigating the ability of 5-MT-2-COOH to protect neuronal cells from various insults, including oxidative stress and excitotoxicity, and to determine if it shares the DLDH inhibitory activity of MICA.
-
In Vivo Studies: Should in vitro studies yield promising results, progressing to animal models to assess the compound's pharmacokinetic properties, safety profile, and efficacy in relevant models of neurological disorders.
References
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PubChem. (n.d.). 5-Methoxytryptamine. National Center for Biotechnology Information. Retrieved from [Link]
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Alentris Research Pvt. Ltd. (n.d.). 5-Methoxytryptamine-2-carboxylic acid. Retrieved from [Link]
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University of Bristol. (n.d.). Melatonin. School of Chemistry. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008). Melatonin: 5-MeO-N-Acetyltryptamine. Retrieved from [Link]
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Axios Research. (n.d.). 5-Methoxytryptamine-2-carboxylic acid. Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid.... Retrieved from [Link]
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Kaplan, A. L., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved from [Link]
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Wu, J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride
Introduction
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is an indole derivative with potential applications in neuroscience and medicinal chemistry, exhibiting neuroprotective and antioxidant properties.[1] A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals. Solubility influences every stage of the research and development pipeline, from the design of in vitro assays to the formulation of dosage forms for in vivo studies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.
Physicochemical Properties Influencing Solubility
The solubility of this compound hydrochloride is governed by its unique molecular structure, which features several functional groups that dictate its behavior in different solvent systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₃ | [2] |
| Molecular Weight | 270.71 g/mol | [2] |
| Structure | Indole ring, carboxylic acid group, aminoethyl side chain, methoxy group | [1] |
The presence of both a carboxylic acid (an acidic group) and an amino group (a basic group) makes this molecule zwitterionic at certain pH values. The indole ring system is largely nonpolar, while the methoxy group adds some lipophilicity. The hydrochloride salt form significantly enhances its potential for aqueous solubility compared to the free base.[3]
The Role of pH and Ionization
The solubility of ionizable compounds is highly dependent on the pH of the medium.[4][5][6] The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a molecule. For this compound, the equilibrium between its different ionization states is critical.
-
Low pH (Acidic): In a highly acidic environment, the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positively charged). The overall molecule will carry a net positive charge, which generally favors solubility in aqueous media.
-
Intermediate pH (near Isoelectric Point): At a specific pH (the isoelectric point), the molecule will exist predominantly as a zwitterion, with a protonated amino group (positive charge) and a deprotonated carboxylic acid group (negative charge). Zwitterions can exhibit reduced solubility due to strong intermolecular electrostatic interactions.
-
High pH (Basic): In a basic environment, the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be deprotonated (neutral). The molecule will carry a net negative charge, which can also enhance aqueous solubility.
The hydrochloride salt form means the compound is already in a more water-soluble state. However, the "common ion effect" can come into play in solutions containing chloride ions (e.g., hydrochloric acid solutions or certain buffers), potentially suppressing the dissolution of the hydrochloride salt.[1][2]
Solvent Effects
The choice of solvent is a critical factor in solubility. A general principle is "like dissolves like."
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amino, and methoxy groups, and can solvate the charged species, making them good candidates for dissolving this compound.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, which can help to dissolve both polar and nonpolar compounds. DMSO is a powerful organic solvent often used to create stock solutions in drug discovery.[9]
-
Nonpolar Solvents (e.g., toluene, hexane): Due to the polar functional groups and the ionic nature of the hydrochloride salt, the compound is expected to have very low solubility in nonpolar solvents.[7][8]
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[10][11][12][13]
Kinetic Solubility
Kinetic solubility is a high-throughput screening method often used in the early stages of drug discovery.[11][14][15] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. This method is fast but may overestimate the true equilibrium solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[12][13]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a fixed volume of the DMSO stock solutions to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear 96-well plate. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[10]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[11][13] It is a more time-consuming but more accurate measure of solubility, making it the gold standard for later-stage drug development and formulation.[16][17] The most common method for determining thermodynamic solubility is the shake-flask method.[9][16]
-
Preparation of Slurry: Add an excess amount of solid this compound hydrochloride to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[18][19]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in each buffer.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Expected Solubility Trends of this compound hydrochloride
| Solvent/Buffer | Expected Solubility | Rationale |
| 0.1 M HCl (pH ~1) | High | The amino group is protonated, and the hydrochloride salt form favors dissolution. |
| Acetate Buffer (pH 4.5) | Moderate to Low | Approaching the isoelectric point, where zwitterionic species may have lower solubility. |
| Phosphate Buffer (pH 6.8) | Moderate | The carboxylic acid is deprotonated, and the amino group is protonated, forming a zwitterion. |
| Phosphate-Buffered Saline (pH 7.4) | Moderate to High | The molecule is primarily in its zwitterionic and anionic forms, which can be well-solvated. |
| Methanol/Ethanol | High | Polar protic nature facilitates hydrogen bonding and solvation.[7][8] |
| DMSO | Very High | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[9] |
| Toluene | Very Low | Nonpolar nature is incompatible with the polar and ionic functional groups.[7][8] |
Visualization of Workflows and Concepts
Diagrams can provide a clear visual representation of experimental workflows and the chemical principles governing solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: pH-dependent solubility profile concept.
Conclusion
The solubility of this compound hydrochloride is a complex interplay of its molecular structure and the properties of the solvent system, particularly pH. A systematic approach to determining both kinetic and thermodynamic solubility is essential for advancing the research and development of this compound. By understanding the underlying physicochemical principles and employing robust experimental protocols, researchers can generate reliable solubility data to guide their studies and ultimately enhance the potential for successful therapeutic applications.
References
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This compound hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Liu, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(12), 3345-3350. [Link]
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Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. [Link]
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Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013). ACS Publications. [Link]
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Determination of Solubility in Pharmaceuticals. (2011). Pharmaguideline. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (2013). ResearchGate. [Link]
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Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013). ACS Publications. [Link]
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Indole-3-acetic acid. (n.d.). Ask Ayurveda. Retrieved January 16, 2026, from [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). MDPI. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 16, 2026, from [Link]
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Equilibrium solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (2020). ResearchGate. [Link]
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Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025). YouTube. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved January 16, 2026, from [Link]
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Ph and solubility profile. (2015). SlideShare. [Link]
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Any official guideline to conduct solubility studies? (2013). ResearchGate. [Link]
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Annex 4. Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006). World Health Organization. [Link]
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Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal. [Link]
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<1236> Solubility Measurements. (2016). USP-NF. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data expected for the synthetic indole derivative, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. While experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and foundational spectroscopic principles to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and expert interpretation for techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is explained to ensure scientific integrity and practical utility.
Introduction and Molecular Overview
This compound is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of 5-methoxyindole-2-carboxylic acid have been investigated for their potential neuroprotective properties.[1][2] The addition of an aminoethyl group at the C3 position, a feature characteristic of tryptamines, introduces another key pharmacophore.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic analysis provides an empirical foundation for confirming molecular structure, assessing purity, and understanding chemical properties. This guide will deconstruct the predicted spectroscopic signature of the target molecule, offering a powerful toolkit for its unambiguous identification.
Molecular Structure and Functional Groups
To effectively interpret the spectroscopic data, we must first analyze the constituent parts of the molecule.
Caption: Molecular structure of the target compound.
The molecule comprises:
-
An indole ring system : A bicyclic aromatic heterocycle.
-
A carboxylic acid at the C2 position.
-
A methoxy group at the C5 position.
-
An aminoethyl side chain at the C3 position.
Each of these functional groups will produce characteristic signals in the various spectra, allowing for a composite and definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data quality.[3]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-40 mg for ¹³C NMR.
-
Solvent Selection: Due to the presence of both acidic (COOH) and basic (NH₂) groups, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar molecules and its exchangeable proton signals do not interfere with the key N-H and O-H signals of the analyte.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Gentle vortexing may be required.
-
Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is a composite of signals from the 5-methoxyindole-2-carboxylic acid core and the aminoethyl side chain.[4][5]
Caption: Key proton environments in the target molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |
|---|---|---|---|
| COOH | ~13.0 | Broad Singlet | Highly deshielded, acidic proton. Exchangeable with D₂O.[6] |
| N1-H (Indole) | ~11.6 | Broad Singlet | Deshielded due to aromaticity and electron-withdrawing C2-COOH group. Exchangeable.[6] |
| C7-H | ~7.4 | Doublet | Ortho-coupled to C6-H.[4] |
| C4-H | ~7.1 | Doublet | Meta-coupled to C6-H. Typically a small coupling constant.[4] |
| C6-H | ~6.9 | Doublet of Doublets | Coupled to both C7-H (ortho) and C4-H (meta).[4] |
| OCH₃ | ~3.8 | Singlet | Characteristic singlet for a methoxy group on an aromatic ring.[6] |
| α-CH₂ | ~3.2 | Triplet | Adjacent to the indole ring and the β-CH₂. Deshielded by the aromatic ring. |
| β-CH₂ | ~2.9 | Triplet | Adjacent to the α-CH₂ and the NH₂ group. |
| NH₂ | ~2.5-3.5 | Broad Singlet | Chemical shift can vary with concentration and temperature. Exchangeable. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The chemical shifts are predicted based on data for 5-methoxyindole and general substituent effects.[7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C=O (Carboxylic) | ~165 | Typical for a carboxylic acid carbonyl carbon. |
| C5 (C-O) | ~155 | Aromatic carbon attached to the electron-donating methoxy group.[7] |
| C7a | ~137 | Bridgehead carbon adjacent to the indole nitrogen.[9] |
| C2 | ~135 | Attached to the electron-withdrawing carboxylic acid. |
| C3a | ~129 | Bridgehead carbon. |
| C3 | ~125 | Substitution with the ethyl group shifts this downfield relative to unsubstituted indole. |
| C7 | ~113 | Aromatic CH. |
| C4 | ~112 | Aromatic CH. |
| C6 | ~103 | Aromatic CH, shielded by the C5-methoxy group.[7] |
| OCH₃ | ~56 | Typical for a methoxy carbon.[10] |
| β-CH₂ | ~40 | Aliphatic carbon adjacent to the amine. |
| α-CH₂ | ~25 | Aliphatic carbon adjacent to the indole ring. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings (Positive Ion Mode):
-
Ion Source: ESI(+)
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): To induce fragmentation, select the protonated molecular ion ([M+H]⁺) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in a collision cell. Analyze the resulting fragment ions in the second mass analyzer.
Predicted Mass Spectrum and Fragmentation
The predicted fragmentation pathways are based on the known behavior of tryptamines and indole carboxylic acids.[11][12][13] The exact molecular weight is C₁₂H₁₄N₂O₃ = 234.25 g/mol .
Table 3: Predicted Key Ions in ESI-MS Spectrum
| m/z Value | Ion | Rationale |
|---|---|---|
| 235.1 | [M+H]⁺ | Protonated molecular ion. |
| 190.1 | [M+H - COOH]⁺ | Loss of the formyl radical via decarboxylation, a common fragmentation for indole-2-carboxylic acids.[14] |
| 160.1 | [M+H - COOH - CH₂NH₂]⁺ | Subsequent loss of the terminal amino-methyl group from the side chain, a characteristic tryptamine fragmentation.[12][13] |
| 146.1 | [M+H - COOH - C₂H₄NH₂]⁺ | Cleavage of the entire aminoethyl side chain. |
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) IR Spectrum [chemicalbook.com]
- 7. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]
- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? [mdpi.com]
- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectra of Indole-2-carboxylic Acid Derivatives [jstage.jst.go.jp]
Methodological & Application
Synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: A Detailed Protocol for Researchers
Introduction
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, also known as 5-methoxy-2-carboxytryptamine, is a tryptamine derivative with significant potential in neuroprotective and antioxidant research.[1] Its structural similarity to endogenous neurochemicals makes it a valuable tool for investigating cellular processes and a promising scaffold for drug discovery, with preliminary studies suggesting potential anticancer activity.[1] This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this indole derivative, designed for researchers and professionals in drug development and organic chemistry.
The synthetic strategy detailed herein employs a convergent approach, commencing with the preparation of a key β-keto-ester intermediate. This is followed by a classical Japp-Klingemann reaction to furnish a hydrazone, which is subsequently cyclized via the revered Fischer indole synthesis to construct the core indole framework.[2][3][4] The final stages of the synthesis involve standard hydrolysis and deprotection steps to yield the target molecule. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a laboratory setting.
Chemical Profile
| Compound Name | This compound |
| Synonyms | 5-methoxy-2-carboxytryptamine, 5-Methoxytryptamine-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 52648-13-2 |
| Appearance | Expected to be a solid |
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a four-stage process, beginning with the synthesis of a protected amino β-keto-ester, followed by the Japp-Klingemann reaction, Fischer indole synthesis, and concluding with deprotection and hydrolysis.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Stage 1: Synthesis of Ethyl 4-(tert-butoxycarbonylamino)-2-oxobutanoate (Precursor)
This initial stage focuses on the preparation of the β-keto-ester required for the Japp-Klingemann reaction. A plausible approach involves the acylation of a suitable carbanion with an activated derivative of N-Boc-β-alanine.
Materials:
-
N-Boc-β-alanine
-
Ethyl acetate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Protocol:
-
Preparation of the Enolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add ethyl acetate to the cooled THF.
-
Add LDA solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithium enolate.
-
Acylation: In a separate flask, prepare a solution of an activated N-Boc-β-alanine derivative (e.g., the corresponding acid chloride or a mixed anhydride) in anhydrous THF.
-
Slowly add the activated N-Boc-β-alanine solution to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 4-(tert-butoxycarbonylamino)-2-oxobutanoate.
Stage 2: Japp-Klingemann Reaction to Form the Hydrazone
This stage involves the synthesis of the arylhydrazone intermediate, a critical precursor for the Fischer indole synthesis. The Japp-Klingemann reaction provides a reliable method for this transformation.[2]
Materials:
-
4-Methoxyaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ethyl 4-(tert-butoxycarbonylamino)-2-oxobutanoate (from Stage 1)
-
Sodium acetate
-
Ethanol
-
Diethyl ether
Protocol:
-
Diazotization of 4-Methoxyaniline: In a beaker, dissolve 4-methoxyaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15-20 minutes to complete the formation of the 4-methoxyphenyldiazonium chloride solution.
-
Coupling Reaction: In a separate, larger flask, dissolve ethyl 4-(tert-butoxycarbonylamino)-2-oxobutanoate and sodium acetate in ethanol. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Isolation: The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water. If no precipitate forms, pour the reaction mixture into a large volume of cold water and extract with diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Stage 3: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for constructing the indole ring system from an arylhydrazone and a carbonyl compound under acidic conditions.[1][4]
Materials:
-
Hydrazone intermediate (from Stage 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
-
Cyclization: In a round-bottom flask, dissolve the hydrazone intermediate in glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, ethyl 3-(2-(Boc-amino)ethyl)-5-methoxy-1H-indole-2-carboxylate, by flash column chromatography on silica gel.
Stage 4: Hydrolysis and Deprotection
The final stage involves the saponification of the ethyl ester to the carboxylic acid, followed by the removal of the Boc protecting group to yield the final product.
Materials:
-
Ethyl 3-(2-(Boc-amino)ethyl)-5-methoxy-1H-indole-2-carboxylate (from Stage 3)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Ester Hydrolysis:
-
Dissolve the protected indole ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature overnight or heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the Boc-protected carboxylic acid.
-
-
-
Dissolve the Boc-protected carboxylic acid in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the final product as its salt (hydrochloride or trifluoroacetate).
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
-
Data Summary Table
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Boc-β-alanine, Ethyl acetate | LDA | THF | -78 | 1-2 | 60-70 |
| 2 | 4-Methoxyaniline, Precursor from Step 1 | HCl, NaNO₂, NaOAc | Ethanol/Water | 0-5 | 2-3 | 75-85 |
| 3 | Hydrazone from Step 2 | H₂SO₄ or PPA | Acetic Acid | 80-100 | 2-4 | 65-75 |
| 4a | Ester from Step 3 | LiOH or NaOH | THF/Water | RT - Reflux | 2-12 | 85-95 |
| 4b | Boc-acid from Step 4a | TFA or HCl/dioxane | DCM | RT | 1-3 | 90-98 |
Visualizing the Reaction Mechanisms
Japp-Klingemann Reaction Mechanism
The Japp-Klingemann reaction proceeds via the formation of a diazonium salt, which then couples with an enolate, followed by rearrangement to the hydrazone.
Caption: Generalized mechanism of the Japp-Klingemann reaction.
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of an arylhydrazone.
Caption: Key steps in the Fischer indole synthesis mechanism.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further investigation into its biological activities and potential therapeutic applications. Careful execution of each step and appropriate purification techniques are crucial for obtaining a high-purity final product.
References
-
chemeurope.com. Japp-Klingemann reaction. Available at: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]
-
Chem-Station Int. Ed. Fischer Indole Synthesis. (2014). Available at: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
YouTube. Fischer Indole Synthesis. (2021). Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
HPLC analysis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
An Application Note and Comprehensive Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis and purity determination of this compound. This compound, a derivative of the tryptamine family, exhibits significant potential in neuroprotective and antioxidant research, necessitating a reliable analytical method for its characterization.[1] The protocol herein is developed with an emphasis on scientific causality, ensuring that each step is justified and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.
Introduction and Scientific Rationale
This compound, also known as 2-Carboxy-5-methoxytryptamine, is a molecule of growing interest in medicinal chemistry.[5][6] Its unique structure, combining an indole core with aminoethyl, methoxy, and carboxylic acid functional groups, underpins its diverse biological activities, including potential neuroprotective, antioxidant, and even anticancer properties.[1] As with any active pharmaceutical ingredient (API) or research compound, establishing a reliable analytical method is paramount for ensuring its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and precision.[7] A reversed-phase method was selected for this application, as it is exceptionally well-suited for separating and quantifying moderately polar, ionizable organic molecules like the target analyte.[8][9] This application note details the systematic development and validation of a stability-indicating RP-HPLC method, providing a comprehensive workflow from sample preparation to data interpretation.
Method Development Strategy: The Causality Behind the Choices
The development of a robust HPLC method is a systematic process. The choices made for each parameter are grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Mode of Chromatography : Reversed-phase chromatography was chosen for its compatibility with the analyte's structure. The nonpolar stationary phase (C18) provides hydrophobic interactions with the indole ring, while the polar mobile phase allows for the modulation of retention by adjusting organic solvent content and pH.
-
Column Chemistry : A C18 column is the workhorse of RP-HPLC and provides sufficient hydrophobicity to retain the indole nucleus. The 5 µm particle size offers a good balance between efficiency (theoretical plates) and backpressure.
-
Mobile Phase Selection : The mobile phase is critical for achieving optimal separation.
-
Organic Modifier : Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control : The analyte possesses both a basic amino group and an acidic carboxylic acid group, making its retention highly sensitive to pH. To ensure consistent ionization and prevent peak tailing, the mobile phase is acidified with 0.1% trifluoroacetic acid (TFA). At a low pH (~2.5), the carboxylic acid is protonated (neutral), and the amine group is protonated (positive charge), leading to sharp, symmetrical peaks and reproducible retention.
-
-
Detection : The indole moiety of the analyte contains a chromophore that strongly absorbs UV light. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, confirming the maximum absorbance (λmax) at approximately 280 nm. This wavelength provides excellent sensitivity for the analyte while minimizing interference from many common solvents and impurities.
Detailed Analytical Protocol
This section provides the step-by-step methodology for the analysis.
Materials and Equipment
-
Analyte : this compound reference standard (Purity ≥98%).
-
Solvents : HPLC-grade acetonitrile, methanol, and water.
-
Reagents : Trifluoroacetic acid (TFA), HPLC grade.
-
Equipment :
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance (0.01 mg readability).
-
Sonicator.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Elution Mode | Isocratic |
| Composition | 75% A : 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Diluent : Mobile phase (75:25 Water:Acetonitrile with 0.1% TFA) is used as the diluent to ensure compatibility and prevent peak distortion.
-
Standard Stock Solution (100 µg/mL) : Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.
-
Sample Solution (e.g., 25 µg/mL) : Accurately weigh an appropriate amount of the sample, dissolve it in the diluent in a volumetric flask to achieve the target concentration, and filter through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
The overall analytical process is visualized in the following workflow.
Sources
- 1. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Methoxy-2-Carboxytryptamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the structural elucidation of 5-methoxy-2-carboxytryptamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel or less-characterized tryptamine derivative, its structural verification is paramount for research and development. This guide moves beyond a simple recitation of parameters, offering a strategic workflow from sample preparation to advanced 2D NMR techniques. We will explain the causality behind experimental choices, enabling researchers to adapt these protocols for other novel small molecules. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural assignment and purity assessment.
Introduction and Strategic Overview
5-methoxy-2-carboxytryptamine is a tryptamine derivative featuring a methoxy group at the 5-position and a carboxylic acid at the 2-position of the indole ring. These modifications to the core tryptamine scaffold, which is related to the neurotransmitter serotonin, suggest potential applications in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural characterization is the foundational step for any further investigation, including biological assays and safety profiling.
NMR spectroscopy is the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution.[3] This guide details a multi-faceted NMR approach, beginning with standard one-dimensional (1D) ¹H and ¹³C experiments and progressing to two-dimensional (2D) correlation experiments (COSY, HSQC, HMBC) to unequivocally establish atomic connectivity.
Experimental Workflow
The logical flow for structural elucidation follows a systematic progression from sample preparation to final structure confirmation. This ensures data quality at each stage and builds a comprehensive dataset for analysis.
Caption: Experimental workflow for NMR analysis.
Core Protocols: From Sample to Spectrum
The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation.
Sample Preparation Protocol
Rationale: The choice of solvent is critical. 5-methoxy-2-carboxytryptamine contains both a basic amine and an acidic carboxylic acid, making it zwitterionic and likely soluble in polar protic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and ability to exchange with the labile -NH₂ and -COOH protons, which can be observed in the spectrum. Deuterated methanol (CD₃OD) is another option, though it will cause rapid exchange and potential loss of the signals from labile protons.
Step-by-Step Protocol:
-
Material Weighing: Accurately weigh 10-20 mg of the sample for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (50-100 mg) is recommended to improve the signal-to-noise ratio and reduce acquisition time.[4]
-
Solvent Selection: Choose a high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the deuterated solvent.[5][6] Gentle vortexing or warming may be required to achieve complete dissolution.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality (leading to broad lines), filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, modern spectrometers can reference the spectrum to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Parafilm can be used to seal the cap for volatile solvents or long-term storage.[7]
Spectrometer Setup and 1D NMR Acquisition
Rationale: Initial 1D spectra provide the fundamental framework for the structure. The ¹H NMR spectrum gives information on the number and type of proton environments, while the ¹³C and DEPT spectra reveal the carbon skeleton.
Step-by-Step Protocol:
-
Instrument Insertion: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.[6]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters on a 400-600 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a lower sensitivity experiment and requires more scans (e.g., 128 to 1024 or more, depending on concentration).[6]
-
A relaxation delay of 2 seconds is standard.
-
-
DEPT-135 Acquisition:
-
Run a DEPT-135 experiment. This technique differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent. This is invaluable for assigning carbon resonances.
-
Spectral Interpretation and Data
While no direct literature data for 5-methoxy-2-carboxytryptamine is readily available, we can predict the spectral features based on the known data for the closely related 5-methoxytryptamine and by considering the electronic effects of the 2-carboxy group.[8] The carboxylic acid is an electron-withdrawing group and will deshield (shift to higher ppm) nearby nuclei.
Predicted Chemical Structure and Numbering
Caption: Structure of 5-methoxy-2-carboxytryptamine with IUPAC numbering.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale for Prediction / Key Correlations |
| 1 | -NH | ~11.0, br s | - | Indole NH, broad due to exchange. |
| 2 | C | - | ~138 | Deshielded by COOH and N. HMBC from H4. |
| 2-COOH | -COOH | ~12.5, br s | ~165 | Carboxylic acid proton, broad. Carbon is deshielded. |
| 3 | C | - | ~108 | Shielded relative to C2. HMBC from H10, H11. |
| 3a | C | - | ~129 | Quaternary carbon. HMBC from H4, H7. |
| 4 | -CH | ~7.4, d, J=8.8 | ~113 | Deshielded by proximity to C2-COOH. COSY to H6 (meta). |
| 5 | C-O | - | ~155 | Attached to electronegative oxygen. HMBC from OCH₃. |
| 5-OCH₃ | -OCH₃ | ~3.8, s | ~56 | Characteristic methoxy singlet. HMBC to C5. |
| 6 | -CH | ~6.8, dd, J=8.8, 2.4 | ~113 | Standard aromatic proton. COSY to H4, H7. |
| 7 | -CH | ~7.1, d, J=2.4 | ~101 | Standard aromatic proton. COSY to H6. |
| 7a | C | - | ~132 | Quaternary carbon. HMBC from H6, H7, H10. |
| 10 | -CH₂- | ~3.1, t, J=7.0 | ~24 | Methylene adjacent to indole ring. COSY to H11. |
| 11 | -CH₂- | ~2.9, t, J=7.0 | ~40 | Methylene adjacent to amine. COSY to H10. |
| 11-NH₂ | -NH₂ | ~8.2, br s | - | Amine protons, likely broad and may show as a triplet if coupling to H11 is resolved. |
Note: Predicted shifts are estimates. Actual values may vary. "br s" denotes a broad singlet.
Advanced Structural Elucidation with 2D NMR
2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.[9][10]
COSY (¹H-¹H Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. Expected Correlations:
-
A cross-peak between the protons at H10 and H11 , confirming the ethylamine side chain.
-
A cross-peak between H6 and H7 on the benzene portion of the indole ring.
-
A weaker, long-range (meta) coupling may be observed between H4 and H6 .
HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons. Expected Correlations:
-
A cross-peak correlating the H10 signal to the C10 signal.
-
A cross-peak correlating the H11 signal to the C11 signal.
-
Correlations for all aromatic C-H pairs: H4/C4 , H6/C6 , and H7/C7 .
-
A correlation between the methoxy protons (5-OCH₃ ) and its carbon.
HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range (typically 2-4 bond) correlations between protons and carbons. This is the key experiment for connecting the different fragments of the molecule.[11]
Key Expected Correlations for Structure Proof:
-
From Methoxy Protons (5-OCH₃): A strong correlation to C5 confirms the position of the methoxy group.
-
From H4: Correlations to C2 , C3a , and C6 will place the carboxy group definitively at position 2.
-
From Side Chain (H10): Correlations to C3 , C3a , and C7a will confirm the attachment point of the ethylamine chain to the indole ring.
-
From Indole NH (H1): Correlations to C2 , C3 , and C7a further solidify the indole core structure.
Sources
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Carboxy-5-methoxytryptamine in Neuroscience Research
Abstract
This document provides a comprehensive technical guide on the application of 2-Carboxy-5-methoxytryptamine, also known as 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, in the field of neuroscience. While direct pharmacological characterization of this molecule is emerging, its structural features—a 5-methoxytryptamine backbone combined with an indole-2-carboxylic acid moiety—suggest a dual utility. Primarily, it serves as a pivotal synthetic intermediate for the generation of novel serotonergic ligands. Furthermore, based on evidence from structurally related compounds, it holds potential as a tool for investigating neuroprotective mechanisms. This guide offers detailed protocols for its synthetic applications and for evaluating its potential neuroprotective effects in vitro, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction and Chemical Profile
2-Carboxy-5-methoxytryptamine is a tryptamine derivative that integrates the core structure of 5-methoxytryptamine (5-MT), a known serotonin receptor agonist, with a carboxylic acid group at the 2-position of the indole ring.[1][2] This substitution is significant; while the 5-MT scaffold is associated with interaction with various serotonin (5-HT) receptors, the indole-2-carboxylic acid moiety has been independently investigated for distinct biological activities, including neuroprotection.[3][4] The compound, therefore, stands at the intersection of serotonergic modulation and cytoprotective pathways, making it a molecule of interest for diverse neuroscience applications.
The primary identity and chemical properties of 2-Carboxy-5-methoxytryptamine are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-methoxy-2-carboxytryptamine, 5-Methoxytryptamine-2-carboxylic acid | [1] |
| CAS Number | 52648-13-2 | [1] |
| Molecular Formula | C12H14N2O3 | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
Mechanism of Action: A Dual-Potential Hypothesis
Direct receptor binding and functional assay data for 2-Carboxy-5-methoxytryptamine are not extensively published. However, a functional hypothesis can be derived from its structural components.
-
Serotonergic Potential: The 5-methoxytryptamine core is a well-established pharmacophore that interacts with multiple serotonin receptors, including the 5-HT1, 5-HT2, and 5-HT6 subtypes.[5] The presence of the tryptamine ethylamine side chain is critical for this activity.
-
Neuroprotective Potential: The closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[3][4][6] This activity is attributed to the preservation of mitochondrial function, upregulation of cellular antioxidant pathways (such as the Nrf2 signaling pathway), and attenuation of oxidative stress.[3][4] The carboxylic acid at the 2-position is key to this effect.
Therefore, 2-Carboxy-5-methoxytryptamine can be investigated for two distinct, and potentially synergistic, lines of inquiry in neuroscience.
Caption: Generalized synthetic workflow starting from 2-Carboxy-5-methoxytryptamine.
Application 2: Investigation of Neuroprotective Effects
Based on the robust findings for MICA, 2-Carboxy-5-methoxytryptamine is a valuable tool to investigate mechanisms of neuroprotection, particularly against oxidative stress and mitochondrial dysfunction, which are implicated in numerous neurodegenerative diseases and acute brain injury. [3][4] Rationale: The compound allows researchers to probe the neuroprotective effects of the indole-2-carboxylic acid structure in a cellular context. Its tryptamine side chain may influence cell permeability or introduce additional, unexplored biological activities compared to MICA. It can be used in in vitro models of neurotoxicity (e.g., exposure to H₂O₂, rotenone, or glutamate) to assess its ability to preserve cell viability and mitochondrial health.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)
This protocol details how to assess the cytoprotective effect of 2-Carboxy-5-methoxytryptamine against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Pen/Strep
-
2-Carboxy-5-methoxytryptamine hydrochloride
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment:
-
Prepare a stock solution of 2-Carboxy-5-methoxytryptamine (e.g., 10 mM in sterile water or DMSO).
-
Prepare serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include a "vehicle control" group with the same concentration of the solvent.
-
Incubate for 2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration needs to be optimized to induce ~50% cell death (typically 100-300 µM for SH-SY5Y).
-
To all wells except the "Control" group, add the H₂O₂ solution. The "Control" group receives only serum-free medium.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control Sample) x 100
-
Caption: Workflow for the in vitro neuroprotection (MTT) assay.
Protocol 2: General Procedure for Decarboxylation to 5-Methoxytryptamine
This protocol describes a general method for the synthesis of 5-methoxytryptamine from 2-Carboxy-5-methoxytryptamine, adapted from historical synthesis patents. [7][8]Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
2-Carboxy-5-methoxytryptamine hydrochloride
-
Sulfuric acid (H₂SO₄), 20% (v/v)
-
Sodium hydroxide (NaOH), 30% solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Carboxy-5-methoxytryptamine hydrochloride in 2N NaOH solution.
-
Initial Hydrolysis (Optional, depending on starting material form): Heat the mixture to reflux (approx. 135°C) for 2-3 hours to ensure complete dissolution and hydrolysis of any esters if starting from a crude preparation. [8]3. Decarboxylation: While maintaining stirring and temperature, slowly add 20% sulfuric acid. Continue to reflux for approximately 4 hours. This step facilitates the removal of the carboxylic acid group as CO₂.
-
Work-up:
-
Cool the reaction mixture (e.g., in an ice bath) to precipitate phthalic acid (if phthalimido-protected precursors were used in the synthesis of the starting material). Filter to remove the precipitate.
-
Make the filtrate alkaline (pH > 10) by carefully adding 30% NaOH solution while cooling.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude 5-methoxytryptamine.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Future Research Directions
To fully elucidate the neuroscientific utility of 2-Carboxy-5-methoxytryptamine, several key experimental avenues should be pursued:
-
Comprehensive Receptor Profiling: Conduct radioligand binding assays across the full panel of serotonin receptors (5-HT₁-₇) to determine its affinity (Ki) and selectivity profile. This is the most critical next step to understand its potential as a serotonergic agent.
-
Functional Assays: Perform in vitro functional assays, such as calcium imaging for Gq-coupled receptors (e.g., 5-HT2A) or cAMP assays for Gs/Gi-coupled receptors, to determine if the compound acts as an agonist, antagonist, or partial agonist. [9]3. In Vivo Characterization: If in vitro activity is confirmed, in vivo studies in rodents could assess its behavioral effects, such as using the head-twitch response assay as a proxy for 5-HT2A activation. [5]4. Blood-Brain Barrier Permeability: Investigate its ability to cross the blood-brain barrier, a crucial factor for any centrally acting therapeutic candidate.
References
- Google Patents. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
-
PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Available from: [Link].
-
precisionFDA. This compound. Available from: [Link].
-
Lee, H. C., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Redox Biology, 15, 342-352. Available from: [Link].
-
designer-drug.com. Synthesis of 5-MeO-tryptamine (Mexamine).[7] Available from: [Link].
-
Cawley, E. I., et al. (2020). Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Behavioural Brain Research, 378, 112278. Available from: [Link].
-
Wikipedia. 5-Methoxytryptamine. Available from: [Link].
-
PubMed. Effects of Dietary 5-methoxyindole-2-carboxylic Acid on Brain Functional Recovery After Ischemic Stroke. Available from: [Link].
-
ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. Available from: [Link].
-
MDPI. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. Available from: [Link].
-
PubMed. Multiple high affinity binding sites for 5-hydroxytryptamine: a new class of sites distinct from 5-HT1 and S2. Available from: [Link].
-
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Available from: [Link].
-
Wikipedia. 5-HT2A receptor. Available from: [Link].
Sources
- 1. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 6. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 8. Synthesis of 5-MeO-Tryptamine [designer-drug.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Note: Preparation of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid Solutions for Research Applications
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the preparation of solutions of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest in neuroprotective and antioxidant research.[1] Recognizing the zwitterionic nature of this molecule, this document emphasizes pH-dependent solubility and offers strategies for preparing both aqueous and organic stock solutions suitable for a range of experimental applications in drug discovery and development.
Introduction: Understanding the Molecule
This compound is an indole derivative with a molecular structure featuring both a carboxylic acid and an aminoethyl group. This unique combination of acidic and basic functionalities confers a zwitterionic character to the molecule, meaning it can carry both a positive and a negative charge, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The solubility of zwitterionic compounds is at its minimum at the pI and increases significantly in more acidic or basic solutions. Therefore, a thorough understanding of this pH-dependent behavior is critical for the successful preparation of homogenous, stable solutions for experimental use.
The indole nucleus is a common scaffold in biologically active compounds, and this particular molecule has shown potential as a neuroprotective and antioxidant agent.[1] Accurate and reproducible solution preparation is the foundation for reliable in vitro and in vivo studies.
Physicochemical Properties and Their Implications for Solution Preparation
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Implication for Solution Preparation |
| Molecular Formula | C₁₂H₁₄N₂O₃ | - |
| Molecular Weight | 234.25 g/mol [2] | Essential for accurate molar concentration calculations. |
| Appearance | Solid | Requires dissolution in an appropriate solvent. |
| Functional Groups | Carboxylic acid, Amino group, Indole ring, Methoxy group | Zwitterionic nature dictates pH-dependent aqueous solubility. The indole ring may contribute to hydrophobicity. |
| pKa Values (Estimated) | Carboxylic Acid (pKa₁): ~2-3, Amino Group (pKa₂): ~9-10 | The isoelectric point (pI) is estimated to be in the neutral pH range. The compound's charge state and solubility are highly dependent on the solution's pH relative to these pKa values. |
| Solubility | pH-dependent in aqueous solutions. Likely soluble in organic solvents like DMSO and ethanol. | Aqueous solutions will require pH adjustment for complete dissolution. Organic solvents can be used for preparing high-concentration stock solutions. |
Safety and Handling Precautions
As a standard laboratory practice, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling indole derivatives should be followed. Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
The following protocols provide a starting point for the preparation of aqueous and organic solutions. It is highly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Preparation of an Aqueous Stock Solution (e.g., 10 mM)
Due to the zwitterionic nature of the compound, dissolution in neutral water will likely be poor. Adjusting the pH is necessary to achieve complete solubilization.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Protocol:
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is: Mass (g) = 0.010 L × 0.010 mol/L × 234.25 g/mol = 0.0234 g (23.4 mg)
-
Weigh the compound: Accurately weigh 23.4 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Initial slurry: Add approximately 7-8 mL of high-purity water to the flask. The compound will likely form a suspension.
-
pH adjustment for dissolution:
-
Acidic Dissolution (Recommended for forming the hydrochloride salt in situ): While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH decreases (becomes more acidic), the amino group will be protonated, leading to a net positive charge and increased solubility. Continue adding HCl until the solid is completely dissolved.
-
Basic Dissolution: Alternatively, add 1 M NaOH dropwise to the suspension. As the pH increases (becomes more basic), the carboxylic acid group will be deprotonated, leading to a net negative charge and increased solubility. Continue adding NaOH until the solid is completely dissolved.
-
-
Final volume adjustment: Once the compound is fully dissolved, carefully add high-purity water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Final pH measurement: Record the final pH of the stock solution. This is crucial for ensuring reproducibility in your experiments.
-
Sterilization and Storage: If required for cell-based assays, sterile-filter the solution through a 0.22 µm filter. Store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as indole derivatives can be light-sensitive.
dot
Caption: Workflow for Aqueous Solution Preparation.
Preparation of an Organic Stock Solution (e.g., 50 mM in DMSO)
For applications requiring a high-concentration stock solution that can be diluted into aqueous media, Dimethyl Sulfoxide (DMSO) is a common choice.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required mass: For 1 mL of a 50 mM solution in DMSO, the required mass is: Mass (g) = 0.001 L × 0.050 mol/L × 234.25 g/mol = 0.0117 g (11.7 mg)
-
Weigh and add solvent: Accurately weigh 11.7 mg of the compound and place it in a suitable vial. Add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, tightly sealed aliquots to prevent moisture absorption.
dot
Caption: Workflow for Organic Stock Solution Preparation.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Acidic vs. Basic Dissolution: For many biological applications, preparing the hydrochloride salt by dissolving in an acidic solution and then adjusting the pH to the desired experimental range is a common practice. This can sometimes lead to better stability. However, the optimal pH for solubility and stability should be determined empirically.
-
Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous medium is exceeded. To mitigate this, use a low percentage of DMSO in the final solution (typically <0.5%) and add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
-
Solution Instability: Indole derivatives can be susceptible to oxidation and degradation, especially when exposed to light and air. It is advisable to prepare fresh solutions and protect them from light. The stability of the solution at a given pH and temperature should be evaluated if it is to be stored for an extended period.
Conclusion
The successful preparation of this compound solutions hinges on the understanding of its zwitterionic properties and pH-dependent solubility. The protocols outlined in this application note provide a robust starting point for researchers. Empirical determination of the optimal dissolution and storage conditions is crucial for ensuring the accuracy and reproducibility of experimental results.
References
-
PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
Sources
Experimental Use of 5-Methoxytryptamine-2-carboxylic acid as a Novel Antioxidant
An Application Guide for Researchers
Abstract
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key etiological factor in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This has propelled the search for novel antioxidant compounds with therapeutic potential. The indoleamine family, which includes melatonin and serotonin, is well-regarded for its antioxidant capabilities. This application note introduces 5-Methoxytryptamine-2-carboxylic acid (5-MT-2-CA), a novel indole derivative, as a candidate antioxidant. Structurally related to the neuroprotective agent 5-methoxyindole-2-carboxylic acid (5-MICA)[3][4], 5-MT-2-CA presents a compelling target for investigation. This document provides a comprehensive framework of application notes and detailed protocols for the systematic evaluation of 5-MT-2-CA's antioxidant properties, guiding researchers from initial chemical screening to cell-based mechanistic studies.
Compound Profile: 5-Methoxytryptamine-2-carboxylic acid (5-MT-2-CA)
1.1. Chemical Structure and Rationale for Antioxidant Potential
5-MT-2-CA is a tryptamine derivative. Its core structure is an indole ring, a heterocyclic aromatic system known to be an excellent electron donor, which is a primary characteristic of a radical-scavenging antioxidant. The key functional groups that likely contribute to its antioxidant activity are:
-
Indole Ring System: The bicyclic structure can readily donate the hydrogen atom from its nitrogen (N-H) to neutralize free radicals, forming a stable resonance-delocalized radical.
-
5-Methoxy Group (-OCH₃): This electron-donating group on the benzene portion of the indole ring increases the electron density of the aromatic system, enhancing its ability to stabilize a radical and potentially increasing its scavenging potency.
-
2-Carboxylic Acid Group (-COOH): The presence of this group may influence the compound's solubility, metal-chelating ability, and interaction with biological targets. Metal chelation is a key secondary antioxidant mechanism, preventing the generation of ROS via Fenton-type reactions.[5]
1.2. Synthesis and Preparation
As a novel compound, 5-MT-2-CA may not be commercially available. Its synthesis could potentially be adapted from established methods for related indole derivatives.[6][7] Researchers may need to perform a multi-step synthesis, potentially starting from 5-methoxyindole, followed by functionalization at the 2 and 3 positions. Purity of the final compound must be rigorously confirmed using techniques such as NMR, Mass Spectrometry, and HPLC before use in biological assays. For all protocols listed below, a stock solution of 5-MT-2-CA should be prepared in a suitable solvent (e.g., DMSO) and diluted in assay-specific buffers or media.
Phase I: In Vitro Assessment of Radical Scavenging Capacity
The initial evaluation of a putative antioxidant should involve chemical-based assays.[8][9] These assays are rapid, cost-effective, and provide a quantitative measure of the compound's intrinsic ability to neutralize stable free radicals through direct chemical interaction. We will focus on two common assays based on Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms.[10][11]
Caption: General workflow for in vitro antioxidant capacity assessment.
2.1. Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]
-
Materials:
-
5-MT-2-CA stock solution
-
Trolox (or Ascorbic Acid) as a positive control
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of 5-MT-2-CA and the Trolox standard in methanol in a 96-well plate (e.g., 100 µL final volume per well).
-
Add 100 µL of the DPPH solution to each well. Include a control well with methanol only (no antioxidant).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of DPPH scavenging activity for each concentration:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
2.2. Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic compounds.[9]
-
Materials:
-
5-MT-2-CA stock solution
-
Trolox standard
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Phosphate Buffered Saline (PBS) or ethanol
-
96-well microplate and reader
-
-
Procedure:
-
Prepare the ABTS•+ working solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add 20 µL of various concentrations of 5-MT-2-CA or Trolox to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
2.3. Data Presentation: In Vitro Antioxidant Capacity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| 5-MT-2-CA | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
Phase II: Evaluation of Cellular Antioxidant Activity
While in vitro assays are useful for initial screening, they lack biological context. Cell-based assays are critical to determine if a compound can be absorbed by cells and protect them from an internally generated source of oxidative stress.[2][12][13]
3.1. Protocol 3: Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will prevent or reduce this oxidation.[12][13][14]
-
Materials:
-
Human liver carcinoma cells (HepG2) or another suitable adherent cell line
-
Cell culture medium, fetal bovine serum (FBS), antibiotics
-
96-well black, clear-bottom cell culture plates
-
5-MT-2-CA and Quercetin (positive control)
-
DCFH-DA probe solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a ROS generator
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black plate at a density that will yield a confluent monolayer after 24 hours.
-
Compound Loading: Remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of treatment media containing various concentrations of 5-MT-2-CA or Quercetin, along with 25 µM DCFH-DA, to the cells. Include appropriate vehicle controls.
-
Incubate the plate at 37°C in a CO₂ incubator for 60 minutes.
-
Induction of Oxidative Stress: Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.
-
Add 100 µL of 600 µM AAPH solution (in PBS or HBSS) to all wells except for the no-stressor control wells.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[2]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
-
Plot CAA units against concentration to determine the EC₅₀ value (median effective concentration).
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Phase III: Mechanistic Investigation
An advanced antioxidant may not only scavenge ROS directly but also bolster the cell's own defense mechanisms. A key pathway governing this endogenous response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[15]
Caption: The Nrf2-ARE antioxidant response signaling pathway.
4.1. Protocol 4: Assessment of Endogenous Antioxidant Enzyme Activity
-
Principle: Activation of the Nrf2 pathway by 5-MT-2-CA should lead to an increase in the expression and activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[16][17]
-
General Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with various concentrations of 5-MT-2-CA for 24-48 hours. An oxidative stressor can be applied during the last few hours of incubation if desired.
-
Cell Lysate Preparation: Wash cells with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and mechanical disruption (e.g., sonication) on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Enzyme Activity Assays: Use commercially available assay kits for SOD, Catalase, and GPx activity, following the manufacturer's instructions. These kits typically rely on colorimetric or fluorometric measurements.
-
Data Analysis: Normalize the enzyme activity to the total protein concentration for each sample. Compare the activity in treated cells to untreated controls.
-
Conclusion and Future Perspectives
This document outlines a systematic, multi-tiered approach for characterizing the antioxidant properties of the novel compound 5-Methoxytryptamine-2-carboxylic acid. The progression from basic chemical assays to cell-based functional and mechanistic studies provides a robust framework for a comprehensive evaluation. Positive results from these protocols would establish 5-MT-2-CA as a promising antioxidant. Subsequent research could delve into its effects on mitochondrial ROS production[18], its potential to modulate other redox-sensitive signaling pathways (e.g., NF-κB), and its efficacy in more complex models of oxidative stress-related diseases.
References
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- BenchChem. (2025). A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols.
- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Molecules.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Plantanone B.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
- Mokoena, M., et al. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC.
- Henry, M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.
- Abcam. (2023). Cellular Antioxidant Assay Kit (ab242300).
- Wikipedia. (n.d.). 5-Methoxytryptamine.
- Tsvetanova, E., et al. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI.
- Goh, T.B., et al. (2015). 5-Methoxytryptamine reacts with natural food flavour to produce 6-methoxy tetrahydro-β-carbolines: in vitro investigation of their antioxidant and cytotoxicity properties. PubMed.
- Sciencemadness Discussion Board. (2008). Melatonin: 5-MeO-N-Acetyltryptamine.
- University of Bristol. (n.d.). Melatonin.
- Google Patents. (n.d.). Total synthesis method for making an indole structure derivative product class....
- Trnc, D., et al. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. PubMed.
- Google Patents. (n.d.). Synthesis method of N-acetyl-5-methoxy tryptamine.
- Szafranski, K., et al. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.
- Wang, Y., et al. (2022). 5-Methyltetrahydrofolate Attenuates Oxidative Stress and Improves Kidney Function in Acute Kidney Injury through Activation of Nrf2 and Antioxidant Defense. PubMed.
- Adão, R., et al. (n.d.). Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications.
- Flora, S.J.S., et al. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
- Esin, A., et al. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI.
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Application Notes & Protocols: Characterizing 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid using Receptor Binding Assays
Introduction: Unveiling the Pharmacological Profile of a Novel Indole Derivative
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, also known as 2-Carboxy-5-methoxytryptamine[1], is an intriguing indole derivative whose structural resemblance to endogenous neurochemicals suggests a potential for interaction with key physiological targets. The presence of the 5-methoxy-indole core, a hallmark of serotonin and melatonin, positions this molecule as a prime candidate for binding to serotonergic (5-HT) and melatonergic (MT) receptors. Preliminary research has hinted at its potential neuroprotective and antioxidant properties[2]. However, a definitive characterization of its receptor binding profile is essential to elucidate its mechanism of action and guide further drug development efforts.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor[3][4]. These assays are robust, sensitive, and allow for the determination of key pharmacological parameters, including the dissociation constant (Kd) of a radioligand and the affinity (Ki) of a test compound[4][5]. This guide provides a comprehensive, field-proven protocol for researchers to determine the binding affinity of this compound for two high-value target families: the 5-HT2A serotonin receptor and the MT1/MT2 melatonin receptors.
The protocols herein are designed as a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and the generation of trustworthy, reproducible data.
Part 1: Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are a powerful tool for studying the interaction between a ligand and its receptor[6][7][8]. The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radioactively labeled ligand (the radioligand). By measuring the amount of radioactivity bound to the preparation, one can quantify the ligand-receptor interaction[9].
There are two primary types of assays detailed in this guide:
-
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand. The goal is to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), a measure of its affinity[3][4].
-
Competition Assays: These assays measure the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. The resulting data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to determine the inhibitory constant (Ki) for the test compound[3][5].
Part 2: Protocol for 5-HT2A Receptor Binding Assay
The 5-HT2A receptor is a key G-protein coupled receptor (GPCR) involved in a wide range of central nervous system functions[10][11]. Its modulation is a target for treating various psychiatric disorders.
Materials and Reagents
| Reagent | Details / Supplier | Rationale |
| Receptor Source | Human recombinant 5-HT2A expressed in CHO-K1 or HEK293 cells | Provides a high and consistent expression level of the target receptor, minimizing variability from native tissue preparations[10][12]. |
| Radioligand | [3H]-Ketanserin (Specific Activity: 60-90 Ci/mmol) | A well-characterized, high-affinity antagonist radioligand for the 5-HT2A receptor, ensuring a robust signal-to-noise ratio[13]. |
| Test Compound | This compound | Prepare a 10 mM stock in a suitable solvent (e.g., DMSO) and perform serial dilutions. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | A standard physiological buffer that maintains receptor integrity and binding activity. |
| Non-Specific Agent | Mianserin (10 µM) or unlabeled Serotonin (10 µM) | Used to define non-specific binding by occupying all receptor sites, allowing for the calculation of specific binding. |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | Cold buffer is used to minimize the dissociation of the radioligand-receptor complex during washing steps[14]. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., Millipore MultiScreen) | Glass fiber filters effectively trap cell membranes while allowing unbound ligand to pass through. Pre-soaking in polyethyleneimine (PEI) can reduce non-specific binding to the filter itself[13][15]. |
| Scintillation Cocktail | e.g., Supermix™ | Required for the detection of the 3H isotope by a scintillation counter. |
Step-by-Step Experimental Protocol
A. Membrane Preparation (If starting from cell pellet)
-
Thaw the cell pellet (e.g., CHO-K1 cells expressing 5-HT2A) on ice.
-
Resuspend the pellet in ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, cold Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The final protein concentration in the assay should be optimized but typically ranges from 50-150 µ g/well [13].
B. Competition Binding Assay
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand ([3H]-Ketanserin at a final concentration of ~1-2 nM), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): 50 µL Non-Specific Agent (10 µM Mianserin), 50 µL Radioligand, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of serially diluted this compound (ranging from 100 µM to 0.1 nM final concentration), 50 µL Radioligand, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium[13].
-
Terminate the assay by rapid filtration through the pre-soaked 96-well filter plate using a vacuum manifold[15].
-
Wash the filters rapidly 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter[13][15].
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
Part 3: Protocol for MT1/MT2 Melatonin Receptor Binding Assay
Melatonin receptors are crucial for regulating circadian rhythms and have therapeutic potential in treating sleep disorders and depression.
Materials and Reagents
| Reagent | Details / Supplier | Rationale |
| Receptor Source | Membranes from cells stably expressing human MT1 or MT2 receptors | Ensures subtype-specific binding analysis. |
| Radioligand | 2-[125I]-Iodomelatonin (Specific Activity: ~2200 Ci/mmol) | An extremely high-affinity radioligand, suitable for detecting receptors with picomolar affinity. [3H]-Melatonin is an alternative[6][8]. |
| Test Compound | This compound | Prepare a 10 mM stock in a suitable solvent (e.g., DMSO) and perform serial dilutions. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4 | The inclusion of BSA helps to reduce non-specific binding of the sticky radioligand to vial and plate surfaces[14]. |
| Non-Specific Agent | Unlabeled Melatonin (1-10 µM) | The endogenous ligand is used at a high concentration to define non-specific binding. |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | To minimize dissociation during washing[14]. |
| Filtration & Counting | As per the 5-HT2A protocol | The methodology for separation and detection is conserved. |
Step-by-Step Experimental Protocol
A. Membrane Preparation
-
Follow the same procedure as for the 5-HT2A receptors, using cells expressing either MT1 or MT2. Adjust the final protein concentration as needed (typically 10-50 µ g/well ).
B. Competition Binding Assay
-
The setup is analogous to the 5-HT2A assay. The final concentration of 2-[125I]-Iodomelatonin should be close to its Kd value (typically 30-100 pM)[16].
-
Add reagents to a 96-well plate in triplicate:
-
Total Binding: Buffer, Radioligand, and Membrane Preparation.
-
Non-Specific Binding (NSB): Unlabeled Melatonin, Radioligand, and Membrane Preparation.
-
Test Compound: Serially diluted test compound, Radioligand, and Membrane Preparation.
-
-
Incubate the plate for 2-4 hours at 37°C[14]. Note: Reaching equilibrium can be slow for melatonin receptors, especially MT2, and incubation times may need to be optimized[16].
-
Terminate the reaction by rapid vacuum filtration.
-
Wash filters with ice-cold Wash Buffer.
-
Dry the filter plate and quantify the radioactivity using a gamma counter (for 125I) or scintillation counter (if using 3H-melatonin).
Data Analysis
-
The data analysis follows the same principles as the 5-HT2A assay: calculate specific binding, plot the competition curve, and determine the IC50 and Ki values using the Cheng-Prusoff equation.
Conclusion and Trustworthiness
By following these detailed protocols, researchers can generate high-quality, reliable binding data for this compound at key serotonin and melatonin receptors. The inclusion of appropriate controls for total and non-specific binding is a critical, self-validating component of the experimental design. The affinity constants (Ki) derived from these experiments will provide a quantitative measure of the compound's potency at these targets, forming a crucial foundation for understanding its pharmacological activity and guiding future structure-activity relationship (SAR) studies.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link][5]
-
Legros, C., Brasseur, C., & Cecon, E. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141–149. Retrieved from [Link][6]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][3]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link][4]
-
Wang, T. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link][9]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link][7]
-
Legros, C., Brasseur, C., & Cecon, E. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. PubMed. Retrieved from [Link][8]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link][10]
-
Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature. Retrieved from [Link][14]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link][11]
-
Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link][12]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 277(2), 241-246. Retrieved from [Link][13]
-
Legros, C., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research. Retrieved from [Link][16]
-
PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Retrieved from [Link][1]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link][15]
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Mass spectrometry fragmentation of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
An Application Note on the Predicted Mass Spectrometry Fragmentation of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Introduction
This compound is a synthetic derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The structural similarity of this molecule to neurotransmitters like serotonin and melatonin, as well as its incorporation of a carboxylic acid moiety, suggests its potential as a novel therapeutic agent or a building block in drug discovery. As with any novel compound, unequivocal structural characterization is paramount. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing not only accurate mass measurements for molecular formula confirmation but also detailed fragmentation patterns that serve as a structural fingerprint.
This application note serves as a predictive guide for the mass spectrometric fragmentation of this compound. Due to the novelty of this specific molecule, empirical data is scarce. Therefore, this guide leverages established principles of mass spectrometry and the well-documented fragmentation patterns of its constituent functional groups—the indole core, the methoxy substituent, the aminoethyl side chain, and the carboxylic acid—to provide a robust, predictive framework for its analysis. This document is intended for researchers, analytical chemists, and drug development professionals engaged in the characterization of novel small molecules.
Predicted Fragmentation Pathways
The fragmentation of this compound under positive ion electrospray ionization (ESI) is expected to be initiated by protonation, most likely at the primary amine of the ethylamino side chain, due to its high basicity. The protonated molecule, with a predicted m/z of 249.1234 for [M+H]⁺, will then undergo collision-induced dissociation (CID) to yield a series of characteristic fragment ions. The primary fragmentation pathways are predicted to involve losses of small neutral molecules and cleavages at the bonds alpha and beta to the indole ring.
Major Predicted Fragmentation Pathways:
-
Loss of Water and Carbon Monoxide from the Carboxylic Acid: A common fragmentation pathway for carboxylic acids is the sequential loss of water (H₂O) and carbon monoxide (CO). This would result in a fragment ion at m/z 231.1128, followed by a fragment at m/z 203.1179.
-
Cleavage of the Aminoethyl Side Chain: The bond between the alpha and beta carbons of the ethylamino side chain is prone to cleavage. This would result in the formation of a stable vinylamine fragment and a resonance-stabilized indole-containing cation at m/z 204.0655.
-
Loss of the Entire Aminoethyl Side Chain: Cleavage of the bond between the indole ring and the aminoethyl side chain would lead to the formation of a fragment ion at m/z 205.0504.
-
Loss of the Methoxy Group: The methoxy group can be lost as a neutral radical (•CH₃) or as formaldehyde (CH₂O) following rearrangement, though the former is less common in ESI. Loss of a methyl radical would lead to a fragment at m/z 234.0999.
The following diagram illustrates these predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways from the protonated molecule.
Experimental Protocol: LC-MS/MS Analysis
This section provides a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as a Q-TOF or Orbitrap instrument.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Adjust cone and desolvation gas flows to instrument manufacturer's recommendations for the given mobile phase flow rate.
-
MS Scan Range: m/z 50-500.
-
MS/MS Acquisition: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set the precursor ion m/z for the target compound (249.1234) in a targeted MS/MS experiment for more specific fragmentation data.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.
The overall experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for LC-MS/MS analysis.
Data Interpretation and Expected Results
The acquired MS/MS spectrum should be interpreted by matching the observed fragment ion m/z values to the predicted fragmentation pathways.
| Predicted Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₃H₁₇N₂O₃⁺ | 249.1234 | Protonated Molecule |
| [M+H-H₂O]⁺ | C₁₃H₁₅N₂O₂⁺ | 231.1128 | Loss of water |
| [M+H-H₂O-CO]⁺ | C₁₂H₁₅N₂O⁺ | 203.1179 | Sequential loss of water and CO |
| [M+H - C₂H₅N]⁺ | C₁₁H₉O₃⁺ | 204.0655 | Cleavage of the aminoethyl side chain |
| [M+H - C₂H₆N]⁺ | C₁₁H₁₀O₃⁺ | 205.0504 | Loss of the entire aminoethyl side chain |
High-resolution mass spectrometry is crucial for confirming these assignments, as it allows for the determination of the elemental composition of each fragment ion, providing strong evidence for the proposed fragmentation pathway. The relative abundances of the fragment ions will be dependent on the collision energy used.
Conclusion
This application note provides a predictive framework for the mass spectrometric analysis of the novel compound this compound. By understanding the fundamental fragmentation patterns of its constituent functional groups, researchers can anticipate the major fragment ions and design appropriate LC-MS/MS experiments for its characterization. The provided protocol offers a starting point for method development, and the predicted fragmentation data will aid in the interpretation of the resulting spectra. This predictive approach is a valuable tool in the structural elucidation of new chemical entities in the absence of established literature data.
References
-
General Mass Spectrometry of Small Molecules: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Fragmentation of Indole Alkaloids: Holčapek, M., et al. (2010). Mass spectrometry of indole alkaloids. Mass Spectrometry Reviews, 29(4), 545-586. [Link]
-
Electrospray Ionization: Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
Application Note & Protocols for In Vivo Evaluation of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Preamble: A Structural Rationale for Investigation
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is a unique synthetic molecule that merges three distinct pharmacophores into a single entity: the indole core of serotonin, the 5-methoxy group reminiscent of melatonin and potent psychedelics, and the indole-2-carboxylic acid scaffold known for neuroactivity. Direct in vivo characterization of this specific compound is not widely available in published literature. Therefore, this guide provides a strategic framework for its initial in vivo evaluation, drawing from established methodologies for its structural analogs.
The core investigative thesis is built upon two plausible, and not mutually exclusive, hypotheses derived from its structure:
-
NMDA Receptor Modulation: The indole-2-carboxylic acid (I2CA) moiety is a well-established competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Antagonism at this site can dampen excessive glutamatergic activity, a mechanism relevant to neuroprotection.
-
Serotonergic Activity: The 3-(2-aminoethyl)-5-methoxy portion is structurally analogous to 5-methoxytryptamine (5-MeO-DMT), a potent agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][4] Activity at these receptors is linked to profound effects on mood, cognition, and neural plasticity.[5][6]
This document provides the foundational protocols to systematically test these hypotheses, beginning with essential preparatory work and culminating in targeted pharmacodynamic assays.
Section 1: Compound Profile & In Vivo Formulation
Prior to any in vivo experiment, a thorough understanding of the compound's properties and the ability to create a safe, stable, and bioavailable formulation are paramount.
Physicochemical Data
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄N₂O₃ | [7] |
| Molecular Weight | 234.25 g/mol | |
| CAS Number | 52648-13-2 | |
| Appearance | Solid | |
| Predicted Solubility | Poor in neutral water; soluble in organic solvents (DMSO) and aqueous bases. | Inferred from structure |
Protocol: Vehicle Selection and Formulation for Injection
Causality: The carboxylic acid and amine groups make the molecule zwitterionic at physiological pH, likely leading to poor solubility in simple saline. A proper vehicle is critical for achieving a homogenous solution for accurate dosing and to avoid precipitation upon injection. This protocol outlines a standard approach to formulating such compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween® 80 or Kolliphor® EL (Cremophor® EL)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
-
pH meter, sterile filters (0.22 µm)
Step-by-Step Methodology:
-
Initial Solubility Test: In a microcentrifuge tube, attempt to dissolve 1 mg of the compound in 100 µL of sterile saline. Vortex and observe. If it does not dissolve, proceed to the next step.
-
Organic Co-Solvent Approach:
-
Weigh the required amount of the compound for your study.
-
Add a minimal volume of DMSO to fully dissolve the compound (e.g., start with 5-10% of the final target volume).
-
In a separate sterile tube, prepare the remainder of the vehicle. For a final vehicle of 5% DMSO, 5% Tween® 80, and 90% Saline:
-
Add the Tween® 80 to the sterile saline. Mix thoroughly.
-
-
Slowly add the DMSO-dissolved compound to the saline/Tween® 80 mixture while vortexing to prevent precipitation.
-
Self-Validation: Observe the final solution for clarity. A valid formulation must be a clear, homogenous solution. If precipitation occurs, the formulation is unsuitable.
-
-
pH Adjustment (Alternative Approach):
-
Suspend the compound in sterile water.
-
Add 1N NaOH dropwise while stirring until the compound dissolves, indicating the formation of a sodium salt.
-
Carefully adjust the pH back to a physiologically tolerated range (pH 7.2-7.4) using 1N HCl.
-
Bring the solution to the final desired concentration with sterile saline.
-
Trustworthiness: This method avoids organic solvents but must be carefully monitored to ensure the final pH is safe for injection and that the compound remains in solution.
-
-
Sterilization: Once a clear, stable formulation is achieved, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial. Store appropriately (protected from light, 4°C for short-term).
Section 2: Proposed Mechanisms of Action
The compound's structure suggests two primary pathways for investigation.
Hypothesis 1: NMDA Receptor Antagonism
The indole-2-carboxylic acid scaffold is a known pharmacophore for antagonists of the glycine binding site on the NMDA receptor.[2] Glycine is an essential co-agonist; without it, glutamate cannot effectively open the receptor's ion channel. By blocking this site, the compound could reduce NMDA receptor-mediated excitotoxicity, a process implicated in ischemic brain damage and other neurological disorders.[1][8]
Caption: Hypothesized antagonism at the NMDA receptor glycine site.
Hypothesis 2: Serotonergic Receptor Agonism
The 5-methoxytryptamine backbone is a classic structure for serotonin receptor agonists.[3] 5-MeO-DMT, for example, is a potent agonist at 5-HT1A and 5-HT2A receptors.[4] Agonism at the 5-HT2A receptor, a Gq-coupled GPCR, activates the phospholipase C (PLC) pathway, leading to downstream signaling cascades that are thought to underlie psychedelic effects and promote neural plasticity.[5]
Caption: Hypothesized agonism at the 5-HT2A receptor signaling cascade.
Section 3: Staged In Vivo Experimental Protocols
A logical, staged approach is essential to characterize a new compound. The workflow should progress from safety and pharmacokinetics to targeted efficacy studies.
Caption: Staged experimental workflow for in vivo characterization.
Protocol: Acute Tolerability and Dose-Range Finding
Rationale: This is the most critical first step to establish a safe dose range for subsequent experiments. It identifies the Maximum Tolerated Dose (MTD) and observes any overt behavioral effects. The dose selection is informed by a potent I2CA derivative with an in vivo oral ED50 of 6 mg/kg in mice.[1]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Size: n=3-5 per group.
-
Dosing: Intraperitoneal (IP) injection.
-
Methodology:
-
Acclimatize animals for at least 7 days.
-
Prepare dosing solutions (e.g., Vehicle, 0.1, 1, 10, 30, 100 mg/kg) using the formulation from Protocol 1.
-
Administer a single IP injection to each dose group.
-
Observe animals continuously for the first hour and then at regular intervals (2, 4, 8, 24 hours).
-
Record clinical signs using a scoring sheet (e.g., changes in posture, activity, breathing, presence of tremors, convulsions, sedation).
-
Record body weight just before dosing and at 24 hours.
-
-
Endpoint: Determine the highest dose that does not cause severe adverse events or significant body weight loss (>15%). This dose, and lower doses, can be used for subsequent studies.
Protocol: Pharmacokinetic (PK) Profiling
Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial. This protocol provides a basic outline to determine plasma and brain concentrations over time.
-
Animal Model: Male Sprague-Dawley rats (for easier blood collection) or C57BL/6 mice.
-
Group Size: n=3 per time point.
-
Dose: A single, well-tolerated dose determined from Protocol 3.1 (e.g., 10 mg/kg, IP).
-
Methodology:
-
Administer the compound via IP injection.
-
At specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect terminal samples.
-
Under deep anesthesia, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Immediately following blood collection, perfuse the animal with ice-cold saline and harvest the brain.
-
Snap-freeze all plasma and brain samples in liquid nitrogen and store at -80°C.
-
Analyze sample concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Endpoint: Generate concentration-time curves for plasma and brain to calculate key PK parameters (Cmax, Tmax, AUC, half-life, and brain/plasma ratio).
Protocol: Pharmacodynamic (PD) Efficacy Models
Rationale: This model directly assesses the compound's ability to protect against NMDA-induced excitotoxicity, providing functional evidence of NMDA receptor antagonism in vivo.[1]
-
Animal Model: Male C57BL/6 mice.
-
Group Size: n=8-10 per group.
-
Methodology:
-
Pre-treat groups of mice with Vehicle or various doses of the test compound (e.g., 1, 5, 10 mg/kg, IP).
-
After a pre-determined pretreatment time (based on PK data, e.g., 30 minutes), administer a convulsant dose of NMDA (e.g., 100 mg/kg, IP).
-
Immediately place each mouse in an individual observation cage.
-
Observe for 30 minutes and record the latency to clonic seizures and the incidence of tonic seizures and mortality.
-
-
Endpoint: A significant increase in seizure latency or a reduction in seizure incidence/mortality compared to the vehicle group indicates positive activity.
Rationale: The HTR in mice is a well-validated behavioral proxy for 5-HT2A receptor activation.[5] A positive result would strongly suggest the compound has activity at this serotonergic target.
-
Animal Model: Male C57BL/6 mice.
-
Group Size: n=8-10 per group.
-
Methodology:
-
Administer Vehicle or various doses of the test compound (e.g., 1, 3, 10 mg/kg, IP).
-
Immediately after injection, place the mouse in a clean, empty cage for observation.
-
Record the number of head twitches (rapid, involuntary side-to-side head movements) over a 30-60 minute period.
-
-
Endpoint: A significant, dose-dependent increase in the number of head twitches compared to the vehicle group indicates 5-HT2A receptor agonism.
References
-
Zhang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Moliner, R. et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. Available from: [Link]
-
Jakobson, A. et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology. Available from: [Link]
-
Zhang, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]
-
Serafin, A. M. et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available from: [Link]
-
Zhang, M. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]
-
O'Connor, C. et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules. Available from: [Link]
-
Serafin, A. M. et al. (2023). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Available from: [Link]
-
precisionFDA. This compound. Available from: [Link]
-
Uthaug, M. V. et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available from: [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
-
Di Fabio, R. et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry. Available from: [Link]
-
Sherwood, A. M. et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Available from: [Link]
-
Moliner, R. et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Science Advances. Available from: [Link]
-
Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
-
Himaja, M. et al. (2010). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available from: [Link]
-
Yu, A. M. (2018). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. Available from: [Link]
-
Kemp, J. A. et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences. Available from: [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. GSRS [precision.fda.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Welcome to the technical support resource for the synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
The most reliable and frequently employed route for this class of compounds involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization. This guide is structured to address challenges in both stages of this synthetic sequence.
Core Synthesis Workflow
The overall strategy involves the reaction of a diazonium salt derived from p-anisidine with a suitably substituted β-keto-ester, followed by cyclization. This approach is highly effective but requires careful control of reaction conditions to mitigate potential side reactions.
Caption: General workflow for the synthesis of the target indole derivative.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: The Japp-Klingemann Reaction (Hydrazone Formation)
Question 1: My yield of the hydrazone intermediate is consistently low. What are the most common causes?
Answer: Low yield in the Japp-Klingemann reaction typically stems from three critical areas:
-
Diazonium Salt Instability: The diazonium salt of p-anisidine is unstable at elevated temperatures. The diazotization step must be performed at 0-5°C with slow, portion-wise addition of sodium nitrite to prevent decomposition, which is often visible as nitrogen gas evolution or the formation of phenolic byproducts.
-
Incorrect pH During Coupling: The coupling of the diazonium salt to the β-keto-ester is highly pH-dependent. The reaction requires a basic environment to deprotonate the β-keto-ester, forming the nucleophilic enolate. However, if the pH is too high, the diazonium salt can convert to a non-reactive diazotate anion. A pH range of 8-10, often maintained with a buffer or careful addition of base, is optimal.
-
Premature Hydrolysis of the β-Keto-ester: In the basic medium required for coupling, your β-keto-ester can undergo hydrolysis. This is especially problematic if the reaction is run for an extended period at room temperature. Ensure the reaction is monitored closely (e.g., by TLC) and worked up promptly upon completion.
Question 2: After the Japp-Klingemann step, my crude product is a dark, oily mixture that is difficult to purify. What is causing this and how can I fix it?
Answer: The formation of dark, intractable oils is usually due to side reactions creating highly colored impurities.
-
Cause: The primary cause is often the formation of diazo-amino compounds or other self-coupling products from the diazonium salt, especially if the coupling reaction is slow or stoichiometry is off. These are typically vibrant yellow-to-red azo compounds.
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the β-keto-ester to ensure the diazonium salt is consumed.
-
Temperature Control: Keep the coupling reaction cool (below 10°C) to minimize side reactions.
-
Purification Strategy: Instead of direct crystallization, which can be difficult, attempt an extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with a mild acid (e.g., dilute citric acid) to remove basic impurities, followed by water and brine. After drying and concentrating, purification can be attempted via column chromatography or by inducing solidification by cooling with ice.[1]
-
Category 2: The Fischer Indole Synthesis (Cyclization)
Question 3: My Fischer indole cyclization is failing or giving a very low yield of the indole product. Why is this happening?
Answer: This is a frequent and complex problem. The success of the Fischer indole synthesis hinges critically on the choice of acid catalyst and temperature, especially with an electron-donating substituent like the 5-methoxy group.[2][3]
-
Causality - The Double-Edged Sword of the Methoxy Group: The para-methoxy group is electron-donating, which generally facilitates the key[2][2]-sigmatropic rearrangement step of the Fischer synthesis.[2] However, this same property also weakens the N-N bond of the hydrazone. Under harsh acidic conditions, this can lead to a competing N-N bond cleavage reaction, which fragments the molecule instead of promoting cyclization.[3][4]
-
Troubleshooting Workflow:
-
Evaluate Your Acid Catalyst: Strong Brønsted acids like H₂SO₄ or HCl can aggressively promote N-N bond cleavage. Lewis acids or milder polyphosphoric acid (PPA) often provide a better balance.
-
Optimize Temperature: High temperatures can favor the fragmentation pathway. Start at a moderate temperature (e.g., 80-90°C) and slowly increase only if no conversion is observed.
-
Ensure Anhydrous Conditions: Water can interfere with Lewis acid catalysts and affect the reaction equilibrium. Ensure your solvent and glassware are dry.
-
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 80-110°C, neat or in xylene | Good yields, acts as both catalyst and solvent. | Viscous, difficult to stir; workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Brønsted | In EtOH or AcOH, reflux | Inexpensive, strong acid. | Often leads to N-N bond cleavage and charring.[5] |
| Zinc Chloride (ZnCl₂) | Lewis | 120-160°C, in AcOH or neat | Effective for many substrates. | Requires higher temperatures, can be harsh.[1][5] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Brønsted | 60-80°C | Very powerful, often works when others fail. | Highly corrosive, requires careful handling. |
Question 4: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
Answer: Besides unreacted starting material, several side products are possible. The nature of these byproducts provides clues for optimizing your reaction.
Caption: Desired vs. side reaction pathways in the Fischer synthesis.
-
N-N Cleavage Products: The most common side products are p-anisidine and decomposition products of the keto-ester fragment.[6] If you isolate p-anisidine, it is a clear indication that your conditions are too harsh (acid too strong or temperature too high).
-
Abnormal Cyclization Products: While cyclization typically occurs away from the methoxy group to yield the 5-methoxy indole, abnormal cyclization can occur at the position of the methoxy substituent, potentially leading to 7-methoxy indole isomers or even chlorinated products if HCl is used.[7] This is less common but possible.
-
Polymerization: Indoles, especially when unsubstituted on the nitrogen, can be sensitive to strong acids and may polymerize into dark, insoluble materials.[6] Using a shorter reaction time or a milder catalyst can help mitigate this.
Category 3: Reagents and Purification
Question 5: The amino group on the side chain is reactive. Should I be using a protecting group?
Answer: Absolutely. The free amino group will be protonated under the strongly acidic conditions of the Fischer cyclization. This can render the substrate insoluble and may interfere with the reaction. Furthermore, it can potentially react itself. It is standard practice to use a robust, acid-stable protecting group for the aminoethyl side chain.
-
Recommended Protecting Groups:
-
Carbamates (Boc, Cbz): Benzyl carbamate (Cbz) is a good choice as it is stable to the acidic conditions of the cyclization and can be removed later via hydrogenolysis. Boc is generally acid-labile and not suitable for this step.
-
Phthalimide: This is a very robust protecting group that is stable to the acidic conditions and can be removed at the end of the synthesis with hydrazine.
-
Question 6: My final product is a zwitterionic solid that is difficult to handle and purify. What is the best approach for purification?
Answer: The final product, having both a carboxylic acid and an amino group, is an amino acid and exists as a zwitterion. This often results in poor solubility in common organic solvents, making purification by standard column chromatography or recrystallization challenging.
-
Strategy 1: Esterification and Protection: A common strategy is to perform the synthesis using an ester of the carboxylic acid (e.g., ethyl ester). This blocks the acidic site, improving solubility in organic solvents and allowing for easier purification of the penultimate intermediate by column chromatography. The ester can then be hydrolyzed in a final step.
-
Strategy 2: Salt Formation: Converting the final zwitterionic product into a salt can greatly improve its handling and crystallization properties. Formation of a hydrochloride salt by treating the final compound with HCl in a suitable solvent (like ethanol or ether) is a common and effective method.[8] The resulting salt is typically a well-defined, crystalline solid that is easier to isolate and handle.
Exemplary Protocol: Japp-Klingemann/Fischer Indole Synthesis
This protocol assumes the use of a protected β-keto-ester, for example, ethyl 2-(N-Cbz-2-aminoethyl)-3-oxobutanoate.
Step 1: Hydrazone Formation (Japp-Klingemann)
-
Dissolve p-anisidine (1.0 eq) in 3M HCl. Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5°C. Stir for 20 minutes.
-
In a separate flask, dissolve the protected β-keto-ester (1.0 eq) in ethanol. Cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the keto-ester solution, while simultaneously adding a base (e.g., 10% aq. NaOH) to maintain a pH of 8-9.
-
Stir at 0-5°C for 2-3 hours until TLC indicates consumption of the starting material.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude hydrazone is often used directly in the next step.
Step 2: Indole Formation (Fischer Cyclization)
-
Add the crude hydrazone to polyphosphoric acid (PPA) (10x weight of hydrazone) at room temperature.
-
Heat the mixture with vigorous stirring to 90-100°C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a strong base (e.g., 50% aq. NaOH) to pH ~8.
-
Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting protected indole-2-carboxylate ester by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Step 3: Deprotection and Hydrolysis
-
The specific conditions depend on the protecting groups used. For an ethyl ester and a Cbz group:
-
Hydrolysis: Dissolve the purified intermediate in a mixture of THF/MeOH/water and add LiOH (3-5 eq). Stir at room temperature until the ester is hydrolyzed. Acidify to retrieve the carboxylic acid.
-
Deprotection: Dissolve the Cbz-protected compound in methanol and perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under an H₂ atmosphere to yield the final product.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]
Stability issues of 5-methoxy-2-carboxytryptamine in solution
Technical Support Center: 5-Methoxy-2-Carboxytryptamine
A Guide to Ensuring Solution Stability for Researchers
Welcome to the technical support guide for 5-methoxy-2-carboxytryptamine (5-MeO-2-CT). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on maintaining the stability of 5-MeO-2-CT in solution. Given the sensitive nature of indole derivatives, understanding the principles of their stability is paramount for reproducible and accurate experimental results.
This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for resolving specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade 5-MeO-2-CT in solution?
A1: The stability of 5-MeO-2-CT, like other tryptamine and indole derivatives, is primarily influenced by three main factors: oxidation, light exposure, and pH. The indole ring is susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, and elevated temperatures.[1][2] The carboxylic acid and methoxy groups also influence the molecule's electronic properties and potential degradation pathways. Additionally, many indole compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.[3][4]
Q2: What is the best solvent to dissolve and store 5-MeO-2-CT?
A2: While specific data for 5-MeO-2-CT is limited, related compounds like indole-2-carboxylic acid are soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol.[5] For stock solutions, DMSO is often a good choice due to its excellent solvating properties and its ability to be stored at low temperatures. For aqueous buffers used in biological assays, it is crucial to minimize the time the compound spends in the solution. The stability of a related compound, tryptamine, is known to be greater in acidic aqueous conditions.[6]
Q3: How should I store my 5-MeO-2-CT stock solutions?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage (a few days), 2-8°C may be acceptable.[1]
-
Light: Always store solutions in amber or opaque vials to protect them from light.[1][3]
-
Atmosphere: For maximum stability, especially for long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[1][7]
Q4: I've noticed my indole solution changing color to a pink or brownish hue. What does this mean?
A4: A color change in an indole-containing solution is a classic visual indicator of oxidation and potential polymerization.[1] While a minor color change might not significantly alter the overall purity for some preliminary experiments, it is a definitive sign of degradation. For sensitive and quantitative assays, a solution that has changed color should be discarded and a fresh one prepared.[1]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Problem 1: Inconsistent results or loss of compound activity in my biological assays.
-
Probable Cause A: Degradation in Aqueous Buffer. 5-MeO-2-CT may be unstable in your aqueous assay buffer, especially at neutral or alkaline pH and at physiological temperatures (e.g., 37°C). Tryptamines are generally more stable in acidic conditions.[6] A study on melatonin (N-acetyl-5-methoxytryptamine) showed gradual degradation at various pH levels over several days at both room temperature and 37°C.[8]
-
Solution:
-
Prepare fresh dilutions of your 5-MeO-2-CT stock into the aqueous buffer immediately before each experiment.
-
If possible, conduct a time-course experiment: prepare a batch of the final dilution, and test its activity at time zero, 1 hour, 2 hours, and 4 hours to see if potency decreases over the duration of your experiment.
-
Minimize the exposure of the aqueous solution to light and keep it on ice until use.
-
-
Probable Cause B: Adsorption to Labware. Many compounds, especially at low concentrations, can adsorb to the surfaces of plastic or glass containers, reducing the actual concentration in your solution.[4]
-
Solution:
-
Consider using polypropylene tubes or siliconized glassware, which are known to reduce non-specific binding.[4]
-
Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer, if compatible with your assay, to reduce adsorption.
-
Pre-rinsing pipette tips with the solution before the final transfer can also help ensure accurate dispensing.
-
Problem 2: My stock solution in DMSO has a precipitate after being stored at -20°C.
-
Probable Cause: Poor Solubility at Low Temperature. The compound may be crashing out of solution upon freezing. While DMSO freezes at a higher temperature than water, the solubility of your compound in it can still decrease significantly at -20°C.
-
Solution:
-
Before each use, ensure the stock solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate. Visually inspect the solution to ensure it is clear before making dilutions.
-
If the problem persists, consider preparing a slightly lower concentration stock solution that remains stable upon freeze-thaw cycles.
-
Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles the main stock undergoes.
-
Problem 3: I see new peaks appearing in my HPLC or LC-MS analysis of an aged solution.
-
Probable Cause: Chemical Degradation. The appearance of new peaks alongside a decrease in the area of the parent 5-MeO-2-CT peak is a clear indication of degradation.[6] Common degradation pathways for tryptamine-related structures include oxidation and decarboxylation.[9][10]
-
Solution:
-
Implement the stringent storage conditions outlined in FAQ #3 (low temperature, light protection, inert atmosphere).
-
Consider adding an antioxidant to your solution. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or ascorbic acid, but you must first verify that the antioxidant does not interfere with your downstream application.[1]
-
Use the stability-indicating HPLC method described in Protocol 2 to systematically evaluate the stability of your compound under your specific storage and experimental conditions.
-
Data Summary: Recommended Storage Conditions
| Parameter | Condition | Rationale & Supporting Evidence |
| Solvent | DMSO (for stock), freshly prepared aqueous buffers (for experiments) | DMSO is a good solvent for many indole derivatives and suitable for freezing.[5] Aqueous stability is pH and time-dependent.[6] |
| Temperature | -20°C for long-term stock; 2-8°C for short-term. | Cool temperatures slow down chemical degradation reactions like oxidation.[1][6] |
| Light | Protect from light using amber or opaque vials. | Indole-based structures can be photosensitive.[1][3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) for best results. | Displacing oxygen minimizes the risk of auto-oxidation, a primary degradation pathway.[1][2] |
| pH (Aqueous) | Slightly acidic conditions (pH < 7) are preferred. | Tryptamine and its derivatives generally exhibit greater stability in acidic solutions compared to neutral or alkaline conditions.[6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a 5-MeO-2-CT Stock Solution
This protocol describes a best-practice method for preparing a stable stock solution for long-term use.
Materials:
-
5-methoxy-2-carboxytryptamine (solid)
-
Anhydrous DMSO
-
Amber glass vial with a PTFE-lined septum cap
-
Source of inert gas (high-purity nitrogen or argon)
-
Analytical balance and appropriate weighing tools
Procedure:
-
Preparation: In a controlled environment, accurately weigh the desired amount of 5-MeO-2-CT powder and transfer it to the amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but avoid excessive heat.
-
Inerting (Optional but Recommended):
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the solution.
-
Insert a second, shorter needle to act as an exhaust vent.
-
Gently flush the headspace with the inert gas for 1-2 minutes to displace oxygen.
-
Remove the exhaust needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
-
Sealing and Storage: Securely cap the vial and seal it with paraffin film for extra protection against moisture and air. Store the vial upright in a freezer at -20°C.
-
Aliquoting: For frequent use, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.
Protocol 2: General Workflow for Stability Assessment by HPLC
This protocol provides a framework for quantitatively assessing the stability of 5-MeO-2-CT in a specific solvent or buffer.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient can be optimized based on the retention time of the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 280 nm (tryptamines have characteristic absorbances at these wavelengths).[6]
-
Column Temperature: 25°C.[6]
2. Sample Preparation and Analysis:
-
Time Zero (T=0) Sample: Prepare a fresh solution of 5-MeO-2-CT in the solvent/buffer of interest at the desired concentration (e.g., 10 µg/mL). Immediately inject this solution into the HPLC system to get the initial peak area, which represents 100% stability.
-
Stress Conditions: Store aliquots of the same solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, exposed to light, etc.).
-
Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject the stored samples into the HPLC.
-
Quantification: Calculate the percentage of 5-MeO-2-CT remaining at each time point by comparing its peak area to the peak area of the T=0 sample. The appearance of new peaks should be noted as evidence of degradation products.[6]
Visualizations
References
- BenchChem. (n.d.). Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
- BenchChem. (n.d.). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
- Gotvaldova, K., Borovicka, J., Hajkova, K., Cihlarova, P., Rockefeller, A., & Kuchar, M. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23.
-
Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of Agricultural and Food Chemistry, 67(26), 7448-7454. [Link]
- O'Rourke, K. S., & Yu, P. H. (1995). Degradation of tryptamine in pig brain: identification of a new condensation product. Journal of Neurochemistry, 64(3), 1361-8.
- Gotvaldová, K., Hájková, K., Borovička, J., Jurok, R., Cihlářová, P., & Kuchař, M. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug testing and analysis, 13(2), 439-446.
- Gawarecka, K., & Galezowski, W. (2014). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Biotechnology Letters, 36(1), 91-95.
- Gotvaldova, K., Borovicka, J., Hajkova, K., Cihlarova, P., Rockefeller, A., & Kuchar, M. (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. Planta Medica, 88(15), 1475-1483.
-
Critical Consulting LLC. (2021, September 9). Stability of tryptamines in Psilocybe cubensis mushrooms. Retrieved from [Link]
-
Chee, C. B., & Lee, H. S. (2000). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of pineal research, 28(2), 122-6. [Link]
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
-
Reddit. (2023, August 16). Storage of methyl anthralite and Indole. r/DIYfragrance. Retrieved from [Link]
- Blaschko, H., & Philpot, F. J. (1953). Enzymic oxidation of tryptamine derivatives. Journal of Physiology, 122(2), 403-408.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Indole-2-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
-
NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Wang, Y., et al. (2019). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 24(18), 3328.
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxytryptamine. National Center for Biotechnology Information. Retrieved from [Link]
- Kaplan, A., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
-
ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]
- Wrona, M. Z., & Dryhurst, G. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical research in toxicology, 16(5), 639-50.
- Mitsui Toatsu Chemicals, Inc. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S.
- Kovačić, B., et al. (2025).
- Bennis, S., et al. (1988). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer chemotherapy and pharmacology, 22(3), 198-207.
- Wong, C. F., & Kan, C. L. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug design, development and therapy, 10, 3277-3285.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-2-carboxylic acid(1477-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Overcoming Solubility Challenges of 2-Carboxy-5-methoxytryptamine
Welcome to the technical support resource for 2-Carboxy-5-methoxytryptamine (also known as 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Our goal is to equip you with the knowledge to handle this molecule effectively in your experimental workflows.
Understanding the Molecule: The Root of the Solubility Problem
2-Carboxy-5-methoxytryptamine is a unique tryptamine derivative. Its structure, containing both a basic amino group on the ethylamine side chain and an acidic carboxylic acid group on the indole ring, makes it a zwitterionic (or amphoteric) compound at physiological pH.
This dual nature is the primary reason for its poor solubility in neutral aqueous solutions. In its zwitterionic state, strong intermolecular electrostatic interactions form a stable crystal lattice that is difficult to disrupt with neutral water molecules. The molecule's solubility profile is therefore highly dependent on pH, exhibiting a characteristic "U-shaped" curve where it is least soluble at its isoelectric point (pI) and increasingly soluble in both acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Carboxy-5-methoxytryptamine not dissolving in water or PBS (pH 7.4)?
A: This is the most common issue and is expected due to the molecule's zwitterionic nature.[1] At neutral pH, the compound exists with both a positive charge on the amine and a negative charge on the carboxylate, leading to strong crystal lattice energy and minimal solubility. To dissolve it in an aqueous medium, you must shift the pH away from its isoelectric point.
Q2: What is the best initial solvent to try for creating a stock solution?
A: For creating a concentrated stock solution, it is highly recommended to start with a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice. Data from closely related tryptamines shows excellent solubility in DMSO.[2][3] Dimethylformamide (DMF) is also a viable alternative.[2][3]
Q3: Can I use ethanol or methanol?
A: Yes, alcohols like ethanol and methanol can be used.[2][3] However, they are generally less effective than DMSO for achieving high concentrations. For the hydrochloride salt of the parent compound 5-methoxytryptamine, solubility in ethanol is around 10 mg/mL, compared to 30 mg/mL in DMSO.[2] You may need to gently warm the solution or sonicate to aid dissolution in alcohols.
Q4: How do I prepare an aqueous solution for my cell-based assay?
A: The standard method is to first create a highly concentrated stock solution in DMSO and then perform a serial dilution into your aqueous assay buffer. This approach minimizes the final concentration of DMSO in your experiment (typically <0.1%) to avoid solvent-induced artifacts. Be aware of potential precipitation when diluting into neutral buffers (see Troubleshooting section).
Q5: How does pH adjustment work to increase solubility?
A: By adjusting the pH, you convert the zwitterion into a more soluble salt form.
-
In acidic conditions (e.g., pH < 4): The carboxylic acid group is protonated (neutral -COOH), while the amino group remains protonated (-NH3+). The molecule now carries a net positive charge, making it a soluble cationic salt.
-
In basic conditions (e.g., pH > 10): The amino group is deprotonated (neutral -NH2), while the carboxylic acid group remains deprotonated (-COO-). The molecule now carries a net negative charge, making it a soluble anionic salt.
Q6: What acid or base should I use for pH adjustment?
A: For acidification, use dilute hydrochloric acid (e.g., 0.1 M HCl). For basification, use dilute sodium hydroxide (e.g., 0.1 M NaOH). Add the acid or base dropwise to an aqueous suspension of the compound until it fully dissolves.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer (e.g., PBS). | The final concentration in the aqueous buffer is above the compound's solubility limit at that specific pH. The neutral pH of the buffer is causing the compound to revert to its poorly soluble zwitterionic form. | 1. Decrease the Final Concentration: Increase the dilution factor. Your target concentration may be too high for the aqueous buffer. 2. Modify Buffer pH: Slightly acidify or basify your final assay buffer to a pH where the compound is more soluble. Test the pH tolerance of your experimental system first. 3. Use a Co-solvent/Surfactant: For some applications, including a small percentage of a solubilizing agent like Tween® 80 or PEG 400 in the final buffer can help maintain solubility.[1] |
| The solid compound is difficult to weigh and appears static. | The compound may be hygroscopic or carry a static charge, which is common for fine powders. | Use an anti-static weighing dish or an ion-generating anti-static gun. Ensure the compound is stored in a desiccator to minimize moisture absorption. |
| Solution color changes over time or after pH adjustment. | This may indicate compound degradation, particularly at extreme pH values or upon exposure to light and air. Indole-containing compounds can be susceptible to oxidation. | Prepare solutions fresh whenever possible. Store stock solutions at -20°C or -80°C, protected from light. If using pH-adjusted aqueous solutions, use them promptly. Consider purging the solvent with nitrogen or argon before dissolution to remove oxygen. |
| Inconsistent results between experimental batches. | This could be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the effective concentration. | Always visually inspect your solutions for any sign of precipitation before use. If you suspect solubility issues, centrifuge your final diluted solution and measure the concentration of the supernatant via HPLC-UV to confirm the actual dissolved concentration. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended starting point for most applications.
Objective: To prepare a 10 mM stock solution of 2-Carboxy-5-methoxytryptamine (MW: 234.25 g/mol )[4][5][6] in DMSO.
Materials:
-
2-Carboxy-5-methoxytryptamine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Weigh out 2.34 mg of 2-Carboxy-5-methoxytryptamine.
-
Dissolution: Add the weighed solid to a clean vial. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C. Visually inspect to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
Use this protocol when DMSO is not permissible in the final application.
Objective: To prepare a 1 mg/mL solution in an acidic aqueous buffer.
Materials:
-
2-Carboxy-5-methoxytryptamine (solid)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
Procedure:
-
Suspension: Add 1 mg of the compound to 0.9 mL of deionized water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the pH and observe the suspension.
-
Dissolution: Continue adding HCl until the solid completely dissolves. The solution should become clear. Record the final pH.
-
Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL.
-
Neutralization (Optional): If a specific pH is required for your experiment, you can carefully back-titrate with 0.1 M NaOH. Caution: The compound may precipitate as you approach its isoelectric point. Perform this step slowly and be prepared to stop if precipitation occurs.
Data Presentation & Visualization
Table 1: Predicted Solubility Profile of 2-Carboxy-5-methoxytryptamine
This table provides a qualitative summary based on the chemical properties of the molecule and data from structural analogs.[2][3][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Notes |
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors that can effectively solvate the zwitterionic form. The recommended starting point for stock solutions. |
| Alcohols | Ethanol, Methanol | Moderate | Can act as both hydrogen bond donors and acceptors. Solubility is generally lower than in DMSO. Gentle heating or sonication may be required. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low / Insoluble | The compound is at or near its isoelectric point, resulting in a highly stable, insoluble zwitterionic state. |
| Aqueous (Acidic) | 0.1 M HCl, Citrate Buffer (pH 3-4) | High | The amino group is protonated (-NH3+), forming a soluble cationic salt. The solubility increases as pH decreases away from the pI. |
| Aqueous (Basic) | 0.1 M NaOH, Carbonate Buffer (pH 10-11) | High | The carboxylic acid is deprotonated (-COO-), forming a soluble anionic salt. The solubility increases as pH increases away from the pI. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The molecule's polar functional groups (amine, carboxylic acid, methoxy, indole N-H) make it incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | May show some solubility, especially if the compound is in its free base or free acid form, but not ideal for biological applications. Often used in synthesis workups.[8] |
Diagram 1: Workflow for Solubilizing 2-Carboxy-5-methoxytryptamine
Caption: A decision-making workflow for selecting the appropriate solubilization protocol.
Diagram 2: pH-Dependent Solubility Profile
Caption: The relationship between pH and the ionization state/solubility of the compound.
References
-
ChemRxiv. (2025). Construction of multifunctionalized (oxo)indoles via O-Selective interception of the zwitterionic intermediate with N=O. Cambridge Open Engage. [Link]
-
BladesPower. 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Methoxytryptamine (CAS 608-07-1). [Link]
-
FooDB. (2011). Showing Compound 5-Methoxytryptamine (FDB023311). [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
PubChem. (n.d.). 5-Methoxytryptamine. National Center for Biotechnology Information. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). 5-Methoxytryptamine-2-carboxylic acid. [Link]
-
PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Tryptophan. [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
PubMed. (2011). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
ScienceDirect. (n.d.). Solubilization and Physicochemical Characterization of 5-HT3 Receptor-Binding Sites. [Link]
-
National Institutes of Health. (n.d.). An Indole Dearomatization Strategy for the Synthesis of Pseudo-Natural Products. [Link]
-
MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... [Link]
-
PubMed. (n.d.). In vivo formation of 5-methoxytryptamine from melatonin in rat. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
- Google Patents. (n.d.). CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine.
-
PubMed. (2020). Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Springer. (n.d.). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. [Link]
-
MDPI. (2022). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
-
National Institutes of Health. (n.d.). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). [Link]
-
PubMed. (2013). [Synthesis of indole compounds using multifunctional synthons]. [Link]
Sources
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- 5. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Welcome to the technical support center for the purification of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable zwitterionic indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to achieve high purity and yield in your experiments.
Introduction to the Challenges
This compound is a unique molecule possessing both a basic amino group and an acidic carboxylic acid group, making it a zwitterion at its isoelectric point. This dual functionality, combined with the indole core, presents a distinct set of purification challenges. Common issues include:
-
Zwitterionic Behavior: Low solubility in many organic solvents at its isoelectric point.
-
pH-Dependent Solubility: Drastic changes in solubility with minor shifts in pH, complicating extraction and crystallization.
-
Potential for Impurities: Synthesis can lead to closely related byproducts that are difficult to separate.
-
Degradation: The indole nucleus can be sensitive to strongly acidic or oxidizing conditions.
This guide will address these challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My crude product has very poor solubility in common organic solvents like ethyl acetate and dichloromethane. How can I effectively extract it?
A1: This is a classic challenge with zwitterionic compounds. At or near its isoelectric point (pI), the molecule has a net neutral charge, leading to strong intermolecular interactions and low solubility in nonpolar organic solvents. The key is to manipulate the pH to favor either the protonated (cationic) or deprotonated (anionic) form, which will be more soluble in the aqueous phase.
Troubleshooting Extraction:
An acid-base extraction is the most effective strategy.[1] Here is a step-by-step protocol:
-
Dissolution: Dissolve or suspend your crude product in a suitable organic solvent (e.g., ethyl acetate or a mixture with a more polar solvent if necessary).
-
Acidic Wash (to extract the amine):
-
Extract the organic layer with a dilute aqueous acid, such as 1M HCl. Your target compound, now protonated at the amino group, will move into the aqueous layer. .
-
Separate the aqueous layer.
-
-
Basic Wash (to remove acidic impurities):
-
The remaining organic layer can be washed with a dilute aqueous base, like 1M NaOH, to remove any acidic impurities.
-
-
Isolation from Aqueous Layer:
-
Take the acidic aqueous layer containing your protonated product and carefully adjust the pH to its isoelectric point. This will cause the zwitterionic product to precipitate out of the solution.
-
The pI can be estimated or determined experimentally. For tryptamine derivatives, this is often in the neutral pH range.[2]
-
Filter the precipitate and wash with cold deionized water to remove residual salts.
-
Dry the purified solid under vacuum.
-
Q2: I'm struggling to get good crystals during recrystallization. The product either oils out or crashes out as a fine powder. What can I do?
A2: Recrystallization of zwitterionic compounds can be challenging due to their complex solubility profiles.[3][4] Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too quickly. A fine powder suggests rapid precipitation, which can trap impurities.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | Solvent is too nonpolar; Compound is melting before dissolving. | Use a more polar solvent system (e.g., ethanol/water, methanol/water). Dissolve at a lower temperature by using a larger volume of solvent. |
| Crashing Out | Solution is too supersaturated; Cooling is too rapid. | Use a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. Slow cooling is crucial. Try placing the flask in a warm water bath that is allowed to cool to room temperature slowly. |
| No Crystals Form | Solution is not saturated enough; Compound is too soluble. | Reduce the solvent volume by slow evaporation. Add an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists, then gently warm until the solution is clear and allow to cool slowly. |
Recommended Solvent Systems for Zwitterionic Indoles:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Water
-
Dimethylformamide (DMF)/Water (Use with caution due to high boiling point)
Q3: My purified product still shows impurities by HPLC. I suspect they are structurally very similar to my target compound. What's the best chromatographic approach?
A3: When dealing with impurities that have similar polarities to your zwitterionic product, standard normal or reverse-phase chromatography can be ineffective. The zwitterionic nature of your compound can lead to poor peak shape and co-elution with impurities.
Advanced Chromatographic Solutions:
Mixed-Mode Chromatography (MMC): This is a powerful technique for purifying challenging compounds like zwitterions.[1] MMC columns have stationary phases with both hydrophobic and ion-exchange functionalities. This allows for separation based on multiple molecular properties.
-
Mechanism: By adjusting the mobile phase pH and ionic strength, you can modulate the retention of your compound and its impurities based on both their hydrophobicity and charge.
-
Advantages: Offers unique selectivity that can resolve closely related impurities that are inseparable by other methods.
In-Depth Troubleshooting Guides
Guide 1: Dealing with Colored Impurities
Problem: The isolated product is off-white or colored, suggesting the presence of oxidation or degradation byproducts. The indole nucleus is susceptible to oxidation.
Workflow for Color Removal:
Caption: Workflow for removing colored impurities.
Detailed Protocol:
-
Solvent Selection: Choose a solvent in which your compound is reasonably soluble at room temperature (e.g., methanol, ethanol).
-
Charcoal Treatment: Add a small amount of activated carbon (typically 1-5% w/w of your crude product) to the solution.
-
Stirring: Agitate the mixture for 15-30 minutes. Avoid prolonged treatment or heating, as this can lead to product adsorption and loss of yield.
-
Filtration: Prepare a small plug of Celite® in a filter funnel and filter the mixture. The Celite® will prevent fine carbon particles from passing through.
-
Purity Check: Analyze a small sample of the filtrate by TLC or HPLC to ensure the colored impurities have been removed.
-
Purification: Proceed with your primary purification method (recrystallization or chromatography).
Guide 2: Purification Strategy for a Zwitterionic Compound
This workflow provides a decision-making process for purifying this compound.
Sources
Technical Support Center: Degradation of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (also known as 2-Carboxy-5-methoxytryptamine). Understanding the stability and degradation profile of this molecule is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to its degradation.
Understanding the Inherent Instability of the Molecule
The structure of this compound contains several functional groups that are susceptible to chemical degradation under common experimental conditions. A proactive understanding of these labile sites is the first step in troubleshooting and prevention.
-
The Indole Ring: The electron-rich indole nucleus is highly prone to oxidation.[1][2] This can occur through exposure to atmospheric oxygen, oxidizing reagents, light, or elevated temperatures. Oxidation can lead to the formation of various byproducts, including hydroxylated species, N-oxides, and ultimately, colored polymeric materials.[1]
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position of the indole ring can be susceptible to decarboxylation, particularly under thermal stress or certain pH conditions, leading to the loss of the carboxyl group and formation of 5-methoxytryptamine.[3]
-
The Aminoethyl Side Chain: The primary amine on the ethyl side chain is a nucleophile and can participate in various reactions, including reacting with aldehydes or ketones if present as impurities in solvents.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I am seeing unexpected peaks in my HPLC or LC-MS chromatogram.
-
Question: My chromatogram shows the main peak for the parent compound, but also several smaller, unidentified peaks that are not present in my initial standard. What are they?
-
Answer: The appearance of new peaks is a classic sign of degradation. The indole ring is particularly susceptible to oxidation, which can lead to a variety of products such as 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimers.[1]
-
Immediate Action Steps:
-
Check Your Solvent/Mobile Phase: Ensure your solvents are fresh, of high purity, and degassed. Peroxides can form in aged ethers (like THF) and act as powerful oxidizing agents.
-
Assess Sample Age and Storage: Has the sample been sitting on the autosampler for an extended period? Indole derivatives can degrade even at room temperature in aqueous solutions.[4] Analyze a freshly prepared sample to see if the impurity peaks are reduced.
-
Use LC-MS for Identification: If available, use a mass spectrometer to get the molecular weight of the unknown peaks. An increase of 16 amu often suggests hydroxylation (an early oxidation product), while a loss of 44 amu could indicate decarboxylation.[5]
-
-
Issue 2: The signal intensity of my parent compound is decreasing over time.
-
Question: When I re-inject the same sample after a few hours, the peak area for my target molecule is significantly lower. Why is this happening?
-
Answer: A progressive loss of the parent compound indicates ongoing degradation in your prepared sample. This is often accelerated by factors in your analytical method or storage conditions.
-
Causality and Solutions:
-
pH of the Mobile Phase: Indole compounds can exhibit poor stability in both highly acidic and neutral/basic aqueous solutions.[4] If you are using a mobile phase with a pH between 4 and 10, the compound may be degrading. Consider adjusting the mobile phase pH to be more acidic (e.g., pH 2-3 with 0.1% formic or trifluoroacetic acid), where many indole derivatives show greater stability.
-
Light Exposure: Protect your samples from light by using amber vials or covering the autosampler tray. Photodegradation is a common pathway for complex organic molecules.[6][7]
-
Temperature: If your autosampler is not temperature-controlled, ambient lab temperatures can be high enough to accelerate degradation over several hours. Set the autosampler temperature to 4-10 °C.
-
-
Issue 3: My stock solution has developed a yellow or brownish tint.
-
Question: I prepared a stock solution of the compound, and after a day, it has turned from colorless to a noticeable color. Is it still usable?
-
Answer: The development of color is a strong visual indicator of degradation, specifically oxidation and subsequent polymerization of the indole ring. These colored products are often complex mixtures and are a definitive sign that the integrity of your stock solution is compromised. The solution should be discarded and a fresh one prepared.
-
Preventative Measures:
-
Use an Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by sparging with nitrogen or argon. Store the solution under an inert gas blanket in a tightly sealed vial.
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution can help prevent oxidative degradation.
-
Storage Conditions: Store stock solutions frozen at -20 °C or -80 °C and protected from light.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for the solid compound?
-
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at 4 °C or a freezer (-20 °C) is ideal to minimize exposure to moisture and heat.
-
-
Q2: How can I prevent degradation during sample preparation for analysis?
-
A2: Work quickly and minimize the sample's exposure to harsh conditions. Prepare samples fresh for each analytical run. Use high-purity solvents and keep the sample cool (e.g., in an ice bath) if the preparation process is lengthy. Use amber glassware or vials to protect against light.
-
-
Q3: What are the most likely degradation pathways I should be aware of?
-
Q4: Which analytical techniques are best for monitoring the degradation of this compound?
-
A4: A combination of chromatographic and spectroscopic techniques is most effective. Reversed-phase HPLC with UV detection is the standard method for separating and quantifying the parent drug and its degradation products.[5][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.[5]
-
Data Presentation: Summary of Potential Degradation Products
| Potential Degradation Product | Likely Cause | Recommended Analytical Method | Key Identifier |
| Hydroxylated derivatives | Oxidation (Air, H₂O₂) | LC-MS | Mass increase of +16 amu |
| Dioxindole derivatives | Advanced Oxidation | LC-MS | Mass increase of +32 amu |
| N-Oxide derivatives | Oxidation | LC-MS | Mass increase of +16 amu |
| Dimeric/Oligomeric species | Oxidation, Photolysis | LC-MS, Size Exclusion Chromatography | Mass is a multiple of the parent |
| 5-Methoxytryptamine | Decarboxylation (Heat, pH) | LC-MS, GC-MS | Mass decrease of -44 amu |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[6][7] An extent of 5-20% degradation is typically targeted.[5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in a 70 °C oven for 48 hours. Also, heat a stock solution at 70 °C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV or LC-MS method.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or using a Photo Diode Array detector to scan from 200-400 nm).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Key degradation pathways for the target indole derivative.
Caption: Experimental workflow for a forced degradation study.
References
- Benchchem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Benchchem. (n.d.). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
- ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- MedCrave online. (2016). Forced Degradation Studies.
- (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
- PubMed. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Smolecule. (n.d.). This compound hydrochloride.
- SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Cell Viability Assays with 2-Carboxy-5-methoxytryptamine
Welcome to our dedicated technical support guide for researchers utilizing 2-Carboxy-5-methoxytryptamine in cell viability assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental data. As scientists, we understand that unexpected results can be a significant hurdle. This guide is structured to help you diagnose and resolve common issues, from basic experimental setup to compound-specific artifacts.
Section 1: Foundational Troubleshooting for Cell Viability Assays
Before delving into compound-specific issues, it is crucial to ensure your basic assay setup is optimized and validated. Many apparent compound-related problems originate from suboptimal experimental conditions.
FAQ 1: My absorbance/fluorescence readings are inconsistent across replicate wells, even in my untreated controls. What's going on?
Inconsistent readings often point to issues with cell seeding, reagent addition, or plate-specific effects.
-
Causality: Uneven cell distribution will lead to variability in the final readout, as the signal is directly proportional to the number of viable cells. Similarly, inaccuracies in pipetting small volumes of assay reagents or your test compound can introduce significant errors. "Edge effects," where wells on the perimeter of the plate evaporate more quickly, can also lead to skewed results.[1]
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
Pipetting Technique: Use calibrated pipettes and practice consistent technique. For serial dilutions, ensure thorough mixing between each step.
-
Mitigate Edge Effects: Fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.[1]
-
FAQ 2: The signal in my positive control (e.g., a known cytotoxic agent) is not as strong as expected, or my IC50 values are not reproducible between experiments.
This common issue can be frustrating and often points to variability in cell health or reagent integrity.[2]
-
Causality: The metabolic activity and sensitivity of cells to cytotoxic agents can vary with their passage number and confluency. Cells that are overgrown or have been passaged too many times may exhibit altered responses. Additionally, the potency of your positive control or test compound can degrade over time if not stored correctly.[2][3]
-
Troubleshooting Steps:
-
Cell Culture Consistency: Use cells from a similar, low passage number for all experiments. Seed cells at a density that ensures they are in the logarithmic growth phase throughout the experiment and do not become over-confluent.[1]
-
Reagent and Compound Stability: Prepare fresh dilutions of your compounds for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[4] Be aware that some components in cell culture media can be unstable.[5][6][7]
-
Standardize Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[1]
-
Section 2: Compound-Specific Troubleshooting for 2-Carboxy-5-methoxytryptamine
2-Carboxy-5-methoxytryptamine, as a tryptamine derivative, may present unique challenges in cell viability assays. The following Q&A section addresses potential issues related to the compound's chemical and biological properties.
FAQ 3: I am observing an increase in signal (suggesting increased viability) at higher concentrations of 2-Carboxy-5-methoxytryptamine in my MTT/XTT assay. Is this real?
This is a classic example of potential assay interference, a phenomenon where the test compound itself interacts with the assay chemistry.[8]
-
Causality: Tetrazolium-based assays like MTT and XTT rely on the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by metabolically active cells. Some chemical compounds can directly reduce the tetrazolium salt, leading to a false-positive signal that is independent of cell viability.[8][9][10][11] Given its indole structure, 2-Carboxy-5-methoxytryptamine may possess reducing properties that could contribute to this interference.
-
Troubleshooting Workflow:
Caption: Workflow to diagnose and address compound interference in tetrazolium-based assays.
-
Experimental Protocol: Cell-Free Interference Assay
-
Prepare a 96-well plate with the same serial dilutions of 2-Carboxy-5-methoxytryptamine in cell culture medium as your main experiment.
-
Include wells with medium only as a background control.
-
Add the MTT or XTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cellular assay.
-
Measure the absorbance at the appropriate wavelength. A concentration-dependent increase in absorbance in the absence of cells confirms interference.[8]
-
FAQ 4: My results from different viability assays (e.g., MTT vs. LDH) are not correlating. Why?
Different assays measure distinct cellular parameters, and a lack of correlation can provide valuable mechanistic insights.[9][12][13]
-
Causality:
-
MTT/XTT assays measure metabolic activity, specifically the function of mitochondrial dehydrogenases.
-
LDH assays measure plasma membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.
-
ATP-based assays (e.g., CellTiter-Glo®) quantify the level of intracellular ATP, another indicator of metabolic health.[14]
-
Crystal Violet assays measure the number of adherent cells remaining after treatment.
A compound could, for example, inhibit mitochondrial function without immediately compromising membrane integrity. In this scenario, you would see a decrease in the MTT signal but not a significant increase in LDH release. Tryptamine derivatives have been shown to affect mitochondrial function, making this a plausible scenario for 2-Carboxy-5-methoxytryptamine.[15][16][17]
-
-
Data Interpretation Table:
| Assay Result Scenario | Possible Interpretation |
| ↓ MTT/ATP, ↔ LDH | Inhibition of mitochondrial function or metabolic activity without immediate cell lysis. |
| ↔ MTT/ATP, ↑ LDH | Direct membrane damage (necrosis) without initial metabolic collapse. |
| ↓ MTT/ATP, ↑ LDH | General cytotoxicity leading to both metabolic failure and membrane rupture. |
| ↓ Crystal Violet, ↔ LDH | Cell detachment or inhibition of proliferation without immediate cell death. |
-
Recommendation: Employing multiple viability assays that measure different cellular endpoints is a robust strategy to gain a more comprehensive understanding of your compound's cytotoxic mechanism.[14][18]
FAQ 5: I am seeing a decrease in cell viability, but what is the likely mechanism of cell death induced by 2-Carboxy-5-methoxytryptamine?
While the precise mechanism for this specific compound may not be fully elucidated, related methoxytryptamine compounds are known to induce programmed cell death (apoptosis) or autophagy.
-
Potential Mechanisms:
-
Apoptosis: Many cytotoxic compounds induce apoptosis, which can be caspase-dependent or independent.[19][20][21] Related compounds like 2-methoxyestradiol have been shown to induce apoptosis through the generation of reactive oxygen species and activation of caspases.[19][22] The psychoactive drug MDMA, which has structural similarities, can also induce apoptosis via 5-HT2A receptor stimulation.[23]
-
Autophagy: This is a cellular self-digestion process that can either promote cell survival or lead to cell death.[24][25] Some tryptamine derivatives have been shown to modulate autophagy.[26] For instance, 5-methoxytryptophan has been reported to alleviate liver fibrosis by modulating autophagy.[26]
-
-
Investigative Workflow:
Caption: Decision tree for investigating the mechanism of cell death.
Section 3: Practical Protocols and Data Management
Protocol: Optimizing Compound Concentration and Incubation Time
Determining the optimal concentration range and treatment duration is critical for obtaining a reliable IC50 value.[27]
-
Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of 2-Carboxy-5-methoxytryptamine in a suitable solvent like DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations. A broad starting range (e.g., 100 µM down to 1 nM) is recommended for initial experiments. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).[27]
-
Treatment: Remove the seeding medium and add the medium containing the different concentrations of your compound. Include vehicle-only (DMSO) and untreated controls.
-
Time-Course Experiment: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).[27]
-
Assay Performance: At the end of each time point, perform your chosen viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Data Summary Table (Hypothetical Example)
This table illustrates how to present IC50 values for different cell lines and incubation times.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Used |
| MCF-7 | 24 | >100 | MTT |
| 48 | 75.2 | MTT | |
| 72 | 48.5 | MTT | |
| PC-3 | 24 | 92.1 | CellTiter-Glo® |
| 48 | 63.8 | CellTiter-Glo® | |
| 72 | 35.7 | CellTiter-Glo® |
References
-
Chorostowska-Wynimko, J., & Starościak, B. (2018). Impact of 2-methoxyestradiol (2-ME) on cell viability and cell death... ResearchGate. Retrieved from [Link]
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Heinrich, P. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
-
St. Amand, M., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Retrieved from [Link]
-
JoVE. (2022). Viability Assays For Cells In Culture l Protocol Preview. YouTube. Retrieved from [Link]
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Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. Retrieved from [Link]
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Jakštys, B., et al. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology. Retrieved from [Link]
-
Choi, H. J., et al. (2007). 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Retrieved from [Link]
-
Zisapel, N., et al. (1988). N-(2,4-dinitrophenyl)-5-methoxytryptamine, a novel melatonin antagonist: effects on sexual maturation of the male and female rat and on oestrous cycles of the female rat [corrected]. Journal of Endocrinology. Retrieved from [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
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Bürgi, J., & Schirmer, M. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. Retrieved from [Link]
-
Lee, A. J., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Retrieved from [Link]
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Capela, J. P., et al. (2006). Ecstasy induces apoptosis via 5-HT(2A)-receptor stimulation in cortical neurons. Neurotoxicology. Retrieved from [Link]
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Monteiro-Riviere, N. A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. PMC. Retrieved from [Link]
-
Yang, H., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Journal of Neurochemistry. Retrieved from [Link]
-
St-Pierre, C., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved from [Link]
-
St-Pierre, C., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2020). 5-methoxytryptophan alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy. PMC. Retrieved from [Link]
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Rasbach, K. A., & Schnellmann, R. G. (2007). 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis. British Journal of Pharmacology. Retrieved from [Link]
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Lee, J. S., et al. (2021). Autophagy induction enhances homologous recombination-associated CRISPR–Cas9 gene editing. PMC. Retrieved from [Link]
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ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Retrieved from [Link]
-
ResearchGate. (n.d.). Anyone familiar with LDH assay and MTT assay? ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. MDPI. Retrieved from [Link]
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MDPI. (n.d.). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Autophagy Is Involved in the Viability of Overexpressing Thioredoxin o1 Tobacco BY-2 Cells under Oxidative Conditions. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Wikipedia. Retrieved from [Link]
-
Nature. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Nature. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics. Retrieved from [Link]
-
Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]
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Dombrink-Kurtzman, M. A., & Bennett, G. A. (1994). An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes. Journal of AOAC International. Retrieved from [Link]
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Chawla-Sarkar, M., et al. (2010). Increased caspase-2 activity is associated with induction of apoptosis in IFN-beta sensitive melanoma cell lines. Journal of Interferon & Cytokine Research. Retrieved from [Link]
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Rasbach, K. A., & Schnellmann, R. G. (2007). 5-Hydroxytryptamine Receptor Stimulation of Mitochondrial Biogenesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Particle-Induced Artifacts in the MTT and LDH Viability Assays. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Autophagy Modulators: Mechanistic Aspects and Drug Delivery Systems. MDPI. Retrieved from [Link]
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Monteiro-Riviere, N. A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology Letters. Retrieved from [Link]
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NIH. (n.d.). Involvement of caspase-dependent activation of cytosolic phospholipase A2 in tumor necrosis factor-induced apoptosis. NIH. Retrieved from [Link]
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Wang, X., et al. (2013). Upregulated autophagy protects cardiomyocytes from oxidative stress-induced toxicity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]
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Technical Support Center: Enhancing the Neuroprotective Effects of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Welcome to the technical support resource for researchers working with 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed to provide in-depth, practical advice to help you navigate your experiments and enhance the neuroprotective potential of this promising indole derivative. Given that research on this specific molecule is emerging, we will draw upon established principles from structurally related and well-characterized compounds to inform our protocols and troubleshooting strategies.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Your compound of interest, this compound, possesses several key structural features that suggest a strong potential for neuroprotection:
-
A 5-methoxyindole core: Similar to 5-methoxyindole-2-carboxylic acid (MICA), which has demonstrated neuroprotective effects in ischemic stroke models by preserving mitochondrial function and reducing oxidative stress.[4][5][6][7]
-
An indole-2-carboxylic acid moiety: This group is known to interact with biological targets such as the NMDA receptor, where it can act as a competitive antagonist at the glycine binding site, potentially mitigating excitotoxicity.[8]
-
A 3-(2-Aminoethyl) side chain: This is the same side chain found in the neurotransmitter serotonin and the neurohormone melatonin, both of which are recognized for their potent antioxidant and neuroprotective properties.[1]
This guide will provide you with the foundational knowledge, experimental protocols, and troubleshooting advice needed to effectively investigate and enhance the neuroprotective efficacy of this compound.
Frequently Asked Questions (FAQs) & Experimental Protocols
This section addresses common questions and provides detailed protocols for key experiments.
Q1: How should I design my initial in vitro screening experiment to test for neuroprotective activity?
Answer: A well-designed initial screen is crucial for establishing a baseline of neuroprotective efficacy. The most common approach is to use a neuronal cell line, induce a specific type of cellular stress, and measure the ability of your compound to preserve cell viability.
Recommended Cell Line: SH-SY5Y human neuroblastoma cells are a robust and widely used model for neuroprotection studies because they can be differentiated into a more neuron-like phenotype.
Recommended Stress Inducers:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is commonly used to mimic the oxidative damage seen in many neurodegenerative diseases.[2][9]
-
Excitotoxicity: L-Glutamic acid or N-methyl-D-aspartate (NMDA) can be used to model the neuronal damage caused by overstimulation of glutamate receptors.
Protocol 1: Screening for Neuroprotection Against Oxidative Stress
This protocol outlines a typical experiment to assess the ability of this compound to protect SH-SY5Y cells from H₂O₂-induced cytotoxicity.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Compound Pre-treatment: Prepare serial dilutions of your indole compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of your compound (e.g., 1 µM, 10 µM, 30 µM, 50 µM). Include a "vehicle control" well that receives medium with the same concentration of solvent (e.g., DMSO) used for the compound. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium (a typical concentration is 500 µM, but this should be optimized for your specific cell line).[2] Remove the compound-containing medium and add the H₂O₂ solution to all wells except the "untreated control" group. Incubate for another 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 1-2 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding 100 µL of an isopropanol/HCl solution to each well.[2]
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture medium from each well.
-
Follow the manufacturer's protocol for the LDH assay kit to measure the release of LDH, an indicator of plasma membrane damage.[2]
-
Workflow for In Vitro Neuroprotection Screening
Caption: Potential neuroprotective mechanisms of the indole compound.
References
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-
Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5486. Available from: [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (n.d.). Hilaris Publisher. Available from: [Link]
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Yan, L. J., et al. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Journal of Neurochemistry, 143(5), 584-595. Available from: [Link]
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Stolc, S. (1999). Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. General Physiology and Biophysics, 18(Focus Issue), 11-17. Available from: [Link]
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Shah, R. A., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Redox Biology, 15, 237-245. Available from: [Link]
-
Musella, S., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 589. Available from: [Link]
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Lee-Chen, G. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants, 12(2), 346. Available from: [Link]
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Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Neuroscience Letters, 94(1-2), 219-224. Available from: [Link]
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Horáková, L., & Stolc, S. (1998). Indole Derivatives as Neuroprotectants. General Physiology and Biophysics, 17(2), 113-124. Available from: [Link]
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Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. (n.d.). Molbase. Available from: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). ebris.eu. Available from: [Link]
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1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. (n.d.). PubChem. Available from: [Link]
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This compound. (n.d.). precisionFDA. Available from: [Link]
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Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(14), 5486. Available from: [Link]
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Grzegorzewska, A., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(23), 7808. Available from: [Link]
-
Sumien, N., et al. (2020). Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Behavioural Brain Research, 378, 112278. Available from: [Link]
-
List of compounds displaying post-injury neuroprotective activity in the NMDA-induced toxicity assay in cortical neurons. (n.d.). ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Serotonergic Activity of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid and Serotonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, orchestrates a vast array of physiological and psychological processes through its interaction with a diverse family of 5-HT receptors. The nuanced modulation of these receptors is a cornerstone of modern neuropharmacology. This guide provides a detailed comparative analysis of the endogenous ligand, serotonin, and a structurally related synthetic indole derivative, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid.
While serotonin's pharmacological profile is extensively documented, this compound remains a less-characterized molecule. Direct experimental data on its serotonergic activity is not widely available in public literature. Therefore, this guide will employ a structure-activity relationship (SAR) analysis to infer its potential activity, drawing comparisons with serotonin and its close, well-studied analog, 5-methoxytryptamine. This approach, common in medicinal chemistry, allows for a scientifically grounded prediction of the compound's pharmacological profile and highlights the experimental path to its empirical validation.
Molecular Structures: A Comparative Overview
A foundational aspect of understanding the functional differences between these two molecules lies in their chemical structures.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Serotonin | C₁₀H₁₂N₂O | 176.21 g/mol | |
| This compound | C₁₂H₁₄N₂O₃ | 234.25 g/mol |
Key Structural Differences and Their Potential Implications:
-
5-Position Substitution: Serotonin possesses a hydroxyl (-OH) group at the 5-position of the indole ring, which is crucial for its binding to various 5-HT receptors. In contrast, this compound has a methoxy (-OCH₃) group at this position. This substitution is also present in 5-methoxytryptamine, a known potent agonist at several 5-HT receptors. The methoxy group can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially influencing receptor affinity and selectivity.[1][2]
-
2-Position Substitution: this compound features a carboxylic acid (-COOH) group at the 2-position of the indole ring, a modification absent in both serotonin and 5-methoxytryptamine. The introduction of this bulky, negatively charged group is likely to have a significant impact on receptor binding. It may introduce steric hindrance or new electrostatic interactions within the receptor binding pocket, potentially altering affinity and functional activity.[3][4]
Serotonin: A Profile of a Multifaceted Neurotransmitter
Serotonin's effects are mediated by at least 14 distinct receptor subtypes, classified into seven families (5-HT₁ through 5-HT₇). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[5] The diverse signaling mechanisms of these receptors underscore the complexity of serotonergic neurotransmission.
Table of Serotonin's Activity at Key 5-HT Receptor Subtypes:
| Receptor Subtype | G-Protein Coupling | Signaling Pathway | Serotonin Binding Affinity (Ki, nM) | Serotonin Functional Activity (EC₅₀, nM) |
| 5-HT₁A | Gi/o | ↓ cAMP | 1.58[6] | 7.7[7] |
| 5-HT₁B | Gi/o | ↓ cAMP | ~20-30[8] | - |
| 5-HT₁D | Gi/o | ↓ cAMP | ~20-30[8] | - |
| 5-HT₂A | Gq/11 | ↑ IP₃, DAG, Ca²⁺ | - | ~1.23 µM[9] |
| 5-HT₂B | Gq/11 | ↑ IP₃, DAG, Ca²⁺ | - | - |
| 5-HT₂C | Gq/11 | ↑ IP₃, DAG, Ca²⁺ | - | - |
| 5-HT₃ | - (Ion Channel) | Na⁺/K⁺ influx | - | 2.7 µM[10] |
| 5-HT₄ | Gs | ↑ cAMP | - | - |
| 5-HT₆ | Gs | ↑ cAMP | 65[8] | - |
| 5-HT₇ | Gs | ↑ cAMP | - | - |
Note: Ki and EC₅₀ values can vary depending on the experimental conditions (e.g., cell type, radioligand, assay methodology). The values presented are representative examples from the literature.
This compound: An Inferred Pharmacological Profile
In the absence of direct experimental data, we can infer the potential serotonergic activity of this compound based on the principles of structure-activity relationships.
Influence of the 5-Methoxy Group:
The 5-methoxy substitution, as seen in 5-methoxytryptamine, is known to confer high affinity and agonist activity at several 5-HT receptors, particularly the 5-HT₁ and 5-HT₂ subtypes.[1][2] 5-Methoxytryptamine is a potent agonist at 5-HT₁ receptors and has been used in studies of their pharmacological profile.[1] Therefore, it is plausible that the 5-methoxy group in this compound could contribute to its binding to these receptors.
Influence of the 2-Carboxylic Acid Group:
The addition of a carboxylic acid group at the 2-position is a significant structural alteration. This bulky and negatively charged group could:
-
Decrease Affinity: The carboxylic acid group may sterically hinder the molecule from optimally fitting into the binding pockets of some 5-HT receptors, thereby reducing its binding affinity.
-
Alter Selectivity: The unique electrostatic and hydrogen-bonding interactions introduced by the carboxylate group could potentially favor binding to certain 5-HT receptor subtypes over others, leading to a different selectivity profile compared to serotonin or 5-methoxytryptamine.
-
Impact Functional Activity: The interaction of the carboxylic acid group with specific amino acid residues in the receptor could influence the conformational changes required for receptor activation, potentially leading to partial agonism or even antagonism.
Studies on other indole-2-carboxylic acid derivatives have shown that this scaffold can be used to design ligands for various biological targets, but their specific effects on serotonin receptors are not well-defined.[11]
Predicted Overall Profile:
Based on this SAR analysis, it is hypothesized that this compound may act as a modulator of serotonin receptors. However, its affinity and efficacy are likely to be significantly different from serotonin. The presence of the 2-carboxylic acid group makes it a unique tryptamine derivative, and its actual pharmacological profile can only be determined through empirical testing.
Experimental Protocols for Pharmacological Characterization
To empirically determine the serotonergic activity of a novel compound like this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor, providing a measure of its binding affinity (Ki).
Caption: 5-HT₂A receptor Gq signaling pathway.
Detailed Protocol (Fluo-4 based):
-
Cell Plating:
-
Plate HEK293 cells stably expressing the human 5-HT₂A receptor in a black-walled, clear-bottom 96-well plate and grow overnight.
-
[12]2. Dye Loading:
- Remove the growth medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). [13] * Incubate for 1 hour at 37°C.
[14]3. Assay:
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
- Measure the baseline fluorescence.
- Inject varying concentrations of the test compound into the wells.
- Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 1-2 minutes).
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ value from the curve.
-
Conclusion
This guide provides a comprehensive comparison of serotonin and the novel indole derivative, this compound. While a definitive pharmacological profile for the latter requires empirical validation, a structure-activity relationship analysis suggests it may interact with serotonin receptors, but with potentially different affinity, selectivity, and functional activity compared to the endogenous neurotransmitter. The detailed experimental protocols provided herein offer a clear roadmap for the in vitro characterization of this and other novel compounds, a critical step in the journey of drug discovery and development. The elucidation of the serotonergic activity of new chemical entities like this compound holds the potential to uncover novel therapeutic agents with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
References
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- Kaplan, J., & Stern, E. (Year). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Source.
- Cisbio. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 625–633.
- (Year). Experimental workflow. (a)GPCR membranes are incubated with a mixture... | Download Scientific Diagram.
- González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1790(11), 1266–1273.
- Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 11, 1–43.
- Ben-Chaim, Y., Tour, O., & Dascal, N. (2019). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. Journal of Biological Chemistry, 294(46), 17415–17425.
- Revvity. (n.d.). cAMP - GI KIT.
- Sigoillot, S. M., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (69), e4369.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
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(Year). Serotonin 7 receptor (5-HT7) is a member of the serotonin (5-hydroxytryptamine, 5-HT) receptors family. .
- DC Chemicals. (n.d.). 5-HT Receptor.
- Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 132(1), 21–30.
- (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.
- (Year). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver.
- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 167–186.
- Abcam. (2024). ab228555 Fluo-4 Assay Kit (Calcium).
- (Year). EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin.
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- Sigma-Aldrich. (n.d.). 5-Methoxytryptamine 97 608-07-1.
- Reeves, D. C., Lummis, S. C. R., & Hope, A. G. (2007). Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model. Molecular Pharmacology, 71(4), 957–967.
- (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed - NIH.
- Tocris Bioscience. (n.d.). 5-HT Receptors Review.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Revvity. (2024). How to run a cAMP HTRF assay. YouTube.
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- (Year). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. bioRxiv.
- González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 26, 85–109.
- Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34–45.
- (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
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- Ray, T. (2015). Psychedelics and the Human Receptorome. PLOS ONE, 10(2), e0118372.
- GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line.
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A Comparative Guide to the Neuroprotective Effects of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic strategies against neurodegenerative diseases, indole compounds have emerged as a promising class of molecules with multifaceted neuroprotective properties. This guide provides an in-depth, objective comparison of the neuroprotective effects of key indole compounds, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research and development endeavors.
The Landscape of Indole-Based Neuroprotection
Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis. The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in a variety of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] This structural motif imparts favorable pharmacological properties, including the ability to scavenge free radicals, modulate inflammatory pathways, and interfere with apoptotic cascades. This guide will focus on a comparative analysis of five key indole compounds: Melatonin , Indole-3-Carbinol (I3C) , its metabolite Diindolylmethane (DIM) , Tryptamine , and Serotonin .
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these indole compounds are exerted through a variety of mechanisms, primarily centered around the mitigation of oxidative stress and the modulation of key signaling pathways that govern cell survival and death.
Antioxidant and Radical Scavenging Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegeneration.[2] Indole compounds, owing to their electron-rich nature, are effective radical scavengers.
Melatonin is a well-established and potent antioxidant. It directly neutralizes a wide array of free radicals and stimulates the expression of antioxidant enzymes.[3] Indole-3-propionic acid (IPA) , a metabolite of tryptophan, has demonstrated an even greater capacity to scavenge hydroxyl radicals than melatonin.
Table 1: Comparative Antioxidant Capacity of Indole Compounds
| Compound | Assay | IC50 / Activity | Reference Compound |
| Hydroxy-substituted ethenyl indole | DPPH Radical Scavenging | ~24 μM | Vitamin E (~26 μM) |
| Methoxy-substituted indole curcumin derivative | DPPH Radical Scavenging | 90.50% reduction of DPPH | Not specified |
| Indole-phenolic hybrids | DPPH Radical Scavenging | Moderate to good activity | Not specified |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to scavenge 50% of free radicals. A lower IC50 value indicates greater antioxidant potency.
Modulation of Pro- and Anti-Apoptotic Factors
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, its dysregulation contributes to the pathology of neurodegenerative diseases. The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of this process.
Diindolylmethane (DIM) has been shown to induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell death.[4][5][6] In the context of neuroprotection, DIM's ability to modulate these factors can be protective. For instance, in a model of lipopolysaccharide (LPS)-induced cardiomyocyte injury, DIM promoted the expression of Bcl-2 while inhibiting Bax expression.[7] Similarly, N-acetyl serotonin has been observed to enhance the expression of Bcl-2 and suppress the expression of Bax in response to oxidative stress.[8][9]
Table 2: Effects of Indole Compounds on Apoptotic Regulators
| Compound | Experimental Model | Effect on Bcl-2 | Effect on Bax |
| Diindolylmethane (DIM) | Breast cancer cells | Decreased | Increased |
| Diindolylmethane (DIM) | LPS-treated cardiomyocytes | Increased | Decreased |
| N-acetyl serotonin | Oxidative stress in HT-22 cells | Increased | Decreased |
| N-feruloyl serotonin | Aβ25–35-treated SH-SY5Y cells | Increased | Decreased |
Key Signaling Pathways in Indole-Mediated Neuroprotection
The neuroprotective effects of indole compounds are not merely a result of direct molecular interactions but are also mediated through the modulation of complex intracellular signaling networks. Two pathways of particular importance are the Nrf2-ARE and PI3K/Akt pathways.
The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription.[11]
Indole-3-Carbinol (I3C) and its metabolite DIM are known activators of the Nrf2-ARE pathway.[12] Studies have shown that I3C can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes.[13] Prenylated indole alkaloids have also been shown to exert neuroprotective effects against oxidative stress through the activation of the Nrf2 pathway.[14]
Caption: The Nrf2-ARE Signaling Pathway.
The PI3K/Akt Pathway: A Central Hub for Cell Survival
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[15] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates a number of pro-apoptotic targets, thereby promoting cell survival.
Melatonin has been shown to promote the phosphorylation of Akt, and this activation is crucial for its neuroprotective effects.[15][16][17] This effect is mediated through melatonin receptors and is dependent on PI3K.[16] Indole-3-carbinol (I3C) and DIM also exhibit neuroprotective effects through the activation of the PI3K/Akt pathway.[12] DIM has been shown to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells, leading to apoptosis.[18][19] This highlights the context-dependent nature of signaling pathway modulation by these compounds.
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Validating the Anticancer Potential of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: A Comparative and Methodological Guide
This guide provides a comprehensive framework for validating the anticancer properties of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. In the absence of extensive direct experimental data on this specific molecule, we will draw upon the well-documented anticancer activities of structurally related 5-methoxyindole and indole-2-carboxylic acid derivatives to establish a robust validation strategy. This document will serve as a comparative guide for researchers, outlining potential mechanisms of action, proposing rigorous experimental protocols, and providing a framework for interpreting results against established benchmarks.
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] Its derivatives have been successfully developed into approved anticancer drugs, such as sunitinib and panobinostat, highlighting the therapeutic potential of this heterocyclic system.[1] The compound of interest, this compound, also known as 5-methoxytryptamine-2-carboxylic acid, combines several key structural features that suggest a potential for anticancer efficacy.[2] Preliminary studies have indicated that it may inhibit cancer cell proliferation, though the underlying mechanisms remain to be elucidated.[3]
This guide will therefore focus on a systematic approach to:
-
Hypothesize Mechanisms of Action: Based on the known activities of related 5-methoxyindole derivatives.
-
Propose a Rigorous Validation Workflow: Detail essential in vitro and in vivo assays.
-
Establish a Comparative Framework: Benchmark potential efficacy against relevant indole-based anticancer agents.
Hypothesized Mechanism of Action: Learning from Analogs
Structurally similar compounds, particularly melatonin (N-acetyl-5-methoxytryptamine) and other 5-methoxyindole derivatives, have demonstrated a variety of anticancer effects.[[“]][5] These analogs provide a logical starting point for investigating the mechanism of this compound. Key potential pathways to investigate include:
-
Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death.[6] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Inhibition of cancer cell proliferation is often achieved by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing DNA replication and cell division.[6]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a common target for indole-based anticancer agents.[7]
-
Modulation of the Tumor Microenvironment: Some indole compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[[“]]
Proposed Signaling Pathway for Investigation
The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound, drawing parallels with the known mechanisms of other 5-methoxyindole derivatives.
Caption: Hypothesized anticancer mechanism of action.
Comparative Analysis: Benchmarking Against Other Indole Derivatives
To contextualize the potential efficacy of this compound, it is crucial to compare its performance against other indole-based compounds with established anticancer activity. The following table summarizes the in vitro cytotoxicity (IC50 values) of several 5-methoxyindole and indole-2-carboxylic acid derivatives against a panel of human cancer cell lines. This data will serve as a benchmark for the proposed validation studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| Compound 5o [7] | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin. |
| HT-29 (Colon) | 1.69 | |||
| A-549 (Lung) | 1.69 | |||
| Compound C11 [6] | 1H-Indole-2-carboxylic acid derivative | Bel-7402 (Liver) | Data not specified, but noted as having the best inhibitory activity | Targets 14-3-3η protein. |
| Compound 36 [8] | 2-Aryl-3-aroyl Indole | SK-OV-3 (Ovarian) | Comparable to lead compound with GI50 of 3.45 nM | Methoxy group at position-7. |
| Compound 3g [9] | 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | 3,4,5-trimethoxyphenyl group at position 1. |
| A375 (Melanoma) | 0.57 | |||
| Compound 2 [10] | Indole-based Caffeic Acid Amide | HCT116 (Colon) | 0.34 | Regioisomer of Compound 1. |
Experimental Validation Protocols
A tiered approach to experimental validation is recommended, beginning with in vitro assays to establish baseline activity and progressing to more complex in vivo models.
In Vitro Validation Workflow
The initial phase of validation should focus on assessing the direct effects of the compound on cancer cells in culture.
Caption: Proposed in vitro validation workflow.
This assay quantitatively assesses the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
In Vivo Validation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard for initial in vivo efficacy testing.[11][12]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The validation of this compound as a potential anticancer agent requires a systematic and comparative approach. By leveraging the knowledge gained from structurally similar 5-methoxyindole and indole-2-carboxylic acid derivatives, a robust experimental plan can be formulated. The proposed in vitro and in vivo protocols provide a clear path to elucidating the compound's efficacy and mechanism of action. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential preclinical and clinical development.
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2-Carboxy-5-methoxytryptamine versus tryptophan in serotonergic pathways
An In-Depth Comparative Guide for Researchers
Introduction: Navigating the Serotonergic Landscape
The serotonergic system, a neuromodulatory network pivotal to mood, cognition, and homeostasis, is a primary focus of neuropharmacological research. Central to this system is the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a process critically dependent on the availability of its precursor, the essential amino acid L-tryptophan. While the pathway from tryptophan to serotonin is well-elucidated, the quest for novel molecules that can modulate this system continues. This guide provides a comparative analysis of L-tryptophan, the established physiological precursor, and 2-Carboxy-5-methoxytryptamine (CMT), a synthetic tryptamine derivative whose interactions with the serotonergic pathway are largely exploratory.
This document moves beyond a simple side-by-side comparison. It first establishes the benchmark of tryptophan's role and then outlines a comprehensive experimental framework for characterizing CMT's potential effects. This approach is designed for researchers and drug development professionals, offering not just a review of existing knowledge but a practical guide to investigating novel chemical entities within the serotonergic domain.
L-Tryptophan: The Physiological Cornerstone of Serotonin Synthesis
The journey of L-tryptophan from dietary sources to its role as the building block of serotonin is a multi-step, tightly regulated process. Understanding this pathway is fundamental to appreciating the potential impact of any exogenous tryptamine derivative.
-
Blood-Brain Barrier Transport : Tryptophan is actively transported into the brain via the large neutral amino acid transporter 1 (LAT1). This transporter is competitive, meaning that the levels of other large neutral amino acids (LNAAs), such as leucine, isoleucine, and valine, can directly influence the amount of tryptophan that enters the central nervous system.
-
Enzymatic Conversion : Once in the presynaptic neuron, tryptophan undergoes a two-step enzymatic conversion:
-
Hydroxylation : The enzyme tryptophan hydroxylase 2 (TPH2) in the brain catalyzes the rate-limiting step, the addition of a hydroxyl group to the 5-position of the indole ring, forming 5-hydroxytryptophan (5-HTP).
-
Decarboxylation : Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) rapidly removes the carboxyl group from 5-HTP to yield serotonin (5-HT).
-
This linear pathway underscores that the availability of tryptophan is a key determinant of serotonin synthesis rates.
Caption: The established metabolic pathway of L-tryptophan to serotonin.
2-Carboxy-5-methoxytryptamine (CMT): A Structural Inquiry
CMT is a synthetic tryptamine, and its potential effects on the serotonergic system must be inferred from its molecular structure in the absence of extensive published data.
-
Tryptamine Backbone : It shares the core tryptamine structure of serotonin, suggesting a possible affinity for serotonergic targets.
-
5-Methoxy Group : The methoxy group at the 5-position is a feature of several potent serotonergic compounds, including the hallucinogen 5-MeO-DMT. This group can influence receptor binding and metabolic stability.
-
2-Carboxy Group : The presence of a carboxylic acid group at the 2-position of the indole ring is a significant modification. This polar group could drastically alter the molecule's polarity, membrane permeability, and ability to cross the blood-brain barrier. It may also influence how the molecule fits into the active sites of enzymes and receptors.
Based on these features, several hypotheses can be formulated regarding CMT's potential serotonergic activity:
-
Receptor Modulation : It may act as an agonist or antagonist at specific serotonin receptor subtypes. The 5-methoxy group suggests a potential affinity for 5-HT1A and 5-HT2A receptors.
-
Enzymatic Interaction : The 2-carboxy group could make it a poor substrate or even an inhibitor of AADC, which acts on an amino acid's alpha-carboxyl group.
-
Transport Inhibition : It might compete with tryptophan for transport via LAT1, although its increased polarity could also hinder this interaction.
Comparative Analysis: Tryptophan vs. CMT
The following table summarizes the known properties of L-tryptophan against the hypothesized characteristics of CMT, highlighting the key areas for experimental investigation.
| Feature | L-Tryptophan | 2-Carboxy-5-methoxytryptamine (CMT) |
| Primary Role | Physiological precursor to serotonin | To be determined (Hypothesized: Receptor modulator) |
| Blood-Brain Barrier Transport | Active transport via LAT1 | Hypothesized: Limited due to 2-carboxy group |
| Substrate for TPH2 | Yes (Endogenous substrate) | Hypothesized: Unlikely |
| Substrate for AADC | No (Its product, 5-HTP, is) | Hypothesized: Unlikely; potential inhibitor |
| Receptor Affinity | Negligible | Hypothesized: Potential affinity for 5-HT receptors |
| Effect on Serotonin Levels | Increases serotonin synthesis | To be determined (Could be direct or indirect) |
Experimental Protocols for Characterizing CMT
To move from hypothesis to data, a structured experimental approach is necessary. The following protocols provide a framework for comparing the effects of CMT to those of tryptophan.
Protocol 1: In Vitro Receptor Binding Assay
This experiment aims to determine if CMT binds to key serotonin receptors and to quantify its affinity.
Objective : To determine the binding affinity (Ki) of CMT for the human 5-HT1A and 5-HT2A receptors in comparison to known ligands.
Methodology :
-
Membrane Preparation : Utilize commercially available cell membranes expressing the recombinant human 5-HT1A or 5-HT2A receptor.
-
Radioligand : For 5-HT1A, use [³H]8-OH-DPAT. For 5-HT2A, use [³H]ketanserin.
-
Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with relevant salts).
-
Competition Binding :
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled CMT (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For positive controls, use known high-affinity ligands (e.g., 8-OH-DPAT for 5-HT1A, ketanserin for 5-HT2A).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation and Scintillation Counting : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of CMT. Use a non-linear regression analysis to calculate the IC50 (concentration of CMT that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Rationale : This assay provides direct evidence of a molecule's interaction with a receptor and is a standard first step in pharmacological characterization. Comparing the Ki of CMT to that of standard compounds will quantify its binding potency.
Protocol 2: In Vivo Microdialysis with HPLC-ECD
This experiment assesses the real-time effect of systemically administered CMT on extracellular serotonin levels in the brain of a living animal.
Objective : To measure changes in extracellular 5-HT levels in the medial prefrontal cortex (mPFC) of rats following administration of CMT, tryptophan, or vehicle.
Methodology :
-
Surgical Implantation : Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the mPFC. Allow for a recovery period of several days.
-
Microdialysis : On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection : Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular 5-HT levels.
-
Drug Administration : Administer CMT (at various doses), L-tryptophan (positive control), or saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Post-Injection Collection : Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Neurochemical Analysis : Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentration of 5-HT.
-
Data Analysis : Express the 5-HT concentration in each sample as a percentage of the average baseline concentration. Compare the time course of 5-HT changes between the different treatment groups.
Rationale : This is a powerful in vivo technique that reveals the net effect of a compound on neurotransmitter release and reuptake. A significant change in 5-HT levels after CMT administration would indicate a potent modulation of the serotonergic system. The inclusion of tryptophan provides a benchmark for a compound known to increase serotonin synthesis.
Caption: Experimental workflow for characterizing CMT's serotonergic activity.
Interpreting Potential Outcomes and Future Directions
The results from these experiments will provide a foundational profile of CMT's serotonergic activity:
-
If CMT shows high affinity for a 5-HT receptor but does not alter extracellular 5-HT levels , it would suggest a direct receptor-modulating role without significant effects on serotonin synthesis or release. Further functional assays (e.g., cAMP measurement for G-protein coupled receptors) would be needed to determine if it is an agonist or antagonist.
-
If CMT significantly alters extracellular 5-HT levels , this would suggest an indirect mechanism, possibly through interaction with serotonin transporters (SERT), metabolic enzymes like monoamine oxidase (MAO), or presynaptic autoreceptors.
-
If CMT fails to show significant effects in either assay , it may indicate poor bioavailability, inability to cross the blood-brain barrier, or a lack of activity at the targets tested.
Conclusion
The comparison between L-tryptophan and 2-Carboxy-5-methoxytryptamine is one of established biology versus novel pharmacology. Tryptophan's role as the indispensable precursor for serotonin synthesis is a textbook example of metabolic pathway function. In contrast, CMT represents the vast chemical space of synthetic tryptamines, each with the potential for unique interactions with the complex machinery of the serotonergic system. The true value of this comparison lies not in a list of known differences, but in the application of a rigorous, hypothesis-driven experimental framework. By employing techniques such as receptor binding assays and in vivo microdialysis, researchers can systematically dissect the pharmacological profile of novel compounds like CMT, thereby advancing our understanding of serotonergic modulation and paving the way for new therapeutic strategies.
References
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Jones, S. K., et al. (2020). L-type amino acid transporter 1 (LAT1) in drug discovery: a review of the current literature. Journal of Medicinal Chemistry. Available at: [Link]
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Walther, D. J., & Bader, M. (2003). A unique central tryptophan hydroxylase isoform. Biochemical Pharmacology. Available at: [Link]
A Comparative Analysis of Neuroprotective Efficacy: 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid versus Melatonin
An In-Depth Guide for Researchers and Drug Development Professionals
In the quest for potent neuroprotective agents to combat the rising tide of neurodegenerative diseases, the indoleamine scaffold has emerged as a privileged structure. Within this class, melatonin is the undisputed benchmark, a pleiotropic molecule with a vast portfolio of neuroprotective functions. However, the scientific pursuit of improvement is relentless, leading to the investigation of novel analogs. This guide provides a detailed, evidence-based comparison between melatonin and a lesser-known but promising structural relative, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, hereafter referred to as AMICA.
We will dissect their mechanisms of action, compare their efficacy based on available experimental data, and provide standardized protocols for evaluating neuroprotective potential. This analysis is designed to offer a clear perspective on whether AMICA presents a tangible advantage over the well-established neuroprotective profile of melatonin.
Molecular Profiles: A Tale of Two Indoles
Melatonin (N-acetyl-5-methoxytryptamine) and AMICA (also known as 5-methoxy-2-carboxytryptamine) share a common 5-methoxyindole core, suggesting a potential overlap in their biological activities.[1][2][3] However, their key structural differences—the N-acetyl group in melatonin versus the C2-carboxylic acid group in AMICA—are critical, influencing their physicochemical properties, receptor interactions, and metabolic fates.
| Property | Melatonin | This compound (AMICA) |
| Molecular Formula | C₁₃H₁₆N₂O₂ | C₁₂H₁₄N₂O₃[1][2][3] |
| Molecular Weight | 232.28 g/mol | 234.25 g/mol [1][2][3] |
| Key Functional Groups | N-acetyl, 5-methoxy | 2-carboxylic acid, 5-methoxy, primary amine |
| Blood-Brain Barrier (BBB) Permeability | Permeable[[“]][5][6] | Data not extensively available; structural features suggest potential for transport. |
| Oral Bioavailability | Low (~15%), subject to significant first-pass metabolism.[7][8][9] Various formulations (prolonged-release, sublingual) aim to improve this.[10][11] | Not well-characterized in published literature. |
Mechanistic Deep Dive: Combating Neurodegenerative Pathways
Neurodegeneration is a multifaceted process driven by several interconnected pathological events, primarily oxidative stress, mitochondrial dysfunction, and excitotoxicity.[12][13][14] A superior neuroprotective agent would ideally target multiple of these pathways.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a cornerstone of neuronal damage in diseases like Alzheimer's and Parkinson's.[13][14][15][16]
-
Melatonin: Melatonin is a formidable antioxidant.[17][18] Its strategy is twofold:
-
Direct Scavenging: It directly neutralizes a wide array of ROS and reactive nitrogen species (RNS). This action is part of a "scavenging cascade," where its metabolites (e.g., AFMK, AMK) are also potent scavengers, amplifying its effect.[18][[“]]
-
Indirect Antioxidant Action: It upregulates the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), bolstering the cell's intrinsic defense system.[[“]]
-
-
AMICA: While direct studies on AMICA are limited, compelling evidence from its parent compound, 5-methoxyindole-2-carboxylic acid (MICA), demonstrates significant antioxidant effects. Post-ischemic administration of MICA was shown to attenuate oxidative stress, reflected by a decrease in H₂O₂ production, protein carbonylation, and lipid peroxidation.[20] This effect is partly mediated by the upregulation of cellular antioxidative capacity through the Nrf2 signaling pathway.[20] It is highly probable that AMICA shares these potent antioxidant properties.
Caption: Antioxidant mechanisms of Melatonin and AMICA.
Mitochondria are the cell's powerhouses, and their dysfunction is a central feature of neurodegeneration, leading to energy failure, increased ROS production, and initiation of apoptosis (programmed cell death).[12][21][22][23][24]
-
Melatonin: Melatonin is a key player in mitochondrial homeostasis. It protects against mitochondrial depolarization, inhibits the mitochondrial permeability transition pore (mPTP) to prevent the release of pro-apoptotic factors like cytochrome c, and reduces mitochondrial oxidative damage.[17][25][26]
-
AMICA/MICA: This is where MICA, and by extension AMICA, shows exceptional promise. Studies on MICA reveal a profound ability to preserve mitochondrial function in the face of ischemic injury.[20] It was shown to:
-
Elevate the enzymatic activities of mitochondrial complexes I and IV.
-
Enhance mitochondrial membrane potential.
-
Increase ATP production.
-
Decrease the activity of caspase-3, a key executioner of apoptosis.[20]
-
This direct and potent effect on the mitochondrial respiratory chain suggests a mechanism that may be particularly robust for preventing the bioenergetic collapse that precedes neuronal death.
Caption: Mitochondrial protection pathways.
Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, primarily through a massive influx of calcium ions.[27][28][29][30]
-
Melatonin: Melatonin has demonstrated anti-excitotoxic properties. It can reduce the intracellular calcium overload induced by glutamate, thereby protecting neurons from this destructive cascade.[6]
-
AMICA: While specific data on AMICA's role in excitotoxicity is lacking, a study on various indole derivatives showed that some analogs provided cytoprotection against kainate-induced excitotoxicity.[31] Given its structure, it is plausible that AMICA could interfere with excitotoxic pathways, but this requires direct experimental validation.
Comparative Efficacy: Synthesizing the Evidence
Direct, head-to-head experimental comparisons between melatonin and AMICA are not available in the current body of literature. Therefore, our comparison is based on the individual merits demonstrated by each compound.
| Neuroprotective Mechanism | Melatonin | AMICA (Evidence primarily from MICA) | Advantage |
| Direct Antioxidant Activity | Excellent: Well-documented direct scavenger with an amplifying metabolite cascade.[18][[“]] | Promising: Inferred from MICA studies showing reduced markers of oxidative stress.[20] | Melatonin (Broader evidence base) |
| Indirect Antioxidant Activity | Excellent: Upregulates key antioxidant enzymes.[[“]] | Excellent: MICA activates the potent Nrf2 antioxidant pathway.[20] | Potentially AMICA (Nrf2 is a master regulator) |
| Mitochondrial Protection | Good: Prevents mPTP opening and reduces mitochondrial oxidative stress.[17] | Excellent: Directly preserves mitochondrial respiratory chain (Complex I & IV) function and ATP production.[20] | AMICA/MICA (More direct bioenergetic effect) |
| Anti-Excitotoxicity | Good: Reduces glutamate-induced calcium influx.[6] | Hypothesized: Plausible activity, but lacks direct evidence. | Melatonin (Evidence exists) |
| Anti-Inflammatory Action | Excellent: Inhibits key inflammatory pathways like NF-κB.[5][32][33] | Hypothesized: Likely, as it is linked to oxidative stress, but lacks direct evidence. | Melatonin (Evidence exists) |
| Overall Research Volume | Vast: Thousands of publications and numerous clinical trials. | Very Limited: A handful of preclinical studies, mostly on the parent compound MICA. | Melatonin |
Experimental Protocols for Neuroprotection Assessment
To facilitate further research and direct comparison, we provide standardized, step-by-step protocols for key in vitro assays.
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.
-
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of AMICA, Melatonin, or vehicle control for 1-2 hours.
-
Induce Toxicity: Introduce a neurotoxic insult (e.g., H₂O₂, glutamate, or Aβ oligomers) and co-incubate for 24 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Cell Culture & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induce Toxicity: Wash away the DCFDA and add the neurotoxic agent (e.g., H₂O₂) for a short duration (e.g., 30-60 minutes).
-
Quantification: Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.
-
Caption: General workflow for in vitro neuroprotection assays.
Conclusion: Is AMICA a Better Neuroprotective Agent?
Based on the current scientific landscape, it is not possible to definitively state that this compound (AMICA) is a better neuroprotective agent than melatonin. Melatonin's efficacy is supported by a vast and robust body of evidence, establishing it as a multifaceted agent that reliably combats oxidative stress, inflammation, and excitotoxicity.[6][[“]][26][34]
However, this does not diminish the potential of AMICA. The data from its parent compound, MICA, is particularly compelling, suggesting a uniquely powerful mechanism for preserving core mitochondrial bioenergetics under severe stress.[20] This direct action on the electron transport chain could offer a significant advantage in conditions where energy failure is the primary driver of neuronal death, such as ischemic stroke.
The verdict is clear: AMICA is a high-potential candidate that warrants significant further investigation.
Future Directions:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the neuroprotective efficacy of AMICA and melatonin across multiple neurotoxic insults are essential.
-
Pharmacokinetic & BBB Studies: A thorough characterization of AMICA's absorption, distribution, metabolism, excretion (ADME), and its ability to penetrate the blood-brain barrier is critical for its development as a CNS therapeutic.
-
In Vivo Efficacy: Evaluation in animal models of Alzheimer's disease, Parkinson's disease, and ALS is needed to determine if the promising effects of MICA in stroke models translate to chronic neurodegenerative conditions.
While melatonin remains the gold standard for indole-based neuroprotection, AMICA represents a promising next-generation candidate with a potentially distinct and powerful mechanism of action centered on mitochondrial preservation.
References
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Mechanism of neuroprotection of melatonin against beta-amyloid neurotoxicity - PubMed. Available at: [Link]
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Neuroprotective Mechanisms of Melatonin in Hemorrhagic Stroke - PubMed. Available at: [Link]
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Melatonin protects blood-brain barrier integrity and permeability by inhibiting matrix metalloproteinase-9 via the NOTCH3/NF-κB pathway - PubMed Central. Available at: [Link]
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Melatonin protects blood-brain barrier integrity and permeability by inhibiting matrix metalloproteinase-9 via the NOTCH3/NF-κB pathway - PubMed. Available at: [Link]
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Bioavailability of Melatonin after Administration of an Oral Prolonged-Release Tablet and an Immediate-Release Sublingual Spray in Healthy Male Volunteers | springermedizin.de. Available at: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]
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Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. Available at: [Link]
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A Comparative Guide to the Synthesis of 5-Methoxytryptamine-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction
5-Methoxytryptamine-2-carboxylic acid is a key tryptamine derivative with significant potential in medicinal chemistry and drug development. Its structural similarity to neuroactive compounds necessitates the development of efficient and scalable synthetic routes to facilitate further research and therapeutic applications. This guide provides a comparative analysis of different synthetic strategies for obtaining 5-Methoxytryptamine-2-carboxylic acid, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's strengths and weaknesses.
Retrosynthetic Analysis: Devising the Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 5-Methoxytryptamine-2-carboxylic acid, suggests two primary stages for its synthesis: first, the formation of the core 5-methoxyindole-2-carboxylic acid scaffold, and second, the introduction of the 2-aminoethyl side chain at the C3 position.
Caption: Retrosynthetic analysis of 5-Methoxytryptamine-2-carboxylic acid.
This guide will explore and compare two distinct and viable synthetic pathways that build upon this retrosynthetic strategy, providing researchers with the necessary information to select the most suitable approach for their specific needs.
Route 1: The Japp-Klingemann Reaction and Fischer Indole Synthesis followed by Side Chain Installation
This well-established and scalable route leverages two classic named reactions to construct the indole nucleus, followed by a multi-step sequence to introduce the tryptamine side chain. A key advantage of this approach is the use of readily available starting materials and the robustness of the individual reactions.[1][2]
Logical Workflow for Route 1
Caption: Workflow for the synthesis of 5-Methoxytryptamine-2-carboxylic acid via Route 1.
Experimental Protocols for Route 1
Part A: Synthesis of Ethyl 5-methoxyindole-2-carboxylate via Japp-Klingemann and Fischer Indole Synthesis
This part of the synthesis focuses on constructing the core indole structure. The Japp-Klingemann reaction is employed to generate the necessary hydrazone precursor for the subsequent Fischer indole cyclization.
Step 1: Diazotization of p-Anisidine
-
Dissolve p-anisidine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use in the next step.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone intermediate can be isolated by extraction or used directly in the next step.
Step 3: Fischer Indole Synthesis
-
Heat the hydrazone intermediate from the previous step in a suitable acidic catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid.
-
Maintain the reaction at an elevated temperature until the cyclization is complete.
-
Pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product, ethyl 5-methoxyindole-2-carboxylate, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Part B: Introduction of the 2-Aminoethyl Side Chain
This part of the synthesis focuses on the functionalization of the C3 position of the indole core to introduce the tryptamine side chain.
Step 4: Mannich Reaction (Synthesis of Gramine Derivative)
-
To a solution of ethyl 5-methoxyindole-2-carboxylate in a suitable solvent (e.g., acetic acid), add formaldehyde and dimethylamine.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting gramine derivative, ethyl 3-(dimethylaminomethyl)-5-methoxyindole-2-carboxylate, can be isolated by neutralization and extraction.
Step 5: Conversion of the Gramine Derivative to the Tryptamine
-
Quaternization: Treat the gramine derivative with an alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.
-
Cyanide Displacement: React the quaternary ammonium salt with sodium or potassium cyanide to displace the trimethylamine group and form the 3-acetonitrile derivative.
-
Reduction: Reduce the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis: Finally, hydrolyze the ethyl ester to the carboxylic acid under basic or acidic conditions to yield 5-Methoxytryptamine-2-carboxylic acid.
Performance Analysis of Route 1
| Parameter | Assessment | Supporting Data/Rationale |
| Overall Yield | Moderate | Multi-step synthesis with potential for yield loss at each stage. Individual step yields are typically in the range of 60-80%. |
| Scalability | High | The Japp-Klingemann and Fischer indole syntheses are well-established industrial processes.[2] |
| Cost-Effectiveness | Good | Utilizes readily available and relatively inexpensive starting materials. |
| Safety Concerns | Moderate | Involves the use of hazardous reagents such as diazonium salts (potentially explosive), strong acids, and cyanide salts (highly toxic). LiAlH₄ is pyrophoric. |
| Environmental Impact | Moderate | Generates significant amounts of waste from multiple steps and uses hazardous solvents and reagents. |
Route 2: Synthesis via 3-(2-Nitrovinyl)indole Intermediate
This alternative route offers a more convergent approach to the tryptamine side chain by first introducing a nitrovinyl group at the C3 position of the indole, which is then reduced to the desired aminoethyl group.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of 5-Methoxytryptamine-2-carboxylic acid via Route 2.
Experimental Protocols for Route 2
Step 1: Vilsmeier-Haack Formylation of Ethyl 5-methoxyindole-2-carboxylate
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
Add a solution of ethyl 5-methoxyindole-2-carboxylate in DMF to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the product, ethyl 3-formyl-5-methoxyindole-2-carboxylate.
Step 2: Henry Reaction (Nitroaldol Condensation)
-
Dissolve the 3-formylindole derivative and nitromethane in a suitable solvent.
-
Add a base catalyst, such as ammonium acetate or an amine base, and heat the mixture to reflux.
-
The reaction will proceed via a condensation to form the 3-(2-nitrovinyl)indole derivative.
-
Isolate and purify the product, ethyl 3-(2-nitrovinyl)-5-methoxyindole-2-carboxylate.
Step 3: Reduction of the Nitrovinyl Group
-
Reduce the nitrovinyl group to the corresponding aminoethyl group using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.[3]
-
Alternatively, a two-step reduction using sodium borohydride (NaBH₄) to the nitroethyl intermediate, followed by catalytic reduction (e.g., Ni(OAc)₂/NaBH₄), can be employed under milder conditions.[4]
-
The product of this step is ethyl 5-methoxytryptamine-2-carboxylate.
Step 4: Hydrolysis
-
Hydrolyze the ethyl ester of the tryptamine derivative under basic (e.g., NaOH or KOH in aqueous alcohol) or acidic conditions to obtain the final product, 5-Methoxytryptamine-2-carboxylic acid.
Performance Analysis of Route 2
| Parameter | Assessment | Supporting Data/Rationale |
| Overall Yield | Good | Generally a shorter route than Route 1, which can lead to higher overall yields. The Henry reaction and subsequent reduction are often high-yielding steps. |
| Scalability | Moderate to High | The Vilsmeier-Haack and Henry reactions are generally scalable. The use of LiAlH₄ on a large scale requires special handling and infrastructure. |
| Cost-Effectiveness | Moderate | The cost of the reducing agents, particularly LiAlH₄, can be a factor on a larger scale. |
| Safety Concerns | High | Involves the use of POCl₃ (corrosive and reacts violently with water), nitromethane (flammable and can be explosive), and LiAlH₄ (pyrophoric and reacts violently with water). |
| Environmental Impact | High | Utilizes hazardous and toxic reagents and solvents. The reduction step can generate significant amounts of waste. |
Comparative Summary and Conclusion
| Feature | Route 1: Japp-Klingemann/Fischer Indole & Mannich | Route 2: Vilsmeier-Haack & Henry Reaction |
| Starting Materials | Readily available and inexpensive | Requires a pre-formed indole ester |
| Number of Steps | Longer (more steps) | Shorter (more convergent) |
| Overall Yield | Moderate | Potentially higher |
| Scalability | Well-established for large scale | Good, with considerations for the reduction step |
| Key Challenges | Handling of diazonium salts and cyanide | Handling of POCl₃, nitromethane, and LiAlH₄ |
| Ideal Application | Large-scale industrial synthesis where established procedures are preferred. | Laboratory-scale synthesis and process development where a shorter route is advantageous. |
Both synthetic routes presented offer viable pathways to 5-Methoxytryptamine-2-carboxylic acid, each with its own set of advantages and disadvantages.
Route 1 is a classic and robust method that relies on well-understood and highly scalable reactions. While it involves more steps, the use of more traditional reagents may be preferable in some industrial settings. The primary safety concerns revolve around the handling of diazonium and cyanide salts.
Route 2 presents a more modern and convergent approach, potentially leading to higher overall yields in fewer steps. However, it involves the use of more hazardous and reactive reagents, such as phosphorus oxychloride and lithium aluminum hydride, which require stringent safety precautions, especially during scale-up.
The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign, including the scale of the synthesis, the available equipment and expertise, and the prioritization of factors such as cost, yield, and safety. For academic research and small-scale synthesis, the efficiency of Route 2 may be more appealing. For large-scale manufacturing, the well-established and documented scalability of the reactions in Route 1 might be the deciding factor.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Introduction: The Specificity Challenge with Novel Indole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the cross-reactivity of antibodies with 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid. As no commercial antibodies are specifically raised against this molecule, the focus of this guide is to provide a robust methodology for screening existing anti-serotonin antibodies or newly developed candidates for their specificity profile against our target molecule and its relevant analogs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of trustworthy and reproducible data.
Part 1: Structural Rationale for Cross-Reactivity Assessment
The potential for cross-reactivity is rooted in the structural homology between the target antigen and related molecules.[2] The antibody's paratope recognizes a specific three-dimensional shape and chemical profile (the epitope). Minor variations in molecular structure can still permit binding, albeit with potentially different affinities.
Our target molecule, this compound, shares the core indole ring, the 5-methoxy group, and the 3-(2-aminoethyl) side chain with serotonin. The key distinction is the presence of a carboxylic acid group at the 2-position of the indole ring.[3][4] This difference is the primary determinant of specificity.
Caption: A three-phase workflow for antibody cross-reactivity assessment.
Part 3: Experimental Methodologies & Protocols
The cornerstone of cross-reactivity testing involves immunoassays that measure the antibody's ability to bind the target molecule in the presence of potential competitors. [5]We will detail two primary methods: the widely accessible Competitive ELISA and the more advanced Surface Plasmon Resonance (SPR) for kinetic analysis.
Competitive ELISA for IC50 Determination
The competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody against various analogs. [6]The principle relies on the competition between a labeled antigen-conjugate and the unlabeled test compound (the analyte) for a limited number of antibody binding sites. A higher concentration of a strongly-binding analyte in the sample will result in less binding of the labeled antigen-conjugate and thus a weaker signal.
Protocol Rationale: To make the small-molecule target detectable via ELISA, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA). This hapten-carrier conjugate is then used to coat the microplate wells.
Step-by-Step Protocol: Competitive ELISA
-
Antigen Coating:
-
Prepare a 1-10 µg/mL solution of the target molecule-BSA conjugate in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of this solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C. [7] * Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1-3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature (RT) with gentle shaking. [8] * Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds (the target molecule and its analogs, like serotonin) in assay buffer (e.g., 1% BSA in PBST). Also prepare a zero-analyte control.
-
In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 30-60 minutes at RT.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at RT.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in blocking buffer according to the manufacturer's recommendation. [6] * Incubate for 1 hour at RT.
-
Wash the plate five times with wash buffer.
-
-
Signal Generation & Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. [6] * Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that measures molecular interactions in real-time. [9]It provides detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated. This offers a more nuanced understanding of binding events than endpoint assays like ELISA. [10] Protocol Rationale: For small molecule analysis, the most effective SPR approach is to immobilize the antibody on the sensor chip and flow the small molecule analytes over the surface. [10]This orientation maximizes the potential for detecting the small mass change that occurs upon binding.
Step-by-Step Protocol: SPR Analysis
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody (diluted to 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Analyte Binding Assay:
-
Prepare a range of concentrations for the target molecule and each analog in a suitable running buffer (e.g., HBS-EP+). It is crucial to use a high-ionic-strength buffer to minimize non-specific electrostatic interactions. [11] * Perform a series of injection cycles. Each cycle consists of:
-
Injecting a specific concentration of the analyte over the antibody-coated surface for a defined period (association phase).
-
Flowing running buffer over the surface to monitor the decay of the binding signal (dissociation phase). [9] * Include several buffer-only (blank) injections for double referencing.
-
-
-
Surface Regeneration:
-
After each analyte injection, inject a regeneration solution (e.g., a low-pH glycine solution or a high-salt buffer) to strip the bound analyte from the antibody, preparing the surface for the next cycle. [9]The choice of regeneration solution must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
-
-
Data Analysis:
-
Subtract the reference channel data and the blank injection data from the active channel sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ, and Kₗ).
-
Part 4: Data Interpretation and Comparative Analysis
The data gathered from these experiments must be processed and summarized for objective comparison.
Calculating Percent Cross-Reactivity from ELISA Data
First, plot the absorbance data against the log of the analyte concentration for each compound. Fit this data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound. The IC50 is the concentration of analyte required to reduce the maximal signal by 50%.
Percent cross-reactivity is then calculated relative to the primary target molecule using the following formula:[6]
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100
Hypothetical Comparison Data
The following table presents a hypothetical comparison of two candidate antibodies—a monoclonal (Ab-1) and a polyclonal (Ab-2)—tested against our target molecule and two key analogs.
| Compound | Antibody Candidate | Competitive ELISA (IC50, nM) | SPR (Kₗ, nM) | Calculated % Cross-Reactivity |
| This compound (Target) | Monoclonal Ab-1 | 15.2 | 12.8 | 100% |
| Polyclonal Ab-2 | 25.8 | 22.5 | 100% | |
| Serotonin | Monoclonal Ab-1 | 350.5 | 315.2 | 4.3% |
| Polyclonal Ab-2 | 45.1 | 40.9 | 57.2% | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Monoclonal Ab-1 | > 10,000 | > 10,000 | <0.15% |
| Polyclonal Ab-2 | 850.3 | 795.0 | 3.0% |
Interpretation:
-
Monoclonal Ab-1 demonstrates high specificity for the target molecule. Its IC50 value is significantly lower for the target than for serotonin, resulting in a very low cross-reactivity of 4.3%. It shows negligible binding to 5-HIAA. The SPR data (Kₗ) corroborates these findings, showing a much tighter binding affinity for the target.
-
Polyclonal Ab-2 exhibits significant cross-reactivity with serotonin (57.2%), indicating it binds almost as well to serotonin as it does to the target molecule. This is a common characteristic of polyclonal antibodies, which recognize multiple epitopes. [2]
Conclusion and Recommendations
Based on this hypothetical analysis, Monoclonal Ab-1 would be the superior candidate for developing a specific immunoassay for this compound. Its low cross-reactivity with structurally related and biologically relevant compounds like serotonin ensures that the assay will be highly specific and yield reliable data.
This guide provides a foundational framework for the rigorous validation of antibody specificity. The choice of experimental methods—from high-throughput ELISA to detailed kinetic analysis with SPR—allows for a tiered approach to characterization. By understanding the principles behind these techniques and adhering to robust protocols, researchers can confidently select and validate the optimal antibody for their specific research needs, ensuring the integrity and reproducibility of their scientific findings.
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HistologiX. How do I check if my monoclonal antibodies will cross-react?. [Link]
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A Senior Application Scientist's Guide to 5-Methoxy-2-Carboxytryptamine and its Ethyl Ester Derivative: A Comparative Analysis
Introduction
In the landscape of serotonergic research, tryptamine derivatives continue to be a focal point for understanding neurotransmission and developing novel therapeutics. The strategic modification of the tryptamine scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed side-by-side comparison of 5-methoxy-2-carboxytryptamine (5-MeO-2-CT) and its ethyl ester derivative, two compounds that, while structurally similar, are predicted to have significantly different biological profiles. As direct comparative experimental data for these specific analogs is scarce, this analysis is built upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related tryptamines, and proven experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and the rationale behind their potential applications.
Molecular Structures
5-methoxy-2-carboxytryptamine (5-MeO-2-CT) is a tryptamine derivative featuring a methoxy group at the 5-position of the indole ring and a carboxylic acid group at the 2-position.
5-methoxy-2-carboxytryptamine ethyl ester is the ethyl ester prodrug of 5-MeO-2-CT, where the carboxylic acid functional group has been esterified.
Physicochemical Properties: A Tale of Two Polarities
The primary difference between 5-MeO-2-CT and its ethyl ester lies in their physicochemical properties, which in turn dictates their likely pharmacokinetic behavior. The presence of the ionizable carboxylic acid in 5-MeO-2-CT makes it a more polar molecule compared to its ethyl ester.
| Property | 5-methoxy-2-carboxytryptamine (Predicted) | 5-methoxy-2-carboxytryptamine Ethyl Ester (Predicted) | Rationale |
| Molecular Weight | ~248.26 g/mol | ~276.32 g/mol | Addition of an ethyl group (C2H5). |
| Polarity | High | Moderate | The carboxylic acid group is highly polar and can be ionized at physiological pH, whereas the ethyl ester is less polar. |
| Water Solubility | Higher | Lower | The polar carboxylic acid group enhances water solubility, while the more lipophilic ester reduces it. |
| Lipophilicity (LogP) | Lower | Higher | Esterification masks the polar carboxylic acid, increasing the molecule's affinity for lipid environments. |
| Blood-Brain Barrier (BBB) Permeability | Low | Potentially Higher | Increased lipophilicity of the ethyl ester is expected to enhance its ability to cross the BBB through passive diffusion. The carboxylic acid is likely to be a substrate for efflux transporters. |
Pharmacodynamics: The Impact of the 2-Position Substituent
5-methoxy-2-carboxytryptamine (5-MeO-2-CT): The Active Moiety
-
Receptor Affinity: The introduction of a bulky and polar carboxylic acid group at the 2-position is expected to decrease the affinity for many serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic tryptamines.[1][2] However, it may retain or gain affinity for other subtypes, such as certain 5-HT1 or 5-HT7 receptors. The overall profile is likely to be distinct from the parent compound, 5-methoxytryptamine.[3]
-
Functional Activity: The functional activity (agonist, antagonist, or partial agonist) is difficult to predict without experimental data. However, the 2-position substituent could modulate the conformational changes in the receptor upon binding, leading to a unique signaling cascade.[4]
5-methoxy-2-carboxytryptamine Ethyl Ester: The Prodrug
-
Receptor Affinity: In its intact form, the ethyl ester is also expected to have a distinct receptor binding profile from 5-MeO-2-CT. The larger, less polar ester group will interact differently with the receptor binding pocket. It is plausible that the ester will have low affinity for serotonin receptors until it is hydrolyzed.
-
Functional Activity: As a prodrug, the primary pharmacological role of the ethyl ester is to be converted to the active carboxylic acid.[5][6] Therefore, its intrinsic activity at serotonin receptors is less critical than its conversion rate to 5-MeO-2-CT.
Pharmacokinetics: The Prodrug Advantage
The ethyl ester of 5-MeO-2-CT is designed as a prodrug to overcome the pharmacokinetic limitations of the parent carboxylic acid.[5][7][8]
5-methoxy-2-carboxytryptamine (5-MeO-2-CT)
-
Absorption: Due to its high polarity, oral absorption is likely to be poor.
-
Distribution: Limited distribution into the central nervous system due to low BBB permeability.
-
Metabolism: Tryptamines are typically metabolized by monoamine oxidase (MAO).[9] The presence of the 2-carboxy group might influence its susceptibility to MAO.
-
Excretion: Likely excreted renally.
5-methoxy-2-carboxytryptamine Ethyl Ester
-
Absorption: The increased lipophilicity should lead to improved oral absorption compared to the parent acid.
-
Distribution: Enhanced ability to cross the BBB, allowing for higher concentrations in the brain.
-
Metabolism: The ethyl ester is expected to be rapidly hydrolyzed by esterases in the plasma and tissues to release the active drug, 5-MeO-2-CT.[10] This conversion is the key step in its mechanism of action as a prodrug.[5] The rate of hydrolysis will determine the onset and duration of action of the active compound.
-
Excretion: The metabolic fate will be that of the parent compound, 5-MeO-2-CT, following hydrolysis.
Experimental Protocols
To empirically determine and compare the properties of 5-MeO-2-CT and its ethyl ester, the following experimental workflows are recommended.
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the compounds for a panel of serotonin receptors.
Methodology:
-
Receptor Preparation: Utilize cell membranes from HEK293 cells stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7).
-
Radioligand: Select a suitable radioligand for each receptor subtype with known high affinity and specificity (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (5-MeO-2-CT and its ethyl ester).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity.
Protocol 2: In Vitro Functional Assay (cAMP Measurement)
This protocol assesses the functional activity (agonist or antagonist) of the compounds at G-protein coupled serotonin receptors that modulate cyclic AMP (cAMP) levels (e.g., 5-HT1A, 5-HT7).
Methodology:
-
Cell Culture: Use cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds. For antagonist testing, co-incubate with a known agonist.
-
cAMP Stimulation/Inhibition: For Gs-coupled receptors (e.g., 5-HT7), measure cAMP accumulation. For Gi-coupled receptors (e.g., 5-HT1A), first stimulate adenylyl cyclase with forskolin and then measure the inhibition of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Diagram: cAMP Functional Assay Signaling Pathway (Gi-coupled receptor)
Caption: Inhibition of cAMP production by a Gi-coupled receptor agonist.
Protocol 3: In Vitro Plasma Esterase Stability Assay
This protocol evaluates the rate at which the ethyl ester is hydrolyzed to the carboxylic acid in plasma.
Methodology:
-
Plasma Incubation: Incubate the ethyl ester derivative at a known concentration in fresh plasma (human, rat, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[11]
-
Sample Preparation: Precipitate proteins by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the ethyl ester and the resulting carboxylic acid.
-
Data Analysis: Plot the concentration of the ethyl ester versus time to determine its half-life (t1/2) in plasma.
Conclusion
The comparison between 5-methoxy-2-carboxytryptamine and its ethyl ester derivative serves as a classic example of the prodrug strategy in medicinal chemistry. The parent carboxylic acid, 5-MeO-2-CT, is predicted to be a polar molecule with limited ability to cross the blood-brain barrier, which would restrict its utility in CNS research. In contrast, its ethyl ester is a more lipophilic compound designed to overcome this limitation. By masking the polar carboxylic acid, the ethyl ester is expected to exhibit enhanced absorption and brain penetration. Following administration, it is anticipated to be rapidly converted by esterases into the active parent compound, 5-MeO-2-CT, at the site of action.
The successful application of this prodrug approach hinges on a delicate balance: the ester must be stable enough to reach its target tissue but labile enough to be efficiently cleaved to release the active drug. The proposed experimental protocols provide a roadmap for the empirical validation of these hypotheses, enabling a comprehensive understanding of the pharmacological profiles of both compounds. This knowledge is essential for the rational design and development of novel tryptamine-based therapeutics.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (CAS No. 52648-13-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Immediate Safety and Hazard Assessment: Understanding the Compound
Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as a combustible solid and presents acute toxicity hazards.[1] A careful review of the Safety Data Sheet (SDS) reveals the following critical information.[2]
Table 1: Hazard Classification for this compound [2]
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
These classifications underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment to prevent exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically. The following protocol is designed to guide laboratory personnel through the process in a manner that is both safe and compliant with general hazardous waste regulations.
Phase 1: Pre-Disposal Preparations & Personal Protective Equipment (PPE)
-
Consult Your Institution's Chemical Hygiene Plan (CHP): Before proceeding, review your organization's specific CHP.[2] This document, mandated by the Occupational Safety and Health Administration (OSHA), outlines the established procedures for handling and disposing of hazardous chemicals in your laboratory.[2]
-
Assemble Appropriate PPE: Due to the compound's acute toxicity, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary. All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation risk.[2]
-
Phase 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing unintended and potentially dangerous reactions.
-
Solid Waste:
-
Collect all non-reusable solid this compound, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container.
-
This container should be clearly labeled for "Solid Hazardous Waste."
-
-
Liquid Waste:
-
If the compound is in a solution, it must be collected in a separate, compatible hazardous liquid waste container.
-
Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregating halogenated and non-halogenated solvent waste is a standard best practice.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
-
Phase 3: Container Selection and Labeling
The integrity and clear identification of the waste container are critical for safe storage and subsequent disposal.
-
Container Choice:
-
Utilize a container made of a material chemically compatible with the indole compound and any associated solvents (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The CAS number: 52648-13-2.[1]
-
An accurate list of all contents, including any solvents and their approximate concentrations.
-
The hazard characteristics (e.g., "Toxic," "Combustible Solid").
-
The name and contact information of the responsible researcher or laboratory supervisor.
-
The accumulation start date (the date the first piece of waste is added to the container).
-
-
Phase 4: Storage and Final Disposal
-
Interim Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the container from incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Complete all required waste disposal documentation accurately and thoroughly.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Concluding Remarks
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and scientific professionals can ensure they are not only compliant with regulations but are also actively contributing to a culture of safety within their institutions. Always prioritize a thorough understanding of the specific hazards of any chemical and consult your institution's EHS department for guidance.
References
- Key Organics. (2017, December 1). Safety Data Sheet: this compound.
Sources
Personal protective equipment for handling 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Comprehensive Safety and Handling Guide: 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
A Senior Application Scientist's Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 52648-13-2) is not publicly available. This guide is therefore based on the known hazards of its structural components—an indole moiety and a carboxylic acid group—and general laboratory safety best practices. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) office for a comprehensive risk assessment prior to handling this chemical.
Introduction: Understanding the Hazard Profile
This compound is a solid organic compound with a molecular weight of 234.25 g/mol .[1][2] Its structure contains an indole ring, a common scaffold in biologically active molecules, and a carboxylic acid group.[3][4] While specific toxicity data for this compound is limited, the indole nucleus and carboxylic acid functional group necessitate careful handling to mitigate potential risks.[5][6]
Indole derivatives can be harmful if ingested and may cause skin and eye irritation.[7] Carboxylic acids, while often weak acids, can be corrosive and pose other hazards.[6] Therefore, a proactive and informed approach to personal protective equipment (PPE) is essential for ensuring laboratory safety.
Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment of the specific experimental procedures is crucial for determining the appropriate level of PPE. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
-
Rationale: To prevent contact with the solid material or solutions, which could cause serious eye irritation.
-
Recommendation: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[8][9] When there is a risk of splashing, a face shield should be used in addition to safety goggles.[10]
Skin and Body Protection
-
Rationale: To prevent skin contact, which may cause irritation or allergic reactions.[10]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[11][12] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid contaminating your skin.[10]
-
Lab Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or a complete suit protecting against chemicals may be necessary.[10]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Respiratory Protection
-
Rationale: To prevent the inhalation of fine dust particles of the solid compound, especially when weighing or transferring the material.
-
Recommendation: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosolization or if working with larger quantities, a respirator is necessary. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[10] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
Step-by-Step PPE Protocol: Donning and Doffing
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface with bare skin).
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Chemical Handling and Waste Disposal
All handling of this compound, especially the solid form, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
Waste Disposal:
-
Solid Waste: Contaminated consumables (e.g., weighing paper, pipette tips) and excess solid chemical should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour indole-containing waste down the drain.[7][10]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate hazardous waste stream.[10]
Follow your institution's specific procedures for hazardous waste pickup and disposal.[13]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat | P95/P1 or OV/AG/P99/ABEK-P2 Respirator |
| Preparing Solutions | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat | As needed based on ventilation |
| Running Reactions | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat | As needed based on ventilation |
| Waste Disposal | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat | As needed based on ventilation |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Sources
- 1. 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. GSRS [precision.fda.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound hydrochloride | 319919-29-4 [smolecule.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
- 12. leelinework.com [leelinework.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
